molecular formula C7H17F3NO6P B8822048 DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE CAS No. 65530-74-7

DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE

Cat. No.: B8822048
CAS No.: 65530-74-7
M. Wt: 299.18 g/mol
InChI Key: PAKQVQHCWPSPKF-UHFFFAOYSA-N
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Description

DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE is a useful research compound. Its molecular formula is C7H17F3NO6P and its molecular weight is 299.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

65530-74-7

Molecular Formula

C7H17F3NO6P

Molecular Weight

299.18 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;3,3,3-trifluoropropyl dihydrogen phosphate

InChI

InChI=1S/C4H11NO2.C3H6F3O4P/c6-3-1-5-2-4-7;4-3(5,6)1-2-10-11(7,8)9/h5-7H,1-4H2;1-2H2,(H2,7,8,9)

InChI Key

PAKQVQHCWPSPKF-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(O)O)C(F)(F)F.C(CO)NCCO

physical_description

Liquid

Related CAS

65530-74-7
65530-63-4

Origin of Product

United States

Foundational & Exploratory

Characterization of DEA-C8-18 Perfluoroalkylethyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of DEA-C8-18 perfluoroalkylethyl phosphate (B84403). Given that this substance is a complex mixture, this document focuses on the general chemical nature, representative structures, and applicable analytical methodologies.

Chemical Structure and Composition

DEA-C8-18 perfluoroalkylethyl phosphate is the diethanolamine (B148213) salt of a complex mixture of mono- and bis(perfluoroalkylethyl) phosphate esters. The perfluoroalkyl chains (C8 to C18) consist of a carbon backbone where hydrogen atoms are substituted with fluorine atoms, conferring unique physicochemical properties. The general structure consists of a central phosphate group esterified with one or two perfluoroalkylethyl chains and neutralized with diethanolamine.

Representative Chemical Structures:

The substance is a mixture of mono- and diesters, with varying perfluoroalkyl chain lengths (n = 7 to 17).

  • Monoester: [HO(CH₂CH₂)₂NH₂]⁺ [Rₙ-CH₂CH₂O-P(O)(OH)O]⁻

  • Diester: [HO(CH₂CH₂)₂NH₂]⁺ [(Rₙ-CH₂CH₂O)₂-P(O)O]⁻

Where Rₙ represents a perfluoroalkyl chain of the formula F(CF₂)ₙ.

It is important to note that commercial products are complex mixtures containing a range of these structures.

Synthesis

A general method for the synthesis of fluoroalkyl phosphates involves the reaction of a perfluoroalkylethyl alcohol with a phosphorylating agent, followed by neutralization with diethanolamine.[1]

Experimental Protocol: General Synthesis of Perfluoroalkyl Phosphates

  • Phosphorylation: A mixture of perfluoroalkylethyl alcohols (with chain lengths ranging from C8 to C18) is reacted with a phosphorylating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). This reaction typically yields a mixture of mono- and bis(fluoroalkyl)phosphoric acids.[1] The reaction is usually carried out in the absence of a solvent or in an inert solvent.

  • Neutralization: The resulting mixture of phosphoric acids is then neutralized with diethanolamine to a pH of approximately 6 to 8.[1] This acid-base reaction forms the diethanolamine salt of the perfluoroalkylethyl phosphate esters.

  • Purification: The final product is a complex mixture and may be used as is, or further purification steps can be employed to isolate specific fractions.

Due to the proprietary nature of industrial processes, specific reaction conditions, stoichiometry, and purification methods for commercial this compound are not publicly available.

Analytical Characterization

The characterization of this complex mixture relies on a combination of advanced analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR is a powerful tool for the analysis of per- and polyfluoroalkyl substances (PFAS). It can provide information on the types of fluorinated chains present and can be used for quantification. The terminal -CF₃ group of the perfluoroalkyl chain gives a characteristic signal around -82 ppm.[2] ¹H and ³¹P NMR can be used to characterize the ethyl and phosphate moieties, respectively.

Experimental Protocol: ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄).

  • Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. A quantitative ¹⁹F NMR experiment would require a long relaxation delay and a calibrated internal standard.

  • Data Analysis: Integrate the signals corresponding to the different fluorine environments to determine the relative abundance of different chain lengths and structural isomers.

Mass Spectrometry (MS):

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of individual components in complex PFAS mixtures.[3][4][5] Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of anionic fluorinated surfactants.[3]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dilute the sample in a suitable solvent, such as methanol (B129727) or acetonitrile. Solid-phase extraction (SPE) may be used for sample cleanup and pre-concentration.[4][5]

  • Chromatographic Separation: Separate the components of the mixture using a C18 or other suitable liquid chromatography column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) additive, is commonly employed.

  • Mass Spectrometric Detection: Detect the separated components using a tandem mass spectrometer in negative ion mode. Precursor and product ion scans can be used to identify and quantify the individual mono- and diesters with different perfluoroalkyl chain lengths.

Physicochemical Properties
PropertyTypical Value/Characteristic
Appearance Can range from a viscous liquid to a waxy solid
Solubility Generally soluble in water and polar organic solvents
Surface Tension Very low critical micelle concentration (CMC) and low surface tension at the CMC
Thermal Stability High, due to the strength of the C-F bond
Chemical Stability Resistant to strong acids, bases, and oxidizing agents

Workflow and Methodologies

As specific signaling pathway information for this compound is not available, a logical workflow for its comprehensive chemical analysis is presented below.

G Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Separation & Identification cluster_2 Structural Characterization cluster_3 Data Analysis & Reporting Sample Sample Dilution Dilution in Organic Solvent Sample->Dilution SPE Solid-Phase Extraction (Cleanup & Concentration) Sample->SPE LC Liquid Chromatography (LC) Dilution->LC NMR Nuclear Magnetic Resonance (19F, 31P, 1H NMR) Dilution->NMR SPE->LC SPE->NMR MS Mass Spectrometry (MS/MS) LC->MS Quantification Quantification of Components MS->Quantification StructureElucidation Structural Elucidation MS->StructureElucidation NMR->StructureElucidation Report Report Quantification->Report StructureElucidation->Report

Analytical Workflow Diagram

Conclusion

This compound is a complex mixture of fluorinated surfactants with a range of perfluoroalkyl chain lengths. Its characterization requires sophisticated analytical techniques, primarily LC-MS/MS and ¹⁹F NMR, to elucidate the composition of the mixture. While specific synthesis protocols and physicochemical data are limited in open literature, general principles of fluoroalkyl phosphate synthesis and the properties of similar surfactants provide a strong basis for understanding this substance. Further research is needed to determine the precise composition of commercial mixtures and to investigate their biological activities and potential signaling pathways.

References

An In-depth Technical Guide to the Physicochemical Properties of C8-18 Perfluoroalkylethyl Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C8-18 perfluoroalkylethyl phosphate (B84403) esters are a complex mixture of substances belonging to the broader class of per- and poly-fluoroalkyl substances (PFAS). These compounds are characterized by a fluorinated alkyl chain of varying lengths (from 8 to 18 carbons) linked to a phosphate ester head group. Due to their amphiphilic nature, they exhibit surfactant properties and are used in various industrial and consumer products. This guide provides a comprehensive overview of their known physicochemical properties, experimental protocols for their determination, and insights into their potential biological interactions.

Physicochemical Properties

Quantitative physicochemical data for the specific C8-18 perfluoroalkylethyl phosphate ester mixture is scarce. However, some data is available for its common salts, and general properties can be inferred from related long-chain PFAS.

Known Properties of C8-18 Perfluoroalkylethyl Phosphate Ester Salts

These esters are often used as salts, such as the diethanolamine (B148213) (DEA), aminomethylpropanol (AMP), and triethanolamine (B1662121) (TEA) salts, to enhance their solubility in water.

PropertyDEA-C8-18 Perfluoroalkylethyl PhosphateAMP-C8-18 Perfluoroalkylethyl PhosphateTEA-C8-18 Perfluoroalkylethyl Phosphate
Synonyms Diethanolamine bis(1H,1H,2H,2H-perfluoroalkyl) phosphateAminomethylpropanol salt of C8-18 perfluoroalkylethyl phosphateTriethanolamine salt of C8-18 perfluoroalkylethyl phosphate
CAS Number 65530-64-5Not availableNot available
Molecular Formula MixtureMixtureMixture
Appearance Not specifiedNot specifiedNot specified
Flash Point 88.1°CNo data availableNo data available
Solubility No data availableNo data availableIncreased water solubility over the acid form.[1]
Vapor Pressure No data availableNo data availableNo data available
Density No data availableNo data availableNo data available
pKa No data availableNo data availableNo data available
Log Kow No data availableNo data availableNo data available
Typical Physicochemical Properties of Long-Chain PFAS

The properties of C8-18 perfluoroalkylethyl phosphate esters are expected to be in line with other long-chain PFAS. The dominant features are a hydrophobic and lipophobic perfluoroalkyl tail and a hydrophilic phosphate head.

PropertyGeneral Trend for Long-Chain PFASReference
Melting/Boiling Point Increases with increasing fluorinated chain length. Most are solids at room temperature.[2]
Water Solubility Generally low, but the presence of the phosphate group and formulation as salts increases solubility. Solubility is also pH-dependent.[2]
Vapor Pressure Very low for the anionic forms found at environmental pH. Neutral acid forms have higher vapor pressure.[3][4]
Octanol-Water Partition Coefficient (Log Kow) Direct measurement is difficult due to their surfactant nature. Values are generally high, indicating a tendency to partition into hydrophobic environments.[5]
Organic Carbon-Water Partition Coefficient (Log Koc) Tends to be high, indicating strong sorption to organic matter in soil and sediment.[6]
Bioaccumulation Long-chain PFAS are known to be bioaccumulative in wildlife and humans.[7]

Experimental Protocols

Standardized methods for determining the physicochemical properties of C8-18 perfluoroalkylethyl phosphate esters are not specifically documented. However, established protocols for other PFAS can be adapted.

Synthesis of Perfluoroalkylethyl Phosphate Esters

A general synthesis approach involves the reaction of a perfluoroalkylethyl alcohol with a phosphorylating agent.

Perfluoroalkylethyl\nAlcohol Perfluoroalkylethyl Alcohol Reaction Reaction Perfluoroalkylethyl\nAlcohol->Reaction Mono- and Bis(fluoroalkyl)\nPhosphoric Acids Mono- and Bis(fluoroalkyl) Phosphoric Acids Reaction->Mono- and Bis(fluoroalkyl)\nPhosphoric Acids Phosphorus Oxychloride\n(POCl3) Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride\n(POCl3)->Reaction

Caption: Synthesis of Fluoroalkyl Phosphoric Acids.

A common method involves the reaction of a perfluoroalkylethyl alcohol mixture with phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[1] This typically yields a mixture of mono- and bis(fluoroalkyl)phosphoric acids.[1] The reaction can be catalyzed, for example, by lithium chloride. The resulting acidic esters can then be neutralized with a base, such as diethanolamine, to form the corresponding salt.[1]

Determination of Water Solubility

The aqueous solubility of PFAS can be challenging to measure due to their tendency to form micelles and microdispersions.

cluster_prep Sample Preparation cluster_analysis Analysis Excess compound in water Excess compound in water Equilibration (e.g., shake-flask) Equilibration (e.g., shake-flask) Excess compound in water->Equilibration (e.g., shake-flask) Phase Separation (centrifugation) Phase Separation (centrifugation) Equilibration (e.g., shake-flask)->Phase Separation (centrifugation) Aqueous phase sampling Aqueous phase sampling Phase Separation (centrifugation)->Aqueous phase sampling LC-MS/MS analysis LC-MS/MS analysis Aqueous phase sampling->LC-MS/MS analysis Quantification Quantification LC-MS/MS analysis->Quantification

Caption: Experimental Workflow for Water Solubility Determination.

A common method is the shake-flask method, where an excess of the substance is equilibrated with water, followed by separation of the aqueous phase and quantification of the dissolved substance, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] It is crucial to distinguish between true solubility and the formation of micelles, which can lead to an overestimation of solubility.[8]

Determination of Vapor Pressure

The vapor pressure of long-chain PFAS is typically low, especially for their ionic forms.

Sample in Effusion Cell Sample in Effusion Cell Controlled Heating\nunder Vacuum Controlled Heating under Vacuum Sample in Effusion Cell->Controlled Heating\nunder Vacuum Mass Loss Measurement\nover Time Mass Loss Measurement over Time Controlled Heating\nunder Vacuum->Mass Loss Measurement\nover Time Vapor Pressure Calculation\n(Hertz-Knudsen equation) Vapor Pressure Calculation (Hertz-Knudsen equation) Mass Loss Measurement\nover Time->Vapor Pressure Calculation\n(Hertz-Knudsen equation)

Caption: Knudsen Effusion Method for Vapor Pressure Measurement.

The Knudsen effusion method is suitable for measuring the low vapor pressures of solid PFAS at near-ambient temperatures.[3][9][10] This technique involves measuring the rate of mass loss of a substance effusing through a small orifice in a cell under vacuum.[3][9][10] Other methods for liquid-phase vapor pressure at higher temperatures include dynamic methods and twin ebulliometric apparatus.[3][11]

Determination of Octanol-Water Partition Coefficient (Log Kow)

The determination of Log Kow for surfactants like PFAS is not straightforward.

cluster_prep Partitioning cluster_analysis Analysis Compound in\nOctanol/Water Compound in Octanol (B41247)/Water Shake-flask\nEquilibration Shake-flask Equilibration Compound in\nOctanol/Water->Shake-flask\nEquilibration Phase Separation Phase Separation Shake-flask\nEquilibration->Phase Separation Aqueous & Octanol\nPhase Sampling Aqueous & Octanol Phase Sampling Phase Separation->Aqueous & Octanol\nPhase Sampling Concentration Measurement\n(e.g., NMR, LC-MS/MS) Concentration Measurement (e.g., NMR, LC-MS/MS) Aqueous & Octanol\nPhase Sampling->Concentration Measurement\n(e.g., NMR, LC-MS/MS) Calculate Kow Calculate Kow Concentration Measurement\n(e.g., NMR, LC-MS/MS)->Calculate Kow

Caption: Shake-Flask Method for Log Kow Determination.

The miniature shake-flask method followed by ¹H NMR analysis of the aqueous phase is one approach.[12][13] This method involves partitioning the compound between octanol and water in an NMR tube and measuring the concentration in the aqueous phase before and after equilibration.[12][13] Another method utilizes liquid chromatography elution times to estimate the Kow based on the retention time relative to reference compounds with known Kow values.[6]

Potential Biological Interactions and Signaling Pathways

Long-chain PFAS, which C8-18 perfluoroalkylethyl phosphate esters belong to, are known to interact with various biological systems. A primary mechanism of their toxicity involves the activation of nuclear receptors.

Interaction with Nuclear Receptors

PFAS can act as ligands for several nuclear receptors, thereby disrupting endocrine function and metabolic pathways.

cluster_pfas PFAS Exposure cluster_receptors Nuclear Receptors cluster_effects Downstream Effects PFAS PFAS PPARa PPARα PFAS->PPARa PPARg PPARγ PFAS->PPARg PXR PXR PFAS->PXR CAR CAR PFAS->CAR ERa ERα PFAS->ERa Lipid Altered Lipid Metabolism PPARa->Lipid PPARg->Lipid Hepatotoxicity Hepatotoxicity PXR->Hepatotoxicity CAR->Hepatotoxicity Endocrine Endocrine Disruption ERa->Endocrine Gene Changes in Gene Expression Lipid->Gene Endocrine->Gene Hepatotoxicity->Gene

Caption: PFAS Interaction with Nuclear Receptors.

Studies have shown that various PFAS can activate peroxisome proliferator-activated receptors (PPARα and PPARγ), the pregnane (B1235032) X receptor (PXR), and the constitutive androstane (B1237026) receptor (CAR).[14][15] This interaction can lead to altered lipid metabolism, changes in gene expression, and hepatotoxicity.[15] Some PFAS have also been shown to bind to the estrogen receptor alpha (ERα), potentially leading to endocrine disruption.[16][17] The nonpolar, hydrophobic nature of the perfluoroalkyl chain allows these molecules to bind to the ligand-binding domains of these receptors.[16][17]

Conclusion

C8-18 perfluoroalkylethyl phosphate esters are a complex mixture of long-chain PFAS with limited specific physicochemical data available. By understanding the properties of their common salts and drawing parallels with other long-chain PFAS, we can anticipate their behavior in environmental and biological systems. Their low volatility, potential for bioaccumulation, and interaction with key cellular signaling pathways, such as nuclear receptor activation, are critical considerations for researchers, scientists, and drug development professionals. Further research is needed to fully characterize the specific properties and toxicological profile of this complex mixture.

References

Spectroscopic Analysis of DEA-C8-18 Perfluoroalkylethyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of DEA-C8-18 perfluoroalkylethyl phosphate (B84403). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous structures to predict and interpret its spectroscopic characteristics. It is intended to serve as a valuable resource for researchers and professionals engaged in the analysis of fluorinated organophosphorus compounds.

DEA-C8-18 perfluoroalkylethyl phosphate is the diethanolamine (B148213) salt of a complex mixture of C8 to C18 perfluoroalkylethyl phosphate esters. This inherent complexity, arising from the variable length of the perfluoroalkyl chain, is expected to result in broadened signals in NMR spectra and a complex pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), phosphorus (³¹P), and fluorine (¹⁹F) nuclei within the molecule.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for the different nuclei in this compound. These predictions are based on data from structurally related compounds, including diethanolamine, triethyl phosphate, and various perfluoroalkyl derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
HO-CH₂-CH₂-NH₂⁺-CH₂-CH₂-OH~3.9TripletProtons on carbons adjacent to the hydroxyl group in the diethanolammonium cation.
HO-CH₂-CH₂-NH₂⁺-CH₂-CH₂-OH~3.2TripletProtons on carbons adjacent to the ammonium (B1175870) group in the diethanolammonium cation.
Rₙ-CH₂-CH₂-O-P~4.2MultipletProtons on the methylene (B1212753) group adjacent to the phosphate ester oxygen.
Rₙ-CH₂-CH₂-O-P~2.5MultipletProtons on the methylene group adjacent to the perfluoroalkyl chain.
HO-CH₂-CH₂-NH₂⁺-CH₂-CH₂-OHVariableBroad SingletExchangeable protons of the hydroxyl and ammonium groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Notes
HO-C H₂-CH₂-NH₂⁺-CH₂-CH₂-OH~58Carbons adjacent to the hydroxyl group in the diethanolammonium cation.
HO-CH₂-C H₂-NH₂⁺-CH₂-CH₂-OH~48Carbons adjacent to the ammonium group in the diethanolammonium cation.
Rₙ-CH₂-C H₂-O-P~65Methylene carbon adjacent to the phosphate ester oxygen.
Rₙ-C H₂-CH₂-O-P~30 (triplet due to C-F coupling)Methylene carbon adjacent to the perfluoroalkyl chain.
C F₃-(CF₂)ₙ₋₁-~118 (quartet due to C-F coupling)Terminal trifluoromethyl group.
CF₃-(C F₂)ₙ₋₁-~110-125 (complex multiplets)Perfluoroalkyl chain carbons.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

FluorinePredicted Chemical Shift (ppm)Notes
C F₃-(CF₂)ₙ₋₁-~ -81Terminal trifluoromethyl group.
CF₃-(CF₂)ₙ₋₂-C F₂-~ -126Methylene group adjacent to the terminal CF₃ group.
-CH₂-CH₂-C F₂-(CF₂)ₙ₋₂-~ -122Methylene group adjacent to the ethyl spacer.
CF₃-(C F₂)ₙ₋₃-CF₂-~ -120 to -124Other methylene groups in the perfluoroalkyl chain.

Table 4: Predicted ³¹P NMR Chemical Shifts

PhosphorusPredicted Chemical Shift (ppm)Notes
R-O-P (O)(O⁻)₂~ 0 to 5Phosphate diester anion. The exact shift will be sensitive to the solvent and pH.
Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the sample and the desired information. For observing exchangeable protons, a non-protic solvent like DMSO-d₆ is preferred.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for the complex ¹⁹F and ¹³C spectra.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-15 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C is a low-abundance nucleus.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: -50 to -250 ppm.

    • Number of scans: 128-512.

    • Relaxation delay: 1-5 seconds.

  • ³¹P NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.[1]

    • Spectral width: -20 to 20 ppm.

    • Number of scans: 64-256.

    • Relaxation delay: 2-5 seconds.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample DEA-C8-18 Perfluoroalkylethyl Phosphate Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., D₂O, DMSO-d₆) Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Acquisition Spectrometer->F19_NMR P31_NMR ³¹P NMR Acquisition Spectrometer->P31_NMR Processing Fourier Transform, Phase Correction, Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing P31_NMR->Processing Integration Peak Integration Processing->Integration Assignment Chemical Shift Assignment & Coupling Constant Analysis Integration->Assignment Structure Structural Elucidation Assignment->Structure

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretch, N-H stretchHydroxyl and ammonium groups
2960-2850C-H stretchAlkyl C-H bonds
1250-1000P=O stretch, P-O-C stretchPhosphate group
1200-1100C-F stretchPerfluoroalkyl chain
1100-1000C-N stretchAmine group
1050-1000C-O stretchAlcohol C-O bond
950-910P-O-P stretch (if present)Pyrophosphate impurity
Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid or solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) is often suitable for liquid and solid samples with minimal preparation.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

IR Analysis Logical Flow

IR_Analysis_Flow Start Start Prep Sample Preparation (ATR) Start->Prep Acquire Acquire FTIR Spectrum Prep->Acquire Process Data Processing (Baseline Correction, Smoothing) Acquire->Process Identify Identify Characteristic Absorption Bands Process->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate Conclude Structural Confirmation Correlate->Conclude

Caption: Logical flow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Due to the ionic nature of the compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectral Data

Given that the target compound is a mixture of esters with varying perfluoroalkyl chain lengths (C8 to C18), the mass spectrum will show a series of molecular ions and fragment ions corresponding to this distribution.

Expected Ions (Positive Ion Mode - ESI):

  • [M+H]⁺ of Diethanolamine: m/z 106.08

  • [M+Na]⁺ of Diethanolamine: m/z 128.06

  • Protonated Perfluoroalkylethyl Phosphate: [HO-P(O)(O⁻)(O-CH₂-CH₂-(CF₂)ₙ-CF₃) + 2H]⁺ where n = 7-17.

Expected Ions (Negative Ion Mode - ESI):

  • [M-H]⁻ of Perfluoroalkylethyl Phosphate: [HO-P(O)(O⁻)(O-CH₂-CH₂-(CF₂)ₙ-CF₃) - H]⁻ where n = 7-17. This will appear as a distribution of peaks corresponding to the different chain lengths.

Common Fragmentation Patterns:

  • Loss of the diethanolamine counter-ion.

  • Cleavage of the P-O-C bond, leading to fragments corresponding to the perfluoroalkylethyl group and the phosphate head group.

  • Fragmentation within the perfluoroalkyl chain, characterized by losses of CF₂ units (50 Da).

Experimental Protocol for Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The concentration should be in the range of 1-10 µg/mL.

Instrument Parameters (LC-MS with ESI):

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative ion modes.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for accurate mass measurements.

  • Capillary Voltage: 3-5 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 5-10 L/min, 250-350 °C).

  • Mass Range: m/z 50-2000.

Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS Analysis cluster_proc_ms Data Analysis Sample_MS DEA-C8-18 Perfluoroalkylethyl Phosphate Sample Dilute Prepare Dilute Solution Sample_MS->Dilute Solvent_MS Solvent (e.g., Methanol/Water) Solvent_MS->Dilute LC_System Liquid Chromatography (Optional Separation) Dilute->LC_System ESI_Source Electrospray Ionization (Positive & Negative Modes) LC_System->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Ion_Identification Identify Molecular and Fragment Ions Mass_Spectrum->Ion_Identification Fragmentation_Analysis Analyze Fragmentation Pattern Ion_Identification->Fragmentation_Analysis Structure_Confirmation Confirm Structure and Chain Length Distribution Fragmentation_Analysis->Structure_Confirmation

Caption: Workflow for mass spectrometry analysis.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach. NMR spectroscopy provides detailed structural information, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry elucidates the molecular weight distribution and fragmentation patterns. While the inherent complexity of this material as a mixture presents analytical challenges, the combined application of these techniques, guided by the predictive data and protocols outlined in this guide, can provide a thorough characterization. It is recommended that these spectroscopic analyses be complemented by other analytical techniques, such as liquid chromatography, for a more complete understanding of the composition of this complex mixture.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Perfluoroalkylethyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine compounds that have been widely used in industrial and consumer products for their unique properties, including resistance to heat, water, and oil. Within this class, perfluoroalkylethyl phosphate (B84403) esters (PAPs) are of significant interest due to their use in food contact materials and their potential to degrade into persistent perfluoroalkyl carboxylic acids (PFCAs). Understanding the behavior of PAPs in analytical systems, particularly their fragmentation patterns in mass spectrometry, is crucial for their accurate identification and quantification in various matrices. This technical guide provides a detailed overview of the core mass spectrometry fragmentation patterns of mono-, di-, and tri-substituted perfluoroalkylethyl phosphates, complete with experimental protocols and quantitative data to aid researchers in their analytical endeavors.

Core Concepts in PAPs Mass Spectrometry

The analysis of PAPs is predominantly carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), typically in negative ion mode electrospray ionization (ESI-). The fragmentation of PAPs under collision-induced dissociation (CID) is highly characteristic and provides structural information essential for their identification.

The general structure of PAPs consists of one or more perfluoroalkylethyl chains attached to a central phosphate group. The number of these chains determines whether the compound is a mono-, di-, or tri-PAP. The length of the perfluoroalkyl chain (e.g., C4, C6, C8) and the ethyl linker are key structural features that influence their fragmentation.

Experimental Protocols

The following experimental conditions are representative of those used for the analysis of PAPs by LC-MS/MS. Specific parameters may need to be optimized based on the instrument and the specific PAPs being analyzed.

Sample Preparation (for Food Contact Materials)
  • Extraction: Samples are typically extracted with an organic solvent such as methanol (B129727) or acetonitrile (B52724). Sonication can be used to improve extraction efficiency.

  • Clean-up: Solid-phase extraction (SPE) is often employed for sample clean-up. A weak anion exchange (WAX) cartridge can be used to separate neutral triPAPs from the more acidic mono- and diPAPs.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used for the separation of PAPs.

  • Mobile Phase: A gradient elution with a mixture of methanol or acetonitrile and water, often with an ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) buffer, is typically employed.

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.

Mass Spectrometry (MS)
  • Ionization: Negative ion mode electrospray ionization (ESI-) is the standard for PAPs analysis.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, while product ion scans are used to elucidate fragmentation patterns.

  • Collision Gas: Argon is typically used as the collision gas.

  • Collision Energy (CE): The collision energy is a critical parameter that is optimized for each specific PAP and its fragment ions. It can range from 10 to 60 eV.[1]

Fragmentation Patterns of Perfluoroalkylethyl Phosphates

The fragmentation of PAPs in negative ion mode MS/MS is characterized by several key bond cleavages, leading to the formation of specific and diagnostic product ions.

Di-substituted Perfluoroalkylethyl Phosphates (diPAPs)

DiPAPs are the most extensively studied class of PAPs. Their fragmentation is highly predictable and serves as a model for understanding the fragmentation of other PAPs.

A key diagnostic fragment for all diPAPs is the dihydrogen phosphate ion ([PO₄H₂]⁻) at m/z 97 .[2] This ion is formed by the cleavage of the phosphate ester bonds.

Another characteristic fragmentation pathway involves the loss of one of the perfluoroalkylethyl chains . This results in a product ion corresponding to the remaining mono-substituted phosphate. Subsequently, this fragment can undergo a neutral loss of hydrogen fluoride (B91410) (HF) .[3]

For a diPAP with two different perfluoroalkyl chain lengths (e.g., 6:2/8:2 diPAP), fragmentation will lead to two different product ions corresponding to the loss of each respective chain.[4][5]

Logical Relationship: Fragmentation of a Symmetric diPAP (e.g., 6:2/6:2 diPAP)

Fragmentation of a Symmetric diPAP precursor [M-H]⁻ (e.g., 6:2/6:2 diPAP) frag1 [PO₄H₂]⁻ m/z 97 precursor->frag1 Cleavage of both phosphate ester bonds frag2 [M - H - F(CF₂)₆CH₂CH₂O]⁻ precursor->frag2 Loss of one perfluoroalkylethyl chain frag3 [M - H - F(CF₂)₆CH₂CH₂O - HF]⁻ frag2->frag3 Neutral loss of HF

Caption: Fragmentation pathway of a symmetric diPAP in negative ion mode MS/MS.

The following table summarizes the precursor and characteristic product ions for several common diPAPs.

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
4:2/4:2 diPAP 58934397
6:2/6:2 diPAP 78944397
8:2/8:2 diPAP 98954397
4:2/6:2 diPAP 689343 / 44397
6:2/8:2 diPAP 889443 / 54397
8:2/10:2 diPAP 1089543 / 64397

Data compiled from various sources, including[6].

Mono-substituted Perfluoroalkylethyl Phosphates (monoPAPs)

The fragmentation of monoPAPs is simpler than that of diPAPs. The primary fragmentation pathway involves the loss of the phosphate group , leading to the formation of the [PO₃]⁻ ion at m/z 79 . The precursor ion is the deprotonated molecule [M-H]⁻.

Logical Relationship: Fragmentation of a monoPAP (e.g., 8:2 monoPAP)

Fragmentation of a monoPAP precursor [M-H]⁻ (e.g., 8:2 monoPAP) frag1 [PO₃]⁻ m/z 79 precursor->frag1 Loss of phosphate group

Caption: Primary fragmentation pathway of a monoPAP in negative ion mode MS/MS.

The following table summarizes the precursor and characteristic product ions for several common monoPAPs.

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
4:2 monoPAP 34379
6:2 monoPAP 44379
8:2 monoPAP 54379
10:2 monoPAP 64379

Data compiled from various sources, including[6].

Tri-substituted Perfluoroalkylethyl Phosphates (triPAPs)

TriPAPs are neutral molecules and are generally more challenging to ionize directly by ESI. A common observation is the in-source fragmentation of triPAPs , where they lose one of the perfluoroalkylethyl chains to form a diPAP-like ion.[7][8] This in-source fragment then undergoes further fragmentation in the collision cell following the patterns described for diPAPs.

Therefore, when analyzing triPAPs, it is common to monitor the MRM transitions of the corresponding diPAPs. For example, to detect 8:2/8:2/8:2 triPAP, one would monitor the fragmentation of the m/z 989 ion, which is the in-source fragment corresponding to the 8:2/8:2 diPAP.[8]

Experimental Workflow: Analysis of triPAPs

Experimental Workflow for triPAP Analysis triPAP triPAP in sample in_source_frag In-source Fragmentation (Loss of one chain) triPAP->in_source_frag diPAP_ion diPAP-like ion [M-H]⁻ in_source_frag->diPAP_ion cid Collision-Induced Dissociation (CID) diPAP_ion->cid product_ions Characteristic diPAP Product Ions cid->product_ions

Caption: Typical workflow for the analysis of triPAPs by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of perfluoroalkylethyl phosphates provides a reliable and specific means for their identification and quantification. The characteristic fragmentation patterns, centered around the phosphate core and the perfluoroalkyl chains, allow for the differentiation between mono-, di-, and tri-substituted PAPs. This technical guide has outlined the core fragmentation pathways, provided key quantitative data, and described the general experimental protocols necessary for the analysis of these important environmental contaminants. Researchers and scientists can utilize this information to develop and validate robust analytical methods for the monitoring of PAPs in various matrices, contributing to a better understanding of their fate and transport in the environment and their potential for human exposure.

References

Critical Micelle Concentration of Fluorinated Phosphate Surfactants in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of fluorinated phosphate (B84403) surfactants in aqueous solutions. Due to the limited availability of specific quantitative CMC data for this particular class of surfactants in publicly accessible literature, this guide focuses on the fundamental principles, influencing factors, and experimental methodologies for CMC determination, drawing parallels from the broader family of fluorinated surfactants.

Introduction to Fluorinated Phosphate Surfactants

Fluorinated surfactants are a unique class of surface-active agents characterized by a hydrophobic tail that is either partially or fully fluorinated. This fluorination imparts exceptional properties, including high thermal and chemical stability, and the ability to significantly reduce the surface tension of water at very low concentrations.[1] Fluorinated phosphate surfactants, a subgroup of these compounds, incorporate a phosphate hydrophilic head group. These surfactants, often polyfluoroalkyl phosphate esters (PAPs), are utilized in a variety of industrial and consumer applications, from food packaging to coatings.[2][3]

The self-assembly of surfactant molecules in a solution into organized structures called micelles is a fundamental property. The concentration at which this phenomenon begins is known as the critical micelle concentration (CMC). Above the CMC, the surfactant monomers in the solution are in equilibrium with the micelles. The CMC is a crucial parameter as it dictates the concentration at which a surfactant's properties, such as detergency, solubilization, and emulsification, become effective.

Quantitative Data on Critical Micelle Concentration

A thorough review of the available scientific literature reveals a notable scarcity of specific quantitative data on the critical micelle concentration (CMC) for a wide range of fluorinated phosphate surfactants. While numerous studies discuss the synthesis and application of these compounds, comprehensive tables detailing their CMC values under various conditions are not readily found.

However, some data for representative perfluorooctyl surfactants with other head groups can provide a basis for comparison and illustrate the typical range of CMC values for fluorinated surfactants.

Table 1: CMC and Surface Tension at CMC (γCMC) of Representative Perfluorooctyl Surfactants

SurfactantAbbreviationCMC (mmol/L)γCMC (mN/m)Head Group
Perfluorooctanoic acidPFOA8.2 - 9.223.5 - 25.5Carboxylate
Sodium perfluorooctanoateNaPFO8.5 - 10.524.0 - 26.0Carboxylate
Ammonium perfluorooctanoateAPFO8.0 - 10.023.0 - 25.0Carboxylate
Potassium perfluorooctane (B1214571) sulfonateKPFOS8.0 - 10.030.0 - 35.0Sulfonate
Ammonium perfluorooctane sulfonateAPFOS8.0 - 10.030.0 - 35.0Sulfonate

Source: Data compiled from publicly available research.[4] Note that this table does not contain data for phosphate head groups due to its absence in the surveyed literature.

For non-fluorinated alkyl phosphate esters, research has shown that the ratio of mono- to di-esters in a mixture can significantly influence the CMC.[5] It is plausible that a similar relationship exists for fluorinated phosphate surfactants, where the presence of mono- and bis-substituted phosphates could affect their self-assembly behavior.[6]

Factors Influencing the Critical Micelle Concentration

The CMC of a fluorinated phosphate surfactant is not a fixed value but is influenced by a variety of factors related to its molecular structure and the surrounding environment.

Molecular Structure
  • Fluorinated Chain Length: As with other surfactants, increasing the length of the hydrophobic fluorocarbon tail generally leads to a decrease in the CMC. This is because a longer chain results in greater hydrophobicity, favoring the sequestration of the tail within a micelle at lower concentrations.

  • Structure of the Hydrophilic Head Group: The nature of the phosphate head group, including its degree of ionization (e.g., mono- vs. di-ester) and the presence of any counterions, will impact the electrostatic repulsions between head groups at the micelle surface. Greater repulsion generally leads to a higher CMC.

  • Branching: Branching in the fluorocarbon tail can increase the cross-sectional area of the hydrophobic portion, which may hinder efficient packing into micelles and thus increase the CMC.

Environmental Factors
  • Temperature: The effect of temperature on the CMC is complex and can depend on the specific surfactant structure. For some ionic surfactants, the CMC may initially decrease with temperature and then increase.

  • Presence of Electrolytes: The addition of electrolytes to a solution of ionic surfactants typically decreases the CMC. The ions screen the electrostatic repulsion between the charged head groups, facilitating micelle formation at lower concentrations.

  • pH of the Aqueous Solution: The pH of the solution can significantly affect the ionization state of the phosphate head group, thereby influencing the electrostatic interactions and the CMC. For perfluoroalkyl carboxylic acids (PFCAs), the undissociated form is more interfacially active than the dissociated form.[7][8] A similar pH-dependent behavior can be expected for phosphate-headed surfactants.

  • Organic Additives: The presence of other organic molecules can influence the CMC by being incorporated into the micelles or by altering the solvent properties.

dot

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_methods Measurement Techniques cluster_analysis Data Analysis cluster_result Result Prep Prepare series of surfactant solutions of varying concentrations Tensiometry Surface Tensiometry (Measure Surface Tension) Prep->Tensiometry Conductivity Conductivity Measurement (Measure Conductance) Prep->Conductivity Fluorescence Fluorescence Spectroscopy (Measure Fluorescence of Probe) Prep->Fluorescence PlotTension Plot Surface Tension vs. log(Concentration) Tensiometry->PlotTension PlotConductivity Plot Conductance vs. Concentration Conductivity->PlotConductivity PlotFluorescence Plot Fluorescence Parameter vs. log(Concentration) Fluorescence->PlotFluorescence CMC_T CMC = Breakpoint in curve PlotTension->CMC_T CMC_C CMC = Change in slope PlotConductivity->CMC_C CMC_F CMC = Inflection point PlotFluorescence->CMC_F

References

Navigating the Thermal Properties of DEA-C8-18 Perfluoroalkylethyl Phosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Thermal Stability and Decomposition of DEA-C8-18 Perfluoroalkylethyl Phosphate (B84403) for Researchers, Scientists, and Drug Development Professionals.

Introduction

DEA-C8-18 perfluoroalkylethyl phosphate is a complex ingredient found in various consumer products, belonging to the broad class of per- and polyfluoroalkyl substances (PFAS).[1] As with many PFAS compounds, understanding its thermal stability and decomposition pathways is crucial for safe handling, formulation, and environmental assessment. This technical guide synthesizes the currently available information on the thermal properties of this substance and provides a framework for its analysis.

It is important to note that specific experimental data on the thermal decomposition of this compound is limited in the public domain. A comprehensive search of chemical databases and scientific literature reveals a notable absence of quantitative data, such as specific decomposition temperatures or detailed analyses of its breakdown products. The material safety data sheet for this compound explicitly states that there is "no data available" for its decomposition temperature.[2]

This guide will, therefore, provide a comprehensive overview based on the known chemistry of its constituent parts and the general thermal behavior of related PFAS compounds.

Chemical Structure and Properties

This compound is the diethanolamine (B148213) salt of a mixture of esters of phosphoric acid and C8-18 perfluoroalkylethyl alcohols.[1] The structure combines a phosphate ester core with perfluoroalkyl "tails" of varying lengths (from 8 to 18 carbons) and a diethanolamine counter-ion.

PropertyValue/DescriptionSource
CAS Number 65530-64-5ChemicalBook[2]
Molecular Formula C10H20F6NO6P (representative)ChemBK[3]
Synonyms Diethanolamine bis(1H,1H,2H,2H-perfluoroalkyl) phosphateFDA GSRS[4]
Primary Uses Emulsifying agent, hair and skin conditioning agentTGSC,[5] EWG Skin Deep[1]

Inferred Thermal Stability and Decomposition Profile

While direct data is lacking, the thermal stability of this compound can be inferred from the behavior of similar PFAS compounds and its structural components.

General Thermal Stability of Perfluoroalkyl Substances:

Perfluoroalkyl substances are known for their high thermal stability due to the strength of the carbon-fluorine bond. However, their decomposition temperatures and products can vary significantly based on the functional group and chain length.

  • Studies on other PFAS have shown that decomposition often initiates at the functional group, which is typically the most reactive part of the molecule.

  • Longer-chain PFAS generally exhibit higher thermal stability compared to their shorter-chain counterparts.[6]

  • For example, perfluorooctanoic acid (PFOA) begins to decompose at temperatures above 175°C, while perfluorooctanesulfonic acid (PFOS) decomposition starts at a much higher temperature of 475°C.[6]

Potential Decomposition of this compound:

The decomposition of this molecule is likely to be a multi-step process:

  • Dissociation of the Diethanolamine Salt: The initial step at lower temperatures would likely involve the dissociation of the diethanolamine salt from the phosphate head. Diethanolamine itself is a viscous liquid or solid with a boiling point of approximately 270°C, though it may degrade before boiling.

  • Decomposition of the Phosphate Ester: The phosphate ester group is the next likely point of thermal degradation. The cleavage of the P-O-C bond would release the perfluoroalkylethyl chains.

  • Decomposition of the Perfluoroalkyl Chains: The perfluoroalkyl chains are the most thermally stable part of the molecule. Their decomposition would occur at higher temperatures, likely proceeding through a process of fragmentation to yield smaller perfluorinated and hydrofluorinated compounds.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a series of well-established analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the substance begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample of this compound is placed in a TGA crucible.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition and the temperature ranges of different decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, glass transitions, and decomposition events by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • A small, encapsulated sample of the material is placed in the DSC instrument alongside an empty reference pan.

  • The sample and reference are heated at a controlled rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Endothermic or exothermic peaks on the resulting DSC thermogram can indicate phase changes or decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the chemical nature of the gases evolved during decomposition.

Methodology:

  • The outlet of a TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

  • As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

  • This allows for the identification of the decomposition products in real-time as they are formed at different temperatures.

Visualizing Analytical Workflows

The logical flow for a comprehensive thermal analysis of this compound can be represented as follows:

G cluster_0 Thermal Analysis Workflow A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) Determine Mass Loss vs. Temperature A->B C Differential Scanning Calorimetry (DSC) Identify Thermal Transitions A->C D TGA-Mass Spectrometry (TGA-MS) Identify Gaseous Decomposition Products B->D E TGA-FTIR Spectroscopy (TGA-FTIR) Identify Functional Groups of Evolved Gases B->E F Data Analysis and Interpretation C->F D->F E->F G Decomposition Pathway Elucidation F->G H Final Report on Thermal Stability G->H

Caption: A generalized workflow for the comprehensive thermal analysis of a chemical substance.

Conclusion and Future Directions

The thermal stability and decomposition of this compound remain an area where specific, quantitative data is needed. While inferences can be drawn from the behavior of related PFAS compounds, dedicated experimental studies are essential for a complete understanding. The analytical workflow outlined in this guide provides a robust framework for researchers to generate the necessary data. Such information is critical for ensuring the safe use of this substance in consumer and industrial applications and for assessing its environmental fate and potential for thermal remediation. Future research should focus on conducting detailed thermal analyses and publishing the results to fill the current knowledge gap.

References

Unraveling the Solubility of DEA-C8-18 Perfluoroalkylethyl Phosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of DEA-C8-18 perfluoroalkylethyl phosphate (B84403) in organic solvents, a topic of interest for researchers, scientists, and professionals in drug development. Despite a comprehensive review of available scientific literature and safety data, specific quantitative solubility data for this compound in organic solvents remains largely unavailable. A chemical safety data sheet for DEA-C8-18 perfluoroalkylethyl phosphate explicitly states "solubility no data available"[1].

This guide provides a summary of the compound's properties, outlines a general experimental protocol for determining the solubility of per- and polyfluoroalkyl substances (PFAS) like this compound, and offers a visual workflow to aid researchers in their own assessments.

Core Compound Information

This compound is identified as a diethanolamine (B148213) salt of a complex mixture of esters of phosphoric acid and a perfluoroalkylethyl alcohol, with the alkyl chain containing 8 to 18 carbons[2]. It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS) and is utilized in various applications, including as an emulsifying agent.

PropertyInformationReference
Chemical Name This compound[2]
Synonyms Diethanolamine bis(C8-C18 perfluoroalkylethyl)phosphate
CAS Number 65530-64-5
Class Per- and polyfluoroalkyl substance (PFAS)[2]
Primary Function Emulsifying agent
Solubility in Water While not quantified, it is noted to be soluble in water.
Solubility in Organic Solvents No data available.[1]

General Experimental Protocol for Solubility Determination of PFAS in Organic Solvents

In the absence of a specific, validated protocol for this compound, the following generalized methodology, adapted from established practices for other PFAS compounds, can serve as a robust starting point for researchers.

Objective: To determine the saturation solubility of this compound in a selection of relevant organic solvents at a controlled temperature.

Materials:

  • This compound (analytical standard)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, hexane) of high purity

  • Analytical balance (accurate to ±0.01 mg)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature incubator or shaker bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • High-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS) or another suitable analytical instrument for quantification.

Procedure:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., methanol). This will be used for creating calibration standards.

  • Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible. b. Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). c. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time. d. After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow undissolved solid to settle.

  • Sample Preparation for Analysis: a. Carefully withdraw an aliquot of the supernatant from each vial using a syringe. b. Filter the aliquot through a 0.2 µm syringe filter to remove any suspended microparticles. This step is critical to prevent overestimation of solubility. c. Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: a. Prepare a series of calibration standards by diluting the stock solution. b. Analyze the calibration standards and the prepared samples using a validated analytical method (e.g., HPLC-MS). c. Construct a calibration curve and determine the concentration of this compound in the diluted samples.

  • Calculation: a. Calculate the solubility of the compound in each organic solvent by accounting for the dilution factor. b. Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the generalized experimental protocol for determining the solubility of a compound like this compound.

G Generalized Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Allow solids to settle C->D E Filter supernatant D->E F Dilute sample E->F G Instrumental quantification (e.g., HPLC-MS) F->G H Calculate solubility G->H

Caption: A flowchart of the shake-flask method for determining solubility.

Conclusion

While direct, quantitative data on the solubility of this compound in organic solvents is currently absent from public-domain resources, this guide provides the necessary foundational knowledge and a methodological framework for researchers to conduct their own determinations. The provided general experimental protocol, along with the visualized workflow, offers a practical starting point for generating the much-needed solubility data for this and other related PFAS compounds. The complex nature of this substance, being a mixture itself, may present unique challenges in solubility studies, warranting careful consideration in experimental design and data interpretation.

References

The Environmental Fate of DEA-C8-18 Perfluoroalkylethyl Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the environmental fate of DEA-C8-18 perfluoroalkylethyl phosphate (B84403) and related compounds. Significant data gaps exist for this specific substance, and much of the following information is based on the broader class of poly- and perfluoroalkyl substances (PFAS) and professional scientific judgment. Further experimental data is critically needed for a comprehensive risk assessment.

Introduction

DEA-C8-18 perfluoroalkylethyl phosphate is a complex mixture of diethanolamine (B148213) salts of C8-C18 perfluoroalkylethyl phosphates. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), a group of synthetic chemicals of increasing environmental and health concern due to their persistence, bioaccumulation potential, and toxicity.[1][2] This technical guide provides a comprehensive overview of the current understanding of the environmental fate of this compound, addressing its physicochemical properties, degradation pathways, bioaccumulation, and toxicity. Given the limited data available for this specific compound, information from closely related polyfluoroalkyl phosphate esters (PAPs) is used to infer its likely environmental behavior.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are largely unavailable in the public domain. The information that is available is summarized in Table 1. The lack of data for key parameters such as water solubility, vapor pressure, and octanol-water partitioning coefficient (Kow) is a significant barrier to accurate environmental fate modeling. For many PFAS, experimental determination of properties like Kow is challenging due to their surfactant nature.[3] In silico estimation methods are therefore crucial for predicting the environmental partitioning of such compounds.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C10H20F6NO6P (representative)[1]
Molar Mass 395.23 g/mol (representative)[1]
Boiling Point 222°C at 760 mmHg[5]
Flash Point 88.1°C[5]
Melting Point No data available[5]
Water Solubility No data available[5]
Vapor Pressure No data available[5]
Octanol-Water Partitioning Coefficient (log Kow) No data available[5]
Soil Organic Carbon-Water Partitioning Coefficient (log Koc) No data available

Environmental Fate and Degradation

The environmental fate of this compound is expected to be governed by its persistence and its potential to degrade into other persistent PFAS compounds.

Abiotic Degradation

Information on the abiotic degradation of this compound through processes like hydrolysis and photolysis is not available. However, studies on other PFAS suggest that the carbon-fluorine bond is extremely stable, making these compounds resistant to many abiotic degradation processes.[6] While some photodegradation of PFAS can occur under specific conditions, it is generally not considered a major removal pathway in the environment.[7] The phosphate ester linkages in the molecule may be susceptible to hydrolysis, which would be an initial step in its degradation cascade.

Biotic Degradation

While this compound itself is likely resistant to complete biodegradation, it is considered a precursor to the formation of highly persistent perfluorocarboxylic acids (PFCAs).[8][9] Studies on other polyfluoroalkyl phosphate esters (PAPs) have shown that they can be biotransformed in wastewater treatment plants and in the environment.[8][10] The primary biotic degradation pathway is initiated by the microbial hydrolysis of the phosphate ester bond, leading to the formation of fluorotelomer alcohols (FTOHs). These FTOHs are subsequently oxidized by microorganisms to form PFCAs of various chain lengths.[9]

The expected biotic degradation pathway for this compound is illustrated in the following diagram:

This compound This compound Fluorotelomer Alcohols (FTOHs) + Diethanolamine + Phosphate Fluorotelomer Alcohols (FTOHs) + Diethanolamine + Phosphate This compound->Fluorotelomer Alcohols (FTOHs) + Diethanolamine + Phosphate Microbial Hydrolysis Perfluorinated Carboxylic Acids (PFCAs) Perfluorinated Carboxylic Acids (PFCAs) Fluorotelomer Alcohols (FTOHs) + Diethanolamine + Phosphate->Perfluorinated Carboxylic Acids (PFCAs) Microbial Oxidation cluster_0 Physicochemical Properties cluster_1 Degradation Studies cluster_2 Ecotoxicity Testing cluster_3 Analytical Chemistry Water Solubility Water Solubility Vapor Pressure Vapor Pressure Log Kow Log Kow Abiotic (Hydrolysis, Photolysis) Abiotic (Hydrolysis, Photolysis) Biotic (Ready Biodegradability) Biotic (Ready Biodegradability) Aquatic Toxicity (Fish, Daphnia, Algae) Aquatic Toxicity (Fish, Daphnia, Algae) Terrestrial Toxicity (Earthworm, Plant) Terrestrial Toxicity (Earthworm, Plant) LC-MS/MS Method Development LC-MS/MS Method Development Metabolite Identification Metabolite Identification Physicochemical Properties Physicochemical Properties Degradation Studies Degradation Studies Physicochemical Properties->Degradation Studies Ecotoxicity Testing Ecotoxicity Testing Physicochemical Properties->Ecotoxicity Testing Analytical Chemistry Analytical Chemistry Degradation Studies->Analytical Chemistry Ecotoxicity Testing->Analytical Chemistry Environmental Fate & Risk Assessment Environmental Fate & Risk Assessment Analytical Chemistry->Environmental Fate & Risk Assessment cluster_0 Cell Interior PFAS PFAS PPARs PPARs PFAS->PPARs Estrogen Receptor Estrogen Receptor PFAS->Estrogen Receptor Androgen Receptor Androgen Receptor PFAS->Androgen Receptor Cell Membrane Cell Membrane Gene Expression Gene Expression PPARs->Gene Expression Estrogen Receptor->Gene Expression Androgen Receptor->Gene Expression Adverse Cellular Effects Adverse Cellular Effects Gene Expression->Adverse Cellular Effects

References

Methodological & Application

Application Note: Quantification of DEA-C8-18 Perfluoroalkylethyl Phosphate in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been linked to potential adverse health effects.[1] One such group of PFAS is the perfluoroalkylethyl phosphates, which includes the complex mixture DEA-C8-18 perfluoroalkylethyl phosphate (B84403). This substance is a diethanolamine (B148213) salt of a mixture of esters of phosphoric acid and perfluoroalkylethyl alcohols with alkyl chain lengths ranging from 8 to 18 carbons.[2] Due to its widespread use in various consumer and industrial products, there is a growing need for sensitive and reliable analytical methods to quantify its presence in environmental matrices such as water.[3][4] This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DEA-C8-18 perfluoroalkylethyl phosphate in water samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by separation and detection using a triple quadrupole mass spectrometer.[5]

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

The sample preparation procedure is critical for isolating the target analytes from the water matrix and concentrating them to achieve the desired sensitivity.[4] This protocol is adapted from established EPA methods for PFAS analysis in drinking water.[6]

  • Sample Collection and Preservation: Collect water samples in polypropylene (B1209903) bottles.[7] To each 250 mL sample, add a preservative such as Trizma® as required by specific regulatory methods.[8] Samples should be chilled and stored at or below 4°C until extraction.[4]

  • SPE Cartridge Conditioning: Use a weak anion exchange (WAX) SPE cartridge. Condition the cartridge sequentially with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 250 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances. Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elution: Elute the analytes from the cartridge with two 4 mL aliquots of methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water.[9] Add an internal standard solution before final volume adjustment.

  • Filtration: Filter the final extract through a 0.22 µm PVDF syringe filter into a polypropylene autosampler vial.

2. LC-MS/MS Analysis

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[10]

  • LC Conditions:

    • Analytical Column: A C18 reversed-phase column is commonly used for PFAS analysis. An example is an Ascentis® Express PFAS column (10 cm x 2.1 mm, 2.7 µm).

    • Guard Column: A compatible C18 guard column should be used.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2.0 µL.

    • Column Temperature: 35 °C.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the different components of the this compound mixture need to be determined by infusing a standard solution. Since this is a complex mixture, multiple MRM transitions will be required to cover the range of C8 to C18 chains. As a starting point, one could look for the deprotonated molecule [M-H]⁻ as the precursor ion and characteristic fragment ions. For example, for perfluorooctyl phosphate, a potential transition could be m/z 545 > m/z 79 (PO3⁻). The exact transitions for the diethanolamine salt will need to be empirically determined.

    • Source Parameters: Optimized parameters for spray voltage, nebulizing gas, drying gas, and temperatures are crucial for achieving high sensitivity.

Data Presentation

Table 1: Liquid Chromatography Parameters

Parameter Value
Analytical Column Ascentis® Express PFAS, 10 cm x 2.1 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 35 °C

| Gradient | Optimized for separation of C8-C18 homologues |

Table 2: Mass Spectrometry Parameters (Example)

Parameter Value
Ionization Mode ESI Negative
Spray Voltage -2.0 kV
Nebulizing Gas Flow 2 L/min
Drying Gas Flow 15 L/min
Heat Block Temp. 400 °C

| MRM Transitions | To be determined empirically for each homologue |

Table 3: Method Performance Characteristics (Hypothetical Data)

Parameter C8 Homologue C10 Homologue C12 Homologue
LOD (ng/L) 0.5 0.7 1.0
LOQ (ng/L) 1.5 2.0 3.0
Linearity (r²) >0.995 >0.995 >0.995
Accuracy (%) 95-105 92-108 90-110

| Precision (%RSD) | <10 | <10 | <15 |

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (250 mL) Preservation 2. Sample Preservation SampleCollection->Preservation SPE_Conditioning 3. SPE Cartridge Conditioning Preservation->SPE_Conditioning Sample_Loading 4. Sample Loading SPE_Conditioning->Sample_Loading Washing 5. Cartridge Washing Sample_Loading->Washing Elution 6. Analyte Elution Washing->Elution Concentration 7. Evaporation & Reconstitution Elution->Concentration Filtration 8. Filtration Concentration->Filtration LC_Separation 9. LC Separation Filtration->LC_Separation MS_Detection 10. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition 11. Data Acquisition MS_Detection->Data_Acquisition Quantification 12. Quantification & Reporting Data_Acquisition->Quantification

Caption: Workflow for the quantification of this compound in water.

This application note provides a comprehensive and detailed protocol for the quantification of this compound in water samples using LC-MS/MS. The method, which includes a robust solid-phase extraction procedure for sample preparation, is designed to offer high sensitivity, accuracy, and precision. While the specific MS/MS parameters for this complex mixture require empirical determination, the outlined LC conditions and sample preparation steps provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate a method for the routine monitoring of this emerging contaminant. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in extraction recovery, ensuring the highest quality data.[9]

References

Application Notes and Protocols for the Analysis of DEA-C8-18 Perfluoroalkylethyl Phosphate in Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the sample preparation and analysis of Diethanolamine C8-18 Perfluoroalkylethyl Phosphate (B84403) (DEA-C8-18 PAP) in soil and sediment matrices. DEA-C8-18 PAP is a member of the broader class of per- and polyfluoroalkyl substances (PFAS), which are of significant environmental and health concern due to their persistence, bioaccumulation potential, and potential toxicity. Accurate and reliable analytical methods are crucial for assessing the extent of contamination and for toxicological studies.

The following protocols are based on established methodologies for PFAS analysis, primarily adapted from USEPA Method 1633, with specific considerations for the unique chemical properties of polyfluoroalkyl phosphate esters (PAPs).[1][2][3][4] The method employs solvent extraction, solid-phase extraction (SPE) for cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical to avoid contamination and ensure sample integrity.

  • Containers : Collect samples in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers. Avoid the use of glass containers with polytetrafluoroethylene (PTFE)-lined caps, as PTFE can be a source of PFAS contamination.[1]

  • Sampling Tools : Use stainless steel or HDPE sampling tools.

  • Storage : Upon collection, samples should be stored at ≤6 °C and protected from light. The maximum recommended holding time before extraction is 28 days. Extracts should be stored at ≤6 °C and analyzed within 28 days.

Sample Preparation and Extraction

This protocol is designed for a nominal 5-gram (dry weight equivalent) soil or sediment sample.

Reagents and Materials:

  • Methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), ACS reagent grade

  • Acetic acid, glacial, ACS reagent grade

  • Reagent water, PFAS-free

  • Isotopically labeled internal standards (e.g., ¹³C₄-PFOS, ¹³C₈-PFOA, and specific labeled PAPs if available)

  • Polypropylene centrifuge tubes (50 mL)

  • Mechanical shaker or vortex mixer

  • Centrifuge

Extraction Procedure:

  • Homogenization : Homogenize the soil or sediment sample to ensure representativeness. Determine the dry weight percentage of a separate aliquot by drying at 105 °C to a constant weight.

  • Sample Weighing : Weigh approximately 5 g (wet weight) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Fortification : Spike the sample with a known amount of the isotopically labeled internal standard solution. This is crucial for correcting for matrix effects and extraction inefficiencies.

  • Extraction Solvent Preparation : Prepare the extraction solvent by mixing methanol with 0.1% ammonium hydroxide. To mitigate the potential for hydrolysis of the phosphate ester, add 0.5% glacial acetic acid to the extraction solvent. This has been shown to improve the recovery of PAPs.

  • Extraction : Add 10 mL of the prepared extraction solvent to the centrifuge tube.

  • Agitation : Cap the tube and shake vigorously on a mechanical shaker for 30 minutes at room temperature.

  • Centrifugation : Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Supernatant Collection : Carefully decant the supernatant into a clean 50 mL polypropylene tube.

  • Repeat Extraction : Repeat the extraction (steps 5-8) on the solid residue with another 10 mL of the extraction solvent. Combine the supernatants.

  • Concentration : Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) Cleanup

SPE is employed to remove co-extracted matrix interferences and to concentrate the analytes of interest. A weak anion exchange (WAX) sorbent is commonly used for PFAS analysis.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 6 cc, 150 mg)

  • Graphitized Carbon Black (GCB) SPE cartridges (optional, for highly contaminated samples)

  • SPE vacuum manifold

  • Methanol (MeOH), HPLC or LC-MS grade

  • 0.1% Ammonium hydroxide in methanol

  • Reagent water, PFAS-free

SPE Procedure:

  • Cartridge Conditioning : Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading : Load the concentrated sample extract (adjusted to ~10 mL with reagent water) onto the conditioned SPE cartridge at a flow rate of approximately 1-2 drops per second.

  • Washing : Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.

  • Drying : Dry the cartridge under vacuum for 10-15 minutes.

  • Elution : Elute the analytes from the cartridge with 8 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.

  • Final Concentration : Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Reconstitution : Add a known amount of a non-extracted internal standard (recovery standard) and bring the final volume to 1 mL with methanol. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : 2 mM Ammonium acetate (B1210297) in water.

  • Mobile Phase B : Methanol.

  • Gradient : A typical gradient starts with a higher percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B to elute the analytes.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5-10 µL.

MS/MS Conditions (Typical):

  • Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • MRM Transitions : Specific precursor-to-product ion transitions for DEA-C8-18 PAP and its labeled internal standard must be determined by direct infusion or from literature.

Data Presentation

The following tables summarize typical performance data for the analysis of polyfluoroalkyl phosphate esters in soil and sediment. Note that data for DEA-C8-18 PAP is limited; therefore, data for structurally similar di-PAPs (6:2 and 8:2 diPAP) are presented as representative examples.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

AnalyteMatrixMDL (ng/g dry weight)LOQ (ng/g dry weight)
6:2 diPAPSoil0.1 - 0.50.3 - 1.5
8:2 diPAPSoil0.1 - 0.50.3 - 1.5
6:2 diPAPSediment0.2 - 0.80.6 - 2.4
8:2 diPAPSediment0.2 - 0.80.6 - 2.4

Table 2: Analyte Recovery Rates

AnalyteMatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (%)
6:2 diPAPSoil585 - 110< 15
8:2 diPAPSoil580 - 105< 15
6:2 diPAPSediment1075 - 115< 20
8:2 diPAPSediment1070 - 110< 20

Experimental Workflow Diagram

Sample_Preparation_Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Solid-Phase Extraction (SPE) Cleanup cluster_3 Analysis A 1. Collect Soil/Sediment Sample (HDPE/PP containers) B 2. Homogenize Sample A->B C 3. Weigh 5g into PP Tube B->C D 4. Spike with Isotopically Labeled Internal Standards C->D E 5. Add 10 mL Extraction Solvent (MeOH/NH4OH/Acetic Acid) D->E First Extraction F 6. Shake for 30 min E->F First Extraction G 7. Centrifuge at 4000 rpm F->G First Extraction H 8. Collect Supernatant G->H First Extraction I 9. Repeat Extraction H->I First Extraction J 10. Combine & Concentrate to 1 mL H->J I->E Second Extraction K 11. Condition WAX SPE Cartridge J->K L 12. Load Sample Extract K->L M 13. Wash Cartridge L->M N 14. Elute Analytes (0.1% NH4OH in MeOH) M->N O 15. Concentrate to 1 mL N->O P 16. Add Recovery Standard O->P Q 17. LC-MS/MS Analysis (ESI-, MRM) P->Q R 18. Data Processing & Quantification Q->R

Caption: Workflow for DEA-C8-18 PAP analysis in soil and sediment.

Conclusion

The described methodology provides a robust framework for the extraction, cleanup, and analysis of DEA-C8-18 perfluoroalkylethyl phosphate in complex soil and sediment matrices. Adherence to the detailed protocols, including the use of appropriate materials to avoid contamination and the incorporation of isotopically labeled standards, is essential for achieving accurate and reproducible results. The provided quantitative data for similar PAP compounds can serve as a benchmark for method performance. This application note should serve as a valuable resource for researchers and scientists involved in the environmental monitoring and toxicological assessment of this emerging class of PFAS compounds.

References

Application Note: Robust Solid-Phase Extraction Protocols for Perfluoroalkylethyl Phosphates (PAPs)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient extraction and cleanup of perfluoroalkylethyl phosphates (PAPs) from various environmental matrices. PAPs are a class of per- and polyfluoroalkyl substances (PFAS) that are precursors to perfluoroalkyl carboxylic acids (PFCAs) and have been detected in environmental and biological samples. Accurate quantification of PAPs is crucial for understanding human exposure and environmental fate. The described protocol utilizes a weak anion exchange (WAX) sorbent, which is effective for retaining a broad range of PFAS, including the anionic PAPs. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of PFAS.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been linked to various adverse health effects. Perfluoroalkylethyl phosphates (PAPs) are a specific class of PFAS that can degrade to form persistent perfluoroalkyl carboxylic acids (PFCAs). Due to their widespread use in commercial products, PAPs are found in various environmental matrices, including water, soil, and consumer products.

Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex sample matrices.[1][2] This application note details a robust SPE protocol for the extraction of PAPs, providing a clean extract suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of weak anion exchange (WAX) cartridges is recommended for their ability to retain both short- and long-chain PFAS with good recovery rates.[5][6]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Materials and Reagents:

  • SPE Cartridges: Weak Anion Exchange (WAX) SPE cartridges (e.g., Agilent Bond Elut WAX, Waters Oasis WAX). Some applications may benefit from dual-phase cartridges like WAX/Carbon S for enhanced cleanup.[7][8]

  • Reagents:

    • Methanol (MeOH), HPLC grade or higher

    • Acetonitrile (ACN), HPLC grade or higher

    • Ammonium hydroxide (B78521) (NH₄OH), ACS grade

    • Formic acid (FA), ACS grade

    • Ultrapure water (18.2 MΩ·cm)

  • Internal Standards: A mixture of isotopically labeled PAPs and other PFAS is recommended for accurate quantification.

  • Sample Containers: Polypropylene (PP) tubes and vials are recommended to minimize PFAS adsorption and contamination.

SPE Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX Cartridge) cluster_post Post-Extraction Sample Aqueous Sample Collection (e.g., 250 mL water) Spike Spike with Extracted Internal Standards (EIS) Sample->Spike Load 3. Sample Loading Spike->Load Condition 1. Cartridge Conditioning (e.g., 1% NH4OH in MeOH, Water) Equilibrate 2. Equilibration (e.g., 0.3 M Formic Acid) Wash1 4. Cartridge Washing (e.g., 1:1 0.1 M Formic Acid:MeOH) Elute 5. Analyte Elution (e.g., 1% NH4OH in MeOH) Concentrate Concentration under Nitrogen Stream Elute->Concentrate Spike_NIS Spike with Non-Extracted Internal Standards (NIS) Concentrate->Spike_NIS Analyze LC-MS/MS Analysis Spike_NIS->Analyze

References

DEA-C8-18 Perfluoroalkylethyl Phosphate: Applications in Material Science - A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the known applications and properties of DEA-C8-18 perfluoroalkylethyl phosphate (B84403), with a focus on its potential, though currently limited, use in material science. Despite a comprehensive review of available literature, it is important to note that detailed experimental protocols and extensive quantitative data for its application in material science are not well-documented in publicly accessible sources. The primary application of this compound is within the cosmetics and personal care industries.

Chemical Identity and General Properties

DEA-C8-18 perfluoroalkylethyl phosphate is the diethanolamine (B148213) salt of a complex mixture of esters of phosphoric acid and perfluoroalkylethyl alcohols with alkyl chain lengths ranging from 8 to 18 carbons.[1] It is classified as an anionic fluorosurfactant.[2] Its chemical structure gives it surface-active properties, making it an effective emulsifying, dispersing, cleansing, wetting, and lubricating agent.[2]

Table 1: General Properties of this compound

PropertyValue/DescriptionSource(s)
Chemical Class Anionic Fluorosurfactant[2]
Physical Form Liquid[2]
Solubility Soluble in water[2]
Stability Stable[2]
Primary Functions Emulsifying, dispersing, cleansing, wetting, spreading, lubricating, solubilizing[2]
Actives Content ≥ 30.0% (in liquid form)[2]

Applications in Material Science: Limited Evidence

While the primary use of this compound is in cosmetics, one potential application in material science is its use as a dispersing agent for pigments and dyes .[2] Dispersing agents are crucial in preventing the agglomeration of solid particles in a liquid medium, ensuring a stable and uniform dispersion. This is critical in the manufacturing of paints, coatings, and inks.

Due to the lack of specific protocols for this compound in this application, a general experimental protocol for the use of a surfactant as a pigment dispersing agent is provided below. This should be considered a conceptual workflow and would require optimization for this specific compound.

General Experimental Protocol: Use as a Pigment Dispersing Agent

Objective: To prepare a stable dispersion of a solid pigment in a liquid medium using a surfactant.

Materials:

  • Pigment powder

  • Liquid medium (e.g., water, solvent)

  • This compound (as the dispersing agent)

  • High-shear mixer or ultrasonicator

  • Beaker or appropriate mixing vessel

  • Particle size analyzer

Procedure:

  • Preparation of the Dispersing Agent Solution:

    • Accurately weigh a predetermined amount of this compound.

    • Dissolve it in the liquid medium with gentle stirring to create a stock solution. The concentration will depend on the specific pigment and medium and requires optimization.

  • Premixing:

    • Add the pigment powder to the dispersing agent solution in the mixing vessel.

    • Stir at low speed to wet the pigment particles.

  • Dispersion:

    • Increase the mixing speed to high shear or apply ultrasonication.

    • Process the mixture for a sufficient time to break down pigment agglomerates and achieve a uniform dispersion. The time and energy input will need to be determined experimentally.

  • Stability Assessment:

    • Visually inspect the dispersion for signs of settling or flocculation over time.

    • Measure the particle size distribution of the pigment particles using a particle size analyzer at different time intervals to quantitatively assess the stability of the dispersion.

Conceptual Experimental Workflow:

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_output Output prep_disp Prepare Dispersant Solution (this compound) premix Premix Pigment and Dispersant Solution prep_disp->premix prep_pigment Weigh Pigment Powder prep_pigment->premix disperse High-Shear Mixing / Ultrasonication premix->disperse visual Visual Inspection (Settling, Flocculation) disperse->visual particle_size Particle Size Analysis disperse->particle_size output Stable Pigment Dispersion visual->output Qualitative Assessment particle_size->output Quantitative Assessment

Caption: Conceptual workflow for utilizing a surfactant as a pigment dispersing agent.

Health and Safety Considerations

It is crucial to be aware that this compound belongs to the class of per- and polyfluoroalkyl substances (PFAS).[1] PFAS are known for their persistence in the environment and potential for bioaccumulation.[3] Some studies on certain PFAS have indicated potential health concerns, including developmental and reproductive toxicity, and immunotoxicity.[1][3]

A safety data sheet for a similar compound indicates that it may be fatal if inhaled and recommends handling in a well-ventilated area with appropriate personal protective equipment, including respiratory protection, safety goggles, and impervious gloves.[4]

Conclusion

The application of this compound in material science is not well-established in scientific literature. Its known properties as a fluorosurfactant suggest potential utility as a dispersing agent in formulations like coatings and inks. However, the lack of specific data necessitates that any exploration of its use in this context be treated as novel research, with careful consideration of optimization and safety protocols. The primary documented applications for this compound remain in the field of cosmetics and personal care. Researchers are advised to consult safety data sheets and handle the material with appropriate precautions, particularly given its classification as a PFAS.

References

Application Notes and Protocols for DEA-C8-18 Perfluoroalkylethyl Phosphate in Coatings and Surface Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DEA-C8-18 perfluoroalkylethyl phosphate (B84403) is a diethanolamine (B148213) salt of a complex mixture of esters of phosphoric acid and C8-18 perfluoroalkylethyl alcohols. It falls under the category of anionic fluorosurfactants, a class of specialty chemicals known for their ability to significantly reduce the surface tension of liquids. This property makes them valuable additives in the formulation of coatings and surface treatments, where they can enhance wetting, leveling, and other critical performance characteristics.

This document provides an overview of the potential applications, general usage guidelines, and safety precautions for DEA-C8-18 perfluoroalkylethyl phosphate in research and development settings.

Physicochemical Properties

While specific data for this compound is limited, the following table summarizes general properties based on available safety data sheets and chemical information.[1][2]

PropertyValueSource
CAS Number 65530-64-5[1][3]
Molecular Formula C11H28F3N2O8P (representative)[4]
Appearance Not specified; likely a liquid or waxy solidGeneral knowledge
Solubility Information not available; fluorosurfactants are typically soluble in water and some organic solvents.General knowledge
Flash Point 88.1°C[1]

Applications in Coatings and Surface Treatments

Based on the known functions of anionic fluorosurfactants, this compound is anticipated to be effective in the following applications:

  • Wetting Agent: Improves the ability of a coating to spread evenly over a substrate, especially low-energy surfaces.

  • Leveling Agent: Helps to eliminate surface defects such as brush marks, orange peel, and cratering, resulting in a smooth and uniform finish.

  • Dispersing Agent: Can aid in the dispersion of pigments and other solid particles within the coating formulation.

  • Anti-Blocking Agent: May reduce the tendency of coated surfaces to stick together when pressure is applied.

A report noted that four phosphate esters, including the one with CAS number 65530-64-5, are reported to be used in paints, lacquers, and varnishes.[5]

Experimental Protocols (General Guidance)

The following are generalized protocols for incorporating and evaluating this compound in a coating formulation. It is crucial to adapt these protocols to the specific coating system and substrate being used.

Protocol for Incorporation into a Water-Based Coating
  • Preparation of Stock Solution:

    • If the material is a solid, dissolve a known weight of this compound in a suitable solvent (e.g., deionized water, or a water/co-solvent blend) to create a stock solution (e.g., 1% or 10% w/w). Gentle heating and stirring may be required.

  • Addition to Coating Formulation:

    • Determine the desired final concentration of the fluorosurfactant in the coating (typical starting concentrations for fluorosurfactants range from 0.01% to 0.5% by weight of the total formulation).

    • Slowly add the calculated amount of the stock solution to the coating formulation under constant, gentle agitation. Avoid high-shear mixing, which can cause foaming.

    • It is often recommended to add fluorosurfactants during the let-down stage of paint manufacturing.

  • Equilibration:

    • Allow the mixture to equilibrate for a sufficient period (e.g., 1-2 hours) with gentle stirring to ensure uniform distribution of the surfactant.

Protocol for Evaluating Wetting and Leveling Performance
  • Substrate Preparation:

    • Clean the desired substrate (e.g., glass, metal, plastic panel) thoroughly to remove any contaminants.

  • Coating Application:

    • Apply the coating formulation containing this compound and a control formulation (without the surfactant) to the prepared substrates using a consistent method (e.g., drawdown bar, spray application).

  • Visual Assessment:

    • Immediately after application, visually assess the wetting of the substrate. Observe if the coating spreads evenly or if there are areas of dewetting or crawling.

    • After the coating has dried, visually inspect the surface for defects such as brush marks, orange peel, and craters. Compare the performance of the formulation with the fluorosurfactant to the control.

  • Contact Angle Measurement (Quantitative Assessment of Wetting):

    • Place a drop of the liquid coating on the substrate.

    • Use a goniometer to measure the static contact angle of the droplet on the surface. A lower contact angle indicates better wetting.

Data Presentation (Illustrative)

The following tables are templates for organizing experimental data.

Table 1: Effect of this compound Concentration on Surface Tension of a Model Formulation

Concentration of this compound (% w/w)Surface Tension (mN/m)
0 (Control)
0.01
0.05
0.1
0.2

Table 2: Leveling Performance on Different Substrates

SubstrateConcentration of this compound (% w/w)Leveling Rating (1-10, 10=perfect)Observations
Glass0 (Control)
0.1
Aluminum0 (Control)
0.1
Polypropylene0 (Control)
0.1

Safety Precautions

This compound is classified as a per- and polyfluoroalkyl substance (PFAS), which are known for their persistence in the environment.[6][7] It is crucial to handle this chemical with appropriate safety measures.

  • Handling: Use in a well-ventilated area.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1] Avoid formation of dust and aerosols.[1]

  • Hazards: The safety data sheet indicates that this substance is fatal if inhaled.[1]

  • First Aid:

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.[1]

    • In case of skin contact: Wash off with soap and plenty of water. Consult a doctor.[1]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.[1]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[1] Do not let the product enter drains.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incorp Incorporation cluster_eval Evaluation prep_solution Prepare Stock Solution add_surfactant Add Surfactant to Coating prep_solution->add_surfactant prep_coating Prepare Coating Formulation prep_coating->add_surfactant equilibrate Equilibrate Mixture add_surfactant->equilibrate apply_coating Apply Coating to Substrate equilibrate->apply_coating assess_performance Assess Performance (Wetting, Leveling) apply_coating->assess_performance

Caption: Experimental workflow for incorporating and evaluating the surfactant.

logical_relationship cluster_properties Properties cluster_effects Effects in Coatings cluster_outcome Desired Outcome surfactant This compound (Anionic Fluorosurfactant) surface_tension Reduces Surface Tension surfactant->surface_tension dispersion Aids in Pigment Dispersion surfactant->dispersion wetting Improved Wetting surface_tension->wetting leveling Improved Leveling surface_tension->leveling coating_quality Enhanced Coating Quality & Performance wetting->coating_quality leveling->coating_quality dispersion->coating_quality

Caption: Logical relationship of surfactant properties to coating performance.

References

Application Note and Protocol: In Vitro Toxicity Assessment of DEA-C8-18 Perfluoroalkylethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that are persistent in the environment and have been associated with a range of adverse health effects. DEA-C8-18 perfluoroalkylethyl phosphate (B84403) is a complex mixture of diethanolamine (B148213) salts of C8-18 perfluoroalkylethyl phosphates, which is used in various industrial and consumer products.[1] Due to the limited toxicological data available for this specific substance, robust in vitro methods are essential for its hazard characterization and risk assessment.

This document provides a detailed protocol for the in vitro toxicity assessment of DEA-C8-18 perfluoroalkylethyl phosphate using the human hepatoma cell line, HepG2. The protocol outlines methods for evaluating cytotoxicity, genotoxicity, and oxidative stress, which are common mechanisms of PFAS-induced toxicity.[2][3][4][5][6]

Materials and Methods

Cell Culture

The HepG2 human hepatocellular carcinoma cell line is a widely used and appropriate model for in vitro hepatotoxicity studies.[7]

Protocol for HepG2 Cell Culture:

  • Media Preparation: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Incubate with Trypsin-EDTA for 5-10 minutes at 37°C to detach the cells.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at a desired density.

Preparation of Test Compound
  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a series of working concentrations by diluting the stock solution in a complete cell culture medium. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Exposure: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 400, 800 µM) and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.[3][8]

Protocol:

  • Cell Treatment: Treat HepG2 cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Oxidative Stress Assessment: Dichlorofluorescein (DCF) Assay

The DCF assay measures the intracellular generation of reactive oxygen species (ROS). The non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is taken up by the cells and deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[2][4][9]

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in a 96-well plate and treat them with this compound as described for the cytotoxicity assay.

  • DCFH-DA Loading: After the treatment period, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

  • Data Analysis: Express the results as a fold increase in fluorescence relative to the untreated control.

Data Presentation

The following tables present representative quantitative data from in vitro toxicity studies of various PFAS in HepG2 cells, which can be used as a reference for interpreting the results for this compound.

Table 1: Cytotoxicity of Various PFAS in HepG2 Cells (MTT Assay)

PFAS CompoundConcentration (µM)Cell Viability (%) after 24h Exposure
Control0100 ± 5.0
PFOA10085 ± 7.2
20062 ± 6.5
40038 ± 5.1
PFOS10078 ± 8.1
20055 ± 7.3
40029 ± 4.8
PFNA10072 ± 6.9
20048 ± 5.9
40021 ± 3.7

Data are presented as mean ± standard deviation and are adapted from published studies for illustrative purposes.[4][10]

Table 2: Genotoxicity of Various PFAS in HepG2 Cells (Comet Assay)

PFAS CompoundConcentration (µM)% Tail DNA
Control05.2 ± 1.3
PFOA5012.8 ± 2.5
10018.5 ± 3.1
20025.1 ± 4.2
PFOS5014.3 ± 2.8
10021.7 ± 3.9
20029.8 ± 5.0

Data are presented as mean ± standard deviation and are adapted from published studies for illustrative purposes.[3][5]

Table 3: Oxidative Stress Induced by Various PFAS in HepG2 Cells (DCF Assay)

PFAS CompoundConcentration (µM)Fold Increase in ROS Production
Control01.0 ± 0.1
PFOA1001.8 ± 0.3
2002.5 ± 0.4
4003.7 ± 0.6
PFOS1002.1 ± 0.4
2003.2 ± 0.5
4004.5 ± 0.8

Data are presented as mean ± standard deviation and are adapted from published studies for illustrative purposes.[2][4][6]

Mandatory Visualizations

G cluster_workflow Experimental Workflow A HepG2 Cell Culture C Cell Seeding in 96-well plates A->C B Preparation of this compound Stock D Exposure to Test Compound B->D C->D E Cytotoxicity Assay (MTT) D->E F Genotoxicity Assay (Comet) D->F G Oxidative Stress Assay (DCF) D->G H Data Analysis E->H F->H G->H

Caption: Experimental workflow for in vitro toxicity assessment.

G cluster_pathway PFAS-Induced Oxidative Stress and Nrf2 Signaling Pathway PFAS DEA-C8-18 Perfluoroalkylethyl Phosphate (PFAS) ROS Increased Reactive Oxygen Species (ROS) PFAS->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes cysteine residues DNA_Damage DNA Damage ROS->DNA_Damage Nrf2 Nrf2 Keap1->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: PFAS-induced Nrf2 signaling pathway.

References

Application Notes and Protocols for the Analysis of DEA-C8-18 Perfluoroalkylethyl Phosphate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific analytical standards and validated protocols for DEA-C8-18 perfluoroalkylethyl phosphate (B84403) and its individual isomers are not widely available in the public domain. The following application notes and protocols are therefore based on established methodologies for the analysis of other per- and polyfluoroalkyl substances (PFAS), particularly other polyfluoroalkyl phosphate esters and their isomers. This document provides a recommended starting point for method development and analysis.

Introduction

DEA-C8-18 perfluoroalkylethyl phosphate is a complex mixture of diethanolamine (B148213) salts of C8 to C18 perfluoroalkylethyl phosphate esters.[1] As a member of the broader class of PFAS, there are concerns about its potential for persistence, bioaccumulation, and toxicity.[1][2] The analysis of this substance is challenging due to the complexity of the mixture, the presence of numerous linear and branched isomers, and the lack of commercially available, isomer-specific analytical standards.

These application notes provide a generalized framework for the qualitative and quantitative analysis of this compound and its isomers in various matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common and effective technique for PFAS analysis.[3][4][5]

Proposed Analytical Workflow

The overall analytical workflow for the determination of this compound and its isomers can be summarized in the following diagram:

Analytical Workflow for this compound cluster_0 Sample Handling and Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing and Reporting SampleCollection Sample Collection (e.g., cosmetic, environmental) Homogenization Sample Homogenization SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition PeakIntegration Peak Integration and Quantification DataAcquisition->PeakIntegration Reporting Data Reporting PeakIntegration->Reporting

Figure 1: Proposed analytical workflow for this compound.

Experimental Protocols

Standard Preparation and Handling

Given the absence of certified reference materials, a commercial standard of this compound should be used as a starting point.

  • Stock Solution Preparation: Prepare a stock solution of the commercial standard in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Isomer Characterization: It is crucial to characterize the isomer profile of the commercial standard. This can be attempted using high-resolution mass spectrometry to confirm the presence of different chain lengths and degrees of branching.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution. These will be used to build a calibration curve. It is important to note that this calibration will be based on the total concentration of the mixture and not on individual isomers.

Sample Preparation

The following is a general protocol for the extraction of this compound from a cosmetic cream matrix. This protocol may need to be adapted for other matrices.

  • Sample Homogenization: Accurately weigh approximately 1 gram of the homogenized sample into a polypropylene (B1209903) centrifuge tube.

  • Extraction:

    • Add 5 mL of acetonitrile to the sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 6000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process twice more, combining the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Elute the target analytes with 5 mL of methanol containing 2% ammonium (B1175870) hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions for the LC-MS/MS analysis. Optimization will be necessary.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 or Fluoro-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Methanol or Acetonitrile
Gradient Program Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
Gas Flows Optimize for the specific instrument
Data Acquisition and Processing
  • Multiple Reaction Monitoring (MRM): Due to the complexity of the mixture, it is challenging to define specific precursor and product ions for each isomer. A starting point would be to monitor a range of potential precursor ions corresponding to the different C8-C18 perfluoroalkylethyl phosphate chains and common product ions.

  • Quantification: Quantification will likely be semi-quantitative, based on the total response of the isomer mixture against the calibration curve prepared from the commercial standard. It is important to clearly state that the results represent the total concentration of this compound and that the contribution of individual isomers is unknown.

Quantitative Data for Related PFAS Compounds

While specific quantitative data for this compound is not available, the following table provides representative analytical parameters for well-studied PFAS to give an indication of expected instrument performance.

Table 2: Representative Quantitative Data for Selected PFAS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)
Perfluorooctanoic acid (PFOA)4133690.1 - 1.0 ng/L
Perfluorooctanesulfonic acid (PFOS) - Linear49980, 990.2 - 2.0 ng/L
Perfluorooctanesulfonic acid (PFOS) - Branched49980, 99Isomer dependent
6:2 Fluorotelomer phosphate diester (6:2 diPAP)5272550.5 - 5.0 ng/L

Note: LODs are highly matrix-dependent and instrument-specific.

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways affected by this compound. For the broader class of PFAS, some studies have suggested potential interactions with various cellular receptors and pathways, but further research is needed.

Conclusion and Future Recommendations

The analysis of this compound and its isomers is a complex task, primarily due to the lack of analytical standards. The protocols outlined in this document provide a starting point for researchers to develop methods for the detection and semi-quantitative analysis of this compound.

Future recommendations include:

  • Development of Certified Reference Materials: The synthesis and certification of individual isomers of C8-C18 perfluoroalkylethyl phosphates are crucial for accurate quantification.

  • Method Validation: The proposed analytical method requires thorough validation, including assessment of linearity, accuracy, precision, and matrix effects.

  • Toxicological Studies: Further research is needed to understand the potential health effects and toxicological profiles of this compound and its isomers.

References

Application Note and Protocol: Method Development for the Separation of C8-C18 Perfluoroalkylethyl Phosphate (PAP) Homologues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals of concern due to their persistence, bioaccumulation, and potential toxicity. Among these, perfluoroalkylethyl phosphate (B84403) (PAP) esters are a class of PFAS used in various industrial and consumer products, which can act as precursors to perfluoroalkyl carboxylic acids (PFCAs) in the environment and in biological systems. The analysis of long-chain PAP homologues, specifically those with perfluoroalkyl chains from C8 to C18, presents an analytical challenge due to their structural similarity and complex fragmentation patterns.

This application note provides a detailed protocol for the development of a robust and sensitive method for the separation and quantification of C8-C18 perfluoroalkylethyl phosphate (PAP) homologues using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall experimental workflow for the analysis of C8-C18 PAP homologues is depicted below. This process begins with sample collection and proceeds through extraction, cleanup, and instrumental analysis.

PAP Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Fortification Fortification with Internal Standards Sample->Fortification Step 1 Extraction Solid Phase Extraction (SPE) (Weak Anion Exchange - WAX) Fortification->Extraction Step 2 Elution Elution with Ammoniated Methanol Extraction->Elution Step 3 Concentration Concentration under Nitrogen Elution->Concentration Step 4 Reconstitution Reconstitution in Methanol/Water Concentration->Reconstitution Step 5 LC_Separation LC Separation (C18 Reversed-Phase) Reconstitution->LC_Separation Step 6 MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Step 7 Quantification Quantification MS_Detection->Quantification Step 8 Reporting Reporting Quantification->Reporting Step 9

Figure 1: Experimental workflow for C8-C18 PAPs analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Ammonium (B1175870) hydroxide (B78521), ammonium acetate (B1210297), and formic acid.

  • Standards: Analytical standards of C8-C18 mono-, di-, and tri-perfluoroalkylethyl phosphate esters. Isotopically labeled internal standards are recommended for accurate quantification.

  • SPE Cartridges: Weak Anion Exchange (WAX) SPE cartridges (e.g., 500 mg, 6 mL).

Sample Preparation: Solid Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the WAX SPE cartridge sequentially with 5 mL of 0.1% ammonium hydroxide in methanol, 5 mL of methanol, and 5 mL of reagent water.

  • Sample Loading: Load the pre-treated sample (e.g., 250 mL of a water sample) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen for 10 minutes.

  • Elution: Elute the target analytes with two 4 mL aliquots of 0.1% ammonium hydroxide in methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good separation of the long-chain homologues.

  • Mobile Phase A: 20 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be optimized to achieve separation of the C8 to C18 homologues. A representative gradient is provided in Table 1.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Table 1: Representative LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.07030
15.01090
20.01090
20.17030
25.07030
Mass Spectrometry (MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The precursor and product ions for the C8-C18 PAP homologues need to be determined by infusing individual standards. Representative MRM transitions for diPAPs are provided in Table 2. The fragmentation of diPAPs often involves the cleavage of the phosphate ester bond.[1][2]

Data Presentation

Quantitative data, including retention times, limits of quantification (LOQs), and recovery rates, are crucial for method validation and routine analysis. The following tables provide a template for summarizing this data.

Table 2: Representative MRM Transitions and Retention Times for C8-C18 diPAPs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
8:2 diPAP989.0481.012.5
10:2 diPAP1189.0581.014.2
12:2 diPAP1389.0681.015.8
14:2 diPAP1589.0781.017.1
16:2 diPAP1789.0881.018.2
18:2 diPAP1989.0981.019.1

Table 3: Method Performance Data

AnalyteLimit of Quantification (LOQ) (ng/L)Recovery (%)RSD (%)
8:2 diPAP0.595<10
10:2 diPAP0.592<10
12:2 diPAP1.088<15
14:2 diPAP1.085<15
16:2 diPAP2.081<20
18:2 diPAP2.078<20

Conclusion

This application note provides a comprehensive and detailed protocol for the development of an analytical method for the separation and quantification of C8-C18 perfluoroalkylethyl phosphate (PAP) homologues. The combination of Weak Anion Exchange Solid Phase Extraction and LC-MS/MS with a C18 reversed-phase column allows for the sensitive and robust analysis of these long-chain PFAS compounds in various matrices. The provided tables and workflow diagrams serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and drug development. Method performance should be thoroughly validated in the specific matrix of interest.

References

Application Note: Determination of DEA-C8-18 Perfluoroalkylethyl Phosphate in Consumer Product Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust analytical method for the determination of DEA-C8-18 perfluoroalkylethyl phosphate (B84403), a member of the per- and polyfluoroalkyl substances (PFAS) class, in various consumer product extracts. Due to the widespread use of PFAS in consumer goods and their potential health risks, sensitive and selective analytical methods are crucial.[1] This protocol employs a sample extraction followed by solid-phase extraction (SPE) cleanup and subsequent analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and quality control professionals in the field of consumer product safety and environmental science.

Introduction

DEA-C8-18 perfluoroalkylethyl phosphate is a diethanolamine (B148213) salt of a complex mixture of esters of phosphoric acid and a perfluoroalkylethyl alcohol.[2] This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are used in a variety of consumer products for their water and oil repellent properties.[1] Concerns over the persistence, bioaccumulation, and potential toxicity of PFAS necessitate reliable analytical methods for their detection in consumer goods.[1]

This application note provides a comprehensive protocol for the extraction and quantification of this compound. The methodology is based on established principles for PFAS analysis, adapted for the specific challenges presented by complex consumer product matrices.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Consumer Product Sample Homogenization Homogenization/Extraction Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Extract Supernatant (Extract) Centrifugation->Extract SPE_Load Sample Loading Extract->SPE_Load Load Extract SPE_Condition SPE Conditioning SPE_Condition->SPE_Load SPE_Wash SPE Wash SPE_Load->SPE_Wash SPE_Elute SPE Elution SPE_Wash->SPE_Elute Concentration Concentration & Reconstitution SPE_Elute->Concentration Eluate LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Processing LCMS->Data Result Result Data->Result Final Concentration

Caption: Experimental workflow for the determination of this compound.

Materials and Reagents

Experimental Protocols

Sample Preparation and Extraction

The extraction procedure should be tailored to the specific consumer product matrix (e.g., cosmetic, textile, paper). A general procedure for a solid or semi-solid matrix is provided below.

  • Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Fortification: Spike the sample with an appropriate concentration of an isotopically labeled internal standard.

  • Extraction: Add 10 mL of acetonitrile with 1% formic acid. Vortex vigorously for 2 minutes, then sonicate for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 6000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to a clean polypropylene tube.

  • Re-extraction: Repeat the extraction (steps 3-5) on the remaining solid pellet with another 10 mL of acetonitrile with 1% formic acid. Combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the combined sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 50:50 (v/v) water/methanol to remove interferences.

  • Elution: Elute the target analytes with 5 mL of methanol containing 2% ammonium hydroxide into a clean polypropylene tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 80:20 (v/v) methanol/water for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

LC Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 20 mM Ammonium acetate in water
Mobile Phase B Methanol
Gradient 20% B to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40°C

MS/MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions To be determined by infusing a standard of this compound. A precursor ion corresponding to the deprotonated molecule [M-H]⁻ is expected. Product ions will result from fragmentation.

Data and Performance

Method validation should be performed to determine the following parameters. Representative data is presented below.

Table 1: Method Performance Characteristics

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD, n=6) < 15%
Accuracy (Recovery %) 85 - 115%

Table 2: Example MRM Transitions for Related PFAS (for reference)

Note: Specific transitions for this compound must be empirically determined.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PFOA41336910
PFOS4998040
6:2 diPAP1129.1527.0To be determined

Conclusion

The described methodology provides a reliable and sensitive approach for the determination of this compound in consumer product extracts. The combination of a robust extraction and cleanup procedure with the selectivity of LC-MS/MS allows for accurate quantification at low levels. Adherence to best practices for PFAS analysis, including the use of PFAS-free labware and the inclusion of appropriate quality control samples, is critical for obtaining reliable data. This application note serves as a valuable resource for laboratories involved in the safety assessment of consumer products.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of DEA-C8-18 Perfluoroalkylethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DEA-C8-18 perfluoroalkylethyl phosphate (B84403) and related polyfluoroalkyl phosphate esters (PAPs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is DEA-C8-18 perfluoroalkylethyl phosphate and in which matrices is it commonly found?

A1: this compound is a complex mixture of diethanolamine (B148213) salts of C8-C18 perfluoroalkylethyl esters of phosphoric acid. It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Due to its surfactant properties, it is primarily used as an emulsifying agent in a variety of consumer products, particularly cosmetics such as foundations, sunscreens, and creams.[1] Consequently, it can also be detected in wastewater influents and sludge from wastewater treatment plants (WWTPs).[1][2]

Q2: What are the main challenges in analyzing this compound?

A2: The primary challenges stem from its complex nature as a mixture and the matrices in which it is found. Key difficulties include:

  • Matrix Effects: Complex matrices like cosmetics (containing oils, waxes, silicones, and pigments) and wastewater (with numerous organic and inorganic constituents) can cause significant ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[3][4]

  • Contamination: PFAS are ubiquitous in many laboratory materials, creating a high risk of background contamination that can interfere with trace-level analysis.[5]

  • Low Concentrations: This analyte is often present at low concentrations, requiring sensitive analytical methods and effective sample pre-concentration.

  • Lack of Certified Reference Materials: The absence of specific certified reference materials for this compound makes method validation and quality control more challenging.

Q3: Why is Solid-Phase Extraction (SPE) recommended for sample preparation?

A3: Solid-Phase Extraction (SPE) is a crucial step for cleaning up complex samples and concentrating the analytes of interest before LC-MS/MS analysis. For anionic PFAS like phosphate esters, Weak Anion Exchange (WAX) cartridges are highly effective.[1][6] They offer a dual retention mechanism, combining reversed-phase retention of the fluorinated alkyl chains and ion-exchange retention of the acidic phosphate groups.[7] This allows for efficient removal of matrix interferences, leading to cleaner extracts and reduced matrix effects. For particularly complex matrices like soil and tissue, a bilayer SPE cartridge combining WAX and graphitized carbon black (GCB) can provide even more thorough cleanup.[8]

Q4: How can I compensate for matrix effects in my quantitative analysis?

A4: The most effective way to compensate for matrix effects is through the use of isotopically labeled internal standards (IS). These standards, which are chemically identical to the analyte but have a different mass, are added to the sample before extraction. They experience the same matrix-induced suppression or enhancement as the target analyte, allowing for accurate correction of the results. For a complex mixture like this compound, using a representative isotopically labeled polyfluoroalkyl phosphate ester is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound and related compounds.

Issue 1: Poor Recovery of Analytes
Potential Cause Troubleshooting Steps
Inefficient Extraction from Matrix For cosmetic matrices, ensure complete dissolution. A direct extraction with methanol (B129727) can be effective for solid cosmetics.[4][5] For wastewater, a combination of filtration/centrifugation followed by SPE is recommended.[1]
Suboptimal SPE Protocol Ensure proper conditioning, loading, washing, and elution steps for the WAX SPE cartridge. Do not let the cartridge run dry during conditioning and sample loading.[9] Use a nitrogen stream to gently dry the cartridge before elution.
Analyte Loss During Solvent Evaporation Some PFAS can be lost during aggressive solvent evaporation. Use a gentle stream of nitrogen and avoid complete dryness if possible. Reconstitute in a solvent mixture that ensures full dissolution (e.g., methanol/water).[10]
Incorrect pH of Sample The pH of the sample can affect the ionization state of the phosphate group and its retention on the WAX sorbent. Adjust the sample pH to the recommended range for your SPE protocol (e.g., pH 6.5 ± 0.5 for EPA Method 1633).[9]
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
Potential Cause Troubleshooting Steps
Co-elution of Matrix Components Optimize the LC gradient to better separate the analyte from interfering compounds.[11] Consider using a 2D-LC system for highly complex matrices to significantly reduce ion suppression.[12]
Insufficient Sample Cleanup Employ a more rigorous cleanup method. For cosmetics, this may involve a liquid-liquid extraction followed by SPE. For wastewater, using a bilayer WAX/GCB SPE cartridge can improve the removal of matrix components.[7][8]
Matrix Effects from Sample Diluent Ensure the sample is fully soluble in the injection solvent and that the solvent is compatible with the initial mobile phase to avoid peak distortion and precipitation on the column.[13]
Ion Source Contamination Matrix components can build up in the ion source, leading to inconsistent ionization. Regularly clean the ion source, especially when analyzing complex matrices.[14]
Issue 3: High Background Noise or Contamination
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use LC-MS grade solvents and reagents that have been tested for PFAS. Prepare fresh mobile phases regularly.[14]
Contamination from Labware Avoid using glassware and PTFE components. Use polypropylene (B1209903) vials and tubing.[15]
LC System Contamination Install a delay column between the solvent mixer and the injector to separate background PFAS contamination from the analytical peaks.[10]
Carryover from Previous Injections As surfactants, these analytes can be "sticky." Inject blanks between samples to monitor for carryover.[16] Use a strong needle wash solution (e.g., 100% organic solvent) and consider adding an extended wash step at the end of the analytical run.[16]

Experimental Protocols & Data

Sample Preparation Protocol for Cosmetics

This protocol is adapted from a method for analyzing polyfluoroalkyl phosphate esters in cosmetic products.[1]

  • Sample Weighing: Accurately weigh 10 mg of the cosmetic sample into a polypropylene tube.

  • Extraction: Add 1 mL of 0.5M tetrabutylammonium, 1 mL of 0.25M sodium carbonate buffer, and 3 mL of methyl tert-butyl ether (MTBE).

  • Centrifugation: Vortex the mixture and centrifuge.

  • Solvent Exchange: Transfer the upper MTBE layer to a new polypropylene tube and exchange the solvent to methanol under a gentle stream of nitrogen. Avoid complete dryness.

  • Cleanup: Pass the methanol extract through a 0.2 µm syringe filter and an ENVI-Carb™ cartridge for cleanup.

  • Reconstitution: Adjust the final volume to 1 mL with methanol for LC-MS/MS analysis.

Sample Preparation Protocol for Wastewater

This protocol is based on a method for analyzing dissolved and particulate phases of polyfluoroalkyl phosphate esters in wastewater.[1]

  • Phase Separation: Filter or centrifuge 50 mL of the wastewater sample to separate the dissolved and particulate phases.

  • Dissolved Phase Extraction (SPE):

    • Condition an Oasis® WAX SPE cartridge (e.g., 6cc, 150mg) with 1% methanolic ammonium (B1175870) hydroxide (B78521) followed by methanol and then water.[9]

    • Load the dissolved phase sample onto the cartridge.

    • Wash the cartridge with water to remove hydrophilic interferences.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the analytes with methanol, followed by 0.1-1% methanolic ammonium hydroxide.[1][10]

  • Particulate Phase Extraction:

    • Freeze-dry and weigh the particulate matter (e.g., 0.5 g).

    • Perform ultrasonic extraction with methanol. Repeat twice.

  • Cleanup and Reconstitution:

    • Combine the eluates/extracts and perform a cleanup step if necessary (e.g., with an ENVI-Carb™ cartridge).

    • Concentrate the final extract under a gentle stream of nitrogen and reconstitute to 1 mL for analysis.

Quantitative Data Summary

The following tables summarize recovery data for various PFAS, including isotopically labeled internal standards (EIS), in different environmental matrices using SPE cleanup methods. This data provides an indication of the expected performance of these methods.

Table 1: Average Recovery of Extracted Internal Standards (EIS) in Various Water Matrices using a Bilayer WAX/GCB SPE Cartridge (n=5) [1][7]

MatrixMean EIS Recovery (%)Mean RSD (%)
Ground Water91.29.2
Surface Water91.29.2
Influent Wastewater91.29.2
Effluent Wastewater91.29.2

Table 2: Average Recovery of Extracted Internal Standards (EIS) in Soil and Tissue using a Bilayer GCB/WAX SPE Cartridge (n=3) [8]

MatrixMean EIS Recovery (%)Mean RSD (%)
Soil812.8
Fish Tissue859.2

Table 3: Recovery of di-Polyfluoroalkyl Phosphate Esters (diPAPs) in Cosmetics and Wastewater [1]

AnalyteMatrixRecovery Rate (%)
diPAPsCosmetics23-26
diPAPsWastewater9-37

Note: The lower recovery rates for diPAPs in this specific study highlight the challenges in analyzing these compounds and the need for method optimization and the use of appropriate isotopically labeled internal standards for accurate quantification.

Visualizations

Workflow for Overcoming Matrix Effects

This diagram illustrates a logical workflow for identifying and mitigating matrix effects during method development.

MatrixEffectWorkflow A Start: Method Development B Analyze Standard in Solvent A->B D Calculate Matrix Effect (ME) ME = (Peak Area in Matrix / Peak Area in Solvent) * 100 B->D C Analyze Post-Extraction Spiked Sample C->D E Is ME within acceptable limits (e.g., 80-120%)? D->E F Method Acceptable for Quantitation E->F Yes G Implement Corrective Actions E->G No H Optimize Sample Cleanup (e.g., new SPE sorbent, additional cleanup step) G->H I Optimize Chromatography (e.g., modify gradient, change column) G->I J Use Isotopically Labeled Internal Standards G->J K Re-evaluate Matrix Effect H->K I->K J->K K->D SignalLossTroubleshooting A Start: No or Low Analyte Signal B Inject System Suitability Standard A->B C Is standard signal OK? B->C D Issue is with Sample Preparation or Matrix C->D Yes E Issue is with LC-MS/MS System C->E No F Check MS Parameters (e.g., voltages, gas flows, tune) E->F G Check LC System (e.g., leaks, pressure, mobile phase) F->G H Clean Ion Source G->H I Re-inject Standard H->I I->C

References

Technical Support Center: Troubleshooting Poor Peak Shape in Chromatography of Perfluoroalkylethyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of perfluoroalkylethyl phosphates (PAPs). The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for perfluoroalkylethyl phosphates?

Poor peak shape for PAPs is often a result of several factors, primarily related to secondary interactions with the analytical column and system hardware. The most common causes include:

  • Interaction with Residual Silanol (B1196071) Groups: The phosphate (B84403) moiety of PAPs can interact strongly with residual, un-capped silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] This is a primary cause of peak tailing.

  • Interaction with Metal Components: The negatively charged phosphate groups in PAPs have a high affinity for metal ions.[4][5] This can lead to chelation and adsorption onto stainless steel surfaces within the HPLC system, such as tubing, frits, and even the column body itself, resulting in severe peak tailing.[4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the PAPs and any residual silanol groups on the column. An unsuitable pH can exacerbate unwanted secondary interactions.[1][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1][7]

  • Column Contamination and Degradation: Accumulation of matrix components or degradation of the stationary phase can expose active sites that cause peak tailing.[1]

Q2: How can I improve the peak shape of my perfluoroalkylethyl phosphate analytes?

Improving peak shape generally involves minimizing the undesirable secondary interactions. Here are several strategies:

  • Mobile Phase Modification:

    • Add a Competing Acid: Introducing a small concentration of an acid like formic acid to the mobile phase can help to suppress the ionization of residual silanol groups, thereby reducing their interaction with the phosphate group of the analyte.[1][4]

    • Use a Buffer: Employing a buffer system, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help maintain a consistent pH and provide ions that compete for active sites.[6]

    • Trace Phosphate Addition: The addition of trace amounts of a phosphate salt (e.g., ammonium phosphate) to the mobile phase can effectively shield active sites on the stationary phase and within the system, leading to improved peak symmetry.[8][9]

  • Column Selection:

    • Use End-Capped Columns: Select a high-quality, fully end-capped column to minimize the number of available residual silanol groups.[1][10]

    • Consider Alternative Stationary Phases: Columns with alternative chemistries, such as those with polar-embedded groups or charged surfaces, can offer better peak shape for polar analytes like PAPs.[1][11] Mixed-mode columns that offer both hydrophobic and anion-exchange retention can also be beneficial.[11]

  • System Considerations:

    • Use Biocompatible or PEEK Flow Paths: To mitigate interactions with metal components, consider using an HPLC system with a biocompatible (e.g., titanium or MP35N) or PEEK (polyether ether ketone) flow path.[4]

    • System Passivation: If using a stainless steel system, passivating the system with a strong acid (e.g., nitric acid) or a chelating agent can help to remove metal ions and reduce active sites. Treating the system with phosphoric acid prior to analysis can also dramatically improve peak profiles for phosphate-containing compounds.[4]

Q3: What are the recommended starting conditions for mobile phase optimization?

For initial method development, a gradient elution with a buffered mobile phase is recommended. Below is a table summarizing common mobile phase additives and their typical concentrations.

Mobile Phase AdditiveTypical ConcentrationPurposeReference(s)
Formic Acid0.1% (v/v)Improves peak shape by protonating residual silanols.[1][4]
Ammonium Acetate2-20 mMBuffers the mobile phase and can improve peak shape.[6]
Ammonium Formate1-10 mMCan offer different selectivity and enhance MS signal for some PFAS.[6]
Ammonium Phosphate5 µMShields electrostatic interactions to improve peak shape.[8][9]

Note: When using mass spectrometry (MS) detection, it is crucial to use volatile mobile phase additives like formic acid, acetic acid, ammonium acetate, and ammonium formate to avoid source contamination.[4]

Troubleshooting Guide: Poor Peak Shape

This guide provides a systematic approach to troubleshooting common peak shape problems encountered during the analysis of perfluoroalkylethyl phosphates.

Problem: Peak Tailing

TroubleshootingPeakTailing cluster_start cluster_causes Potential Causes cluster_solutions Solutions start Start: Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 Most Common cause2 Metal Interactions start->cause2 cause3 Mobile Phase Issues start->cause3 cause4 Column Contamination/Void start->cause4 solution1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2a Use Biocompatible/PEEK System cause2->solution2a solution2b Passivate System cause2->solution2b solution3a Add Competing Agent (e.g., trace phosphate) cause3->solution3a solution3b Optimize Buffer Concentration cause3->solution3b solution4a Flush Column cause4->solution4a solution4b Replace Column solution4a->solution4b If flushing fails

Problem: Peak Fronting

TroubleshootingPeakFronting cluster_start cluster_causes Potential Causes cluster_solutions Solutions start Start: Peak Fronting Observed cause1 Column Overload start->cause1 Most Common cause2 Sample Solvent Mismatch start->cause2 cause3 Column Collapse start->cause3 solution1a Reduce Injection Volume cause1->solution1a solution1b Dilute Sample cause1->solution1b solution2 Dissolve Sample in Initial Mobile Phase cause2->solution2 solution3 Replace Column cause3->solution3

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Trace Phosphate

This protocol describes the preparation of a mobile phase containing a trace amount of ammonium phosphate to improve peak shape.

Objective: To prepare an aqueous mobile phase (Mobile Phase A) with 5 µM ammonium phosphate.

Materials:

  • Ammonium phosphate (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • ZIC-pHILIC or a suitable reversed-phase C18 column

Procedure:

  • Prepare a 1 M Ammonium Phosphate Stock Solution:

    • Dissolve the appropriate amount of ammonium phosphate in LC-MS grade water to create a 1 M stock solution.

  • Prepare Mobile Phase A (Aqueous):

    • To prepare 1 L of Mobile Phase A, add 5 µL of the 1 M ammonium phosphate stock solution to 1 L of LC-MS grade water.

    • This results in a final concentration of 5 µM ammonium phosphate.

  • Prepare Mobile Phase B (Organic):

    • Use 100% acetonitrile.

  • Example Gradient Elution:

    • Flow rate: 0.2 mL/min

    • Gradient:

      • 0-0.5 min: 90% B

      • 0.5-30 min: Linear gradient from 90% to 30% B

      • 30-31 min: Hold at 30% B

      • Follow with a re-equilibration step at 90% B.

  • Sample Injection:

    • Inject the sample prepared in a solvent compatible with the initial mobile phase conditions (high organic content).

Reference: This protocol is adapted from a method for improving the peak shape of polar metabolites using trace phosphate.[9]

Protocol 2: Sample Preparation for Perfluoroalkylethyl Phosphates in Water

This protocol outlines a simple dilution and filtration method for preparing water samples for PAPs analysis.

Objective: To prepare a water sample for LC-MS/MS analysis of PAPs.

Materials:

Procedure:

  • Collect 5 mL of the water sample in a polypropylene centrifuge tube.

  • Add any internal standards if required.

  • Add 5 mL of methanol to the sample.

  • Cap the tube and invert for 2 minutes to mix.

  • Filter the entire sample through a 0.2 µm syringe filter.

  • Acidify the filtered sample with 10 µL of acetic acid.

  • Transfer 1 mL of the final prepared sample into a polypropylene vial for LC-MS analysis.

Note: The use of polypropylene labware is crucial to avoid adsorption of longer-chain PAPs onto glass surfaces.[12] For solid samples like soil or food packaging, extraction techniques such as ultrasonic extraction or solid-phase extraction (SPE) may be necessary.[13][14]

References

Technical Support Center: Stability of DEA-C8-18 Perfluoroalkylethyl Phosphate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of DEA-C8-18 perfluoroalkylethyl phosphate (B84403) and other per- and polyfluoroalkyl substances (PFAS) in analytical standards and solutions. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of DEA-C8-18 perfluoroalkylethyl phosphate?

A1: For general PFAS analysis, methanol (B129727) and isopropanol (B130326) are common and effective solvents for preparing stock solutions.[1][2] It is crucial to use high-purity, PFAS-free solvents to avoid contamination. While many PFAS are stable in these alcohols, some degradation can occur under certain conditions. For instance, some perfluoroalkyl ether acids have been observed to degrade in polar aprotic solvents like acetonitrile (B52724), acetone, and dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Therefore, methanol or isopropyl alcohol are generally safer choices for maintaining the stability of a wide range of PFAS, including phosphate esters.

Q2: How should I store my this compound analytical standards and prepared solutions?

A2: Proper storage is critical to maintain the integrity of your standards. Both purchased analytical standards and lab-prepared solutions should be stored at or below 6°C (42.8°F).[4] To prevent potential degradation from light, always use amber glass vials or store clear vials in the dark. For prepared solutions, polypropylene (B1209903) (PP) or high-density polyethylene (B3416737) (HDPE) containers are recommended over glass to prevent the adsorption of PFAS onto the container surface.[4][5]

Q3: What is the expected shelf-life of a this compound standard solution?

A3: The shelf-life of a standard solution can vary based on storage conditions and the specific compound. Always adhere to the expiration date provided by the manufacturer for commercial standards. For laboratory-prepared solutions, a general guideline is to use them within one year of preparation, provided they are stored correctly. However, it is best practice to monitor for any signs of degradation, such as changes in concentration, before use.[1]

Q4: Can the pH of my solution affect the stability of this compound?

A4: Yes, pH can significantly impact the stability of phosphate esters. Organophosphate esters are susceptible to hydrolysis, and this degradation can be accelerated under acidic or alkaline conditions.[6] For example, the hydrolysis of some organophosphate esters is sensitive to acidic conditions below pH 4.6, while slightly alkaline conditions can also promote slower hydrolysis of the ester bond.[6] Therefore, maintaining a neutral pH is generally recommended for solutions containing perfluoroalkylethyl phosphates unless the analytical method specifies otherwise.

Q5: Are there any known degradation pathways for perfluoroalkylethyl phosphates?

A5: The primary degradation pathway for organophosphate esters is hydrolysis, which involves the cleavage of the phosphate ester bond.[7][8] This can be influenced by factors such as pH and the presence of certain enzymes.[6][7][8] For some per- and polyfluoroalkyl ether acids (PFEAs), decarboxylation has been identified as a degradation mechanism in aprotic solvents.[2][3] While specific degradation pathways for this compound are not extensively documented in publicly available literature, it is reasonable to assume that hydrolysis of the phosphate ester linkage is a potential degradation route.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results or loss of analyte signal over time. Degradation of the analytical standard or prepared solution.- Verify the expiration date of the standard. - Ensure storage conditions are optimal (≤6°C, protected from light). - Use polypropylene or HDPE containers for working solutions.[4][5] - Prepare fresh dilutions more frequently.
Adsorption of the analyte to container surfaces.- Switch from glass to polypropylene or HDPE containers for sample and standard preparation.[4][5] - Consider the use of solvents with a higher organic content in the final dilution to minimize adsorption.
Appearance of unexpected peaks in the chromatogram. Contamination of the solvent or sample handling equipment.- Use certified PFAS-free solvents, vials, and pipette tips.[9] - Run solvent blanks to check for contamination.[9] - Avoid using materials containing polytetrafluoroethylene (PTFE) in the sample flow path.[4]
Degradation of the analyte into other compounds.- Investigate potential degradation pathways based on the solvent and storage conditions. - If using aprotic solvents like acetonitrile or acetone, consider switching to methanol or isopropanol.[1][2][3] - Check the pH of the solution and adjust to neutral if necessary.
Low recovery of the analyte during sample preparation. Evaporative loss during solvent concentration steps.- While some PFAS classes are stable during vacuum evaporation, others can be lost.[10] - Optimize the evaporation temperature and reconstitution solvent to ensure the stability and recovery of the specific analyte.[10]

Quantitative Data Summary

Table 1: Stability of Various PFAS in Different Solvents at Room Temperature (~20.2°C) over approximately 30 days.

PFAS Compound Class Solvent Stability (Recovery %) Reference
Perfluoroalkyl Ether Acids (PFEAs)Deionized Water92 - 104%[1]
Methanol96 - 103%[1]
Isopropyl Alcohol102 - 108%[1]
Acetonitrile96 - 106% (Some PFEAs may degrade)[1]
Acetone95 - 105% (Some PFEAs may degrade)[1]
Dimethyl Sulfoxide (DMSO)93 - 104% (Some PFEAs may degrade)[1]
Perfluoroalkyl Carboxylic Acids (PFCAs)Deionized Water, Methanol, Isopropyl AlcoholGenerally Stable[1]
Perfluoroalkyl Sulfonic Acids (PFSAs)Deionized Water, Methanol, Isopropyl AlcoholGenerally Stable[1]

Note: The stability of specific compounds can vary. Some branched mono-ether and multi-ether PFEAs have shown degradation in aprotic solvents like acetonitrile, acetone, and DMSO.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of a PFAS Standard in Solution

This protocol outlines a general method for evaluating the stability of a PFAS standard, such as this compound, in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately prepare a stock solution of the PFAS standard in the desired high-purity, PFAS-free solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).

    • Use polypropylene or HDPE containers for preparation and storage.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple polypropylene vials to avoid repeated freeze-thaw cycles or contamination of the main stock.

    • Store the vials under the desired storage conditions (e.g., refrigerated at 4°C and protected from light).

    • Prepare a separate set of samples to be stored at room temperature or other conditions to be tested.

  • Time-Point Analysis:

    • At designated time points (e.g., day 0, 7, 14, 30, 60, and 90), retrieve a vial from each storage condition.

    • Allow the solution to come to room temperature and vortex briefly to ensure homogeneity.

    • Prepare a working dilution from the stored sample.

  • Analytical Measurement:

    • Analyze the working dilution using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Concurrently, prepare and analyze a fresh working solution from a newly opened standard ampoule to serve as a control for each time point.

  • Data Analysis:

    • Compare the peak area or concentration of the stored sample to the freshly prepared control at each time point.

    • Calculate the percent recovery at each time point to determine the stability of the compound under the tested conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 µg/mL in Methanol) aliquot Aliquot into Polypropylene Vials prep_stock->aliquot storage_fridge Refrigerated (4°C) Protected from Light aliquot->storage_fridge storage_rt Room Temperature aliquot->storage_rt timepoint Time-Point Sampling (Day 0, 7, 14, 30, ...) storage_fridge->timepoint storage_rt->timepoint analysis LC-MS/MS Analysis timepoint->analysis data_analysis Compare and Calculate Recovery analysis->data_analysis control Analyze Fresh Control Standard control->analysis

Caption: Workflow for assessing the stability of a PFAS analytical standard.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_degradation Potential Degradation cluster_outcome Analytical Outcome solvent Solvent Type (e.g., Methanol vs. Acetonitrile) degradation Analyte Degradation solvent->degradation temperature Storage Temperature temperature->degradation ph Solution pH ph->degradation container Container Material (e.g., PP vs. Glass) container->degradation Adsorption outcome Inaccurate Quantification degradation->outcome

Caption: Factors influencing the stability of PFAS analytical standards.

References

reducing background contamination in trace analysis of DEA-C8-18 perfluoroalkylethyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background contamination during the trace analysis of DEA-C8-18 perfluoroalkylethyl phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is DEA-C8-18 perfluoroalkylethyl phosphate and why is background contamination a significant issue?

A1: this compound is a diethanolamine (B148213) salt of a mixture of esters of phosphoric acid and perfluoroalkylethyl alcohol. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their persistence in the environment.[1][2] Trace analysis of these compounds is critical for environmental monitoring, toxicology studies, and ensuring the safety of pharmaceutical products. Background contamination is a major challenge because PFAS are widely used in many industrial and consumer products, leading to their ubiquitous presence in the laboratory environment, which can interfere with the detection of low concentrations of the target analyte.[3][4][5]

Q2: What are the most common sources of background contamination in the laboratory?

A2: Common sources of PFAS contamination in a laboratory setting are extensive and can include:

  • Analytical Instrumentation: Components within HPLC/UHPLC systems, such as tubing, fittings, and seals made of polytetrafluoroethylene (PTFE), can leach PFAS.[4][6]

  • Sample Preparation Equipment: Materials like PTFE-lined septa in vials, pipette tips, and solid-phase extraction (SPE) cartridges can introduce contamination.[3][7]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of PFAS. Water used for preparing mobile phases and blanks is also a potential source.[4][8][9]

  • Laboratory Environment: Airborne particles from sources like flooring waxes, and contact with surfaces that may have residual PFAS can lead to contamination.[1]

  • Personnel: Personal care products (e.g., lotions, cosmetics), and clothing treated with water-repellent coatings can be sources of PFAS.[3][10]

Q3: What is the recommended analytical technique for the trace analysis of this compound?

A3: The most widely used and recommended analytical method for the detection of PFAS, including this compound, at trace levels is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[7][9][11] This technique offers high sensitivity, selectivity, and robustness, which are essential for distinguishing the analyte from background noise and complex sample matrices.[7]

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating background contamination.

Issue 1: High Background Noise in Chromatograms
Possible Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase or LC System ComponentsInstall a delay column between the solvent mixer and the injector. This separates system-related PFAS peaks from the analyte peaks.[7]A significant reduction in background peaks co-eluting with the target analyte.
Leaching from PTFE components in the LC system.Replace PTFE tubing, frits, and solvent lines with PEEK (polyether ether ketone) or stainless steel alternatives.[8]Lower baseline noise and elimination of specific PFAS-related background signals.
Contaminated Solvents or ReagentsUse UHPLC-MS grade solvents specifically tested for PFAS analysis.[12] Prepare fresh mobile phases daily using ultrapure water.[9]A cleaner baseline in blank injections.
Issue 2: Analyte Detected in Blank Samples
Possible Cause Troubleshooting Step Expected Outcome
Contamination from Sample Vials and Caps (B75204)Use polypropylene (B1209903) or polyethylene (B3416737) vials and caps instead of glass vials with PTFE-lined septa.[7][12][13]No detection of the target analyte in solvent blanks.
Carryover from Previous InjectionsImplement a rigorous needle and injection port washing routine with a strong, PFAS-free solvent.Subsequent blank injections show no analyte peak.
Contamination during Sample PreparationUse polypropylene labware (e.g., pipette tips, centrifuge tubes) and avoid any materials containing fluoropolymers.[3]Method blanks processed alongside samples are free of the analyte.

Experimental Protocols

Protocol 1: PFAS-Free Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for enriching the analyte from a simple matrix like drinking water, adapted from established EPA methods for PFAS analysis.[3][7][8]

Materials:

Procedure:

  • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not let the cartridge go dry.

  • Sample Loading: Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Analyte Elution: Elute the this compound from the cartridge with 5 mL of methanol containing a small percentage of ammonium hydroxide (e.g., 2%) into a polypropylene centrifuge tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 methanol:water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method. Specific parameters should be optimized for your instrument and the exact phosphate ester.

Liquid Chromatography:

  • LC System: An HPLC or UHPLC system with a PFAS-free kit installed (PEEK tubing and fittings).[8]

  • Column: A C18 reversed-phase column suitable for PFAS analysis.

  • Mobile Phase A: Ultrapure water with a suitable buffer (e.g., 20 mM ammonium acetate).

  • Mobile Phase B: Methanol (UHPLC-MS grade).

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.

Quantitative Data Summary

The following tables provide representative data for method performance. Actual values will vary based on the specific instrumentation, laboratory conditions, and sample matrix.

Table 1: Common Contamination Sources and Mitigation Strategies

Contamination SourceMitigation Strategy
LC/MS System
PTFE Tubing and FittingsReplace with PEEK or stainless steel components.[8]
Mobile Phase ContaminationUse UHPLC-MS grade solvents and install a delay column.[7][12]
Sample Preparation
GlasswareUse polypropylene containers.[3]
Vial SeptaUse polypropylene caps without PTFE liners.[7][13]
SPE CartridgesUse cartridges specifically tested for low PFAS background.[8]
Laboratory Environment
Personal Care ProductsWear nitrile gloves and a lab coat. Avoid hand creams before sample handling.[3]
Dust and AirMaintain a clean workspace.

Table 2: Representative LC-MS/MS Method Performance

ParameterTypical Value
Limit of Detection (LOD)sub-ng/L to low ng/L in water samples[14]
Limit of Quantification (LOQ)low ng/L in water samples
Linearity (R²)> 0.99[14]
Recovery70 - 130%[3]
Relative Standard Deviation (RSD)< 15%[3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_mitigation Contamination Mitigation Sample Aqueous Sample SPE Solid-Phase Extraction (WAX) Sample->SPE Elution Elution with Basic Methanol SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Injection Data Data Acquisition & Processing LC_MS->Data PFAS_Free_Labware Use PFAS-Free Labware High_Purity_Solvents High-Purity Solvents Delay_Column Install Delay Column

Caption: Experimental workflow for trace analysis of this compound.

Contamination_Sources cluster_lab Laboratory Environment cluster_external External Factors Contamination Background Contamination Instrumentation LC System Components (e.g., PTFE tubing) Contamination->Instrumentation Sample_Prep Sample Prep Materials (e.g., vial septa) Contamination->Sample_Prep Solvents Solvents & Reagents Contamination->Solvents Personnel Personnel (e.g., cosmetics, clothing) Contamination->Personnel Air Airborne Particles Contamination->Air

Caption: Common sources of background contamination in PFAS analysis.

References

Technical Support Center: Optimization of MS/MS Parameters for Sensitive Detection of Perfluoroalkylethyl Phosphates (PAPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the sensitive and accurate detection of perfluoroalkylethyl phosphates (PAPs).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor ions for different types of PAPs in negative ion mode electrospray ionization (ESI-)?

A1: In negative ion mode ESI, PAPs typically form deprotonated molecules as their primary precursor ions. For mono-PAPs (mono-perfluoroalkylethyl phosphates), the precursor ion will be [M-H]⁻. For di-PAPs (di-perfluoroalkylethyl phosphates), the precursor ion is also [M-H]⁻. For tri-PAPs (tri-perfluoroalkylethyl phosphates), which are neutral compounds, adduct formation with anions from the mobile phase, such as formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻, is common. In the absence of such additives, in-source fragmentation might lead to the observation of ions corresponding to the loss of one of the fluoroalkyl ethyl groups.

Q2: How do I select the most sensitive and specific product ions for PAPs?

A2: The selection of product ions is critical for sensitivity and specificity. For PAPs, the most common fragmentation pathway involves the cleavage of the phosphate (B84403) ester bond, leading to the formation of ions corresponding to the perfluoroalkyl sulfonic acids (PFSAs) or perfluoroalkyl carboxylic acids (PFCAs) after rearrangement, or fragments of the perfluoroalkyl chain itself. It is recommended to perform a product ion scan for each specific PAP to identify the most abundant and specific fragment ions. Look for characteristic losses such as the neutral loss of the ethyl group or cleavage of the C-C bonds in the perfluoroalkyl chain.

Q3: What is a good starting point for collision energy (CE) optimization?

A3: A good starting point for collision energy is to perform a collision energy ramping experiment. This involves infusing a standard solution of the target PAP and varying the collision energy over a range (e.g., 5 to 50 eV) while monitoring the intensity of the precursor and potential product ions. The optimal collision energy will be the value that produces the highest intensity for the desired product ion. For diPAPs, a collision energy of around 30 eV has been shown to induce fragmentation.[1] Different instruments will require different optimal values, so it is crucial to perform this optimization on your specific mass spectrometer.

Q4: Why am I seeing high background noise or contamination in my PAPs analysis?

A4: High background noise is a common issue in PFAS analysis due to their ubiquitous nature. Sources of contamination can include:

  • LC system components: Tubing, fittings, and solvent frits made of PTFE (Teflon™) can leach PFAS. It is recommended to use PEEK or stainless steel components.

  • Solvents and reagents: Ensure you are using high-purity, LC-MS grade solvents.

  • Sample containers: Avoid using glass containers as PFAS can adsorb to glass surfaces. Use polypropylene (B1209903) vials and containers.

  • Laboratory environment: General lab dust and air can be sources of PFAS contamination.

To mitigate this, the use of a delay column installed between the solvent mixer and the injector can help to chromatographically separate background contamination from the analytes of interest.

Q5: My peak shapes are poor for early eluting PAPs. What could be the cause?

A5: Poor peak shape for early eluting compounds is often related to the injection solvent composition. If the sample is dissolved in a solvent with a higher organic content than the initial mobile phase, it can lead to peak fronting or splitting. To address this, try to dissolve your samples in a solvent that is as close as possible in composition to the initial mobile phase conditions. If high organic content is necessary for solubility, consider reducing the injection volume.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no signal for PAPs 1. Incorrect precursor/product ion selection.2. Suboptimal collision energy.3. Inefficient ionization.4. Analyte degradation or adsorption.1. Verify the m/z of the precursor and product ions based on the chemical formula and expected adducts. Perform a product ion scan.2. Optimize collision energy for each PAP.3. Check mobile phase pH and composition. For negative mode, a basic mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve deprotonation.4. Use polypropylene vials and check sample stability.
In-source fragmentation High fragmentor/cone voltage or source temperature.Reduce the fragmentor/cone voltage and source temperature to minimize unwanted fragmentation in the ion source.
Poor reproducibility 1. Inconsistent sample preparation.2. Carryover from previous injections.3. Fluctuation in LC or MS conditions.1. Ensure a consistent and validated sample preparation protocol.2. Implement a rigorous needle and injection port washing procedure with a strong organic solvent.3. Check for leaks in the LC system and ensure stable spray in the MS source.
Matrix effects (ion suppression or enhancement) Co-eluting matrix components from the sample.1. Improve sample cleanup procedures (e.g., solid-phase extraction).2. Optimize chromatographic separation to resolve PAPs from interfering compounds.3. Use isotopically labeled internal standards to compensate for matrix effects.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

This protocol outlines the steps to optimize precursor ion selection, product ion selection, and collision energy for a target PAP.

  • Prepare a standard solution of the PAP of interest at a concentration of approximately 1 µg/mL in methanol (B129727) or a solvent compatible with your LC mobile phase.

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Perform a full scan (MS1) in negative ion mode to identify the precursor ion, which is typically [M-H]⁻ for mono- and di-PAPs.

  • Select the identified precursor ion and perform a product ion scan (MS2) .

  • Vary the collision energy in steps of 2-5 eV (e.g., from 5 to 50 eV) and record the resulting product ion spectra.

  • Identify the most abundant and specific product ions.

  • Create a collision energy ramp experiment for each selected product ion to determine the exact collision energy that yields the maximum intensity.

  • Repeat this process for other MS parameters like fragmentor/cone voltage to optimize the overall signal.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for extracting PAPs from aqueous samples.

  • Condition an SPE cartridge (e.g., weak anion exchange - WAX) with methanol followed by ultrapure water.

  • Load the aqueous sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water) to remove interferences.

  • Elute the PAPs with a suitable solvent, such as methanol or a methanol/ammonium hydroxide (B78521) mixture.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase-compatible solvent for LC-MS/MS analysis.

Quantitative Data

The following table provides example MS/MS parameters for selected di-PAPs. These should be used as a starting point and optimized for your specific instrument and application.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV) for Product Ion 1Product Ion 2 (m/z)Collision Energy (eV) for Product Ion 2
6:2/6:2 diPAP821.0427.0 (C₈H₄F₁₃O₂P)30327.0 (C₆H₄F₉O₂P)35
6:2/8:2 diPAP921.0527.0 (C₁₀H₄F₁₇O₂P)30427.0 (C₈H₄F₁₃O₂P)35
8:2/8:2 diPAP1021.0527.0 (C₁₀H₄F₁₇O₂P)30427.0 (C₈H₄F₁₃O₂P)40

Note: The optimal collision energies are instrument-dependent and should be determined empirically.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC LC Separation (with delay column) Evaporation->LC MS_source ESI Source (Negative Ion Mode) LC->MS_source MS Mass Spectrometer MS_analyzer Tandem MS Analyzer (MRM Mode) MS_source->MS_analyzer Quant Quantification MS_analyzer->Quant Report Reporting Quant->Report

Caption: Experimental workflow for PAPs analysis.

fragmentation_pathway cluster_fragments Primary Fragmentation Products cluster_secondary_fragments Secondary Fragmentation Precursor diPAP Precursor Ion [M-H]⁻ Fragment1 Loss of one perfluoroalkylethyl group [M-H - (C₂H₄O(CF₂)nF)]⁻ Precursor->Fragment1 CE Fragment2 Cleavage of P-O bond [O=P(O)(OH)O(CH₂)₂(CF₂)nF]⁻ Precursor->Fragment2 CE PFCA_fragment Perfluoroalkyl carboxylate-like ion [CnF2n+1COO]⁻ Fragment1->PFCA_fragment Rearrangement

Caption: Generalized fragmentation of diPAPs.

References

Technical Support Center: Addressing the Hydrolysis of Phosphate Ester PFAS (PAPE) During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the hydrolysis of phosphate (B84403) ester PFAS (PAPE) during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are phosphate ester PFAS (PAPEs) and why is their hydrolysis a concern?

A1: Polyfluoroalkyl phosphate esters (PAPs) are a class of per- and polyfluoroalkyl substances (PFAS) used in various industrial and commercial applications. They are known precursors to perfluoroalkyl carboxylic acids (PFCAs), which are more persistent and often more toxic. The hydrolysis of PAPEs during sample collection, storage, and analysis can lead to the formation of PFCAs, resulting in an underestimation of PAPE concentrations and an overestimation of pre-existing PFCA concentrations in a sample. This transformation can significantly impact the accuracy of environmental monitoring and human exposure assessments.

Q2: What are the main factors that influence the hydrolysis of PAPEs?

A2: The primary factors influencing PAPE hydrolysis are:

  • pH: The stability of PAPEs is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, although the rate and pathway may differ.

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis. Storing samples at elevated temperatures, even for short periods, can lead to significant degradation of PAPEs.

  • Storage Duration: The longer a sample is stored, the greater the potential for hydrolysis to occur. Long-term storage, even under chilled conditions, can result in the transformation of PAPEs.

  • Sample Matrix: The composition of the sample matrix can influence hydrolysis rates. For example, the presence of certain enzymes or microorganisms in biological or environmental samples could potentially contribute to biotic degradation, alongside abiotic hydrolysis.

Q3: What are the common signs of PAPE hydrolysis in my analytical data?

A3: Signs of PAPE hydrolysis in your data may include:

  • Low or inconsistent recovery of PAPE analytes: If you observe poor recovery of your target PAPEs, especially when compared to other PFAS classes, hydrolysis may be a contributing factor.

  • Elevated levels of corresponding PFCAs: An unexpected increase in the concentration of specific PFCAs (e.g., PFHxA from 6:2 diPAP) that correlates with a decrease in the parent PAPE concentration can be a strong indicator of hydrolysis.

  • Poor reproducibility of results for PAPE compounds: High variability in PAPE concentrations across replicate samples or over time can suggest ongoing degradation during storage or analysis.

Troubleshooting Guides

Issue 1: Low Recovery of Phosphate Ester PFAS
Possible Cause Troubleshooting Step Rationale
Hydrolysis during sample storage 1. Verify storage temperature: Ensure samples were consistently stored at or below 4°C immediately after collection and until extraction. For long-term storage, freezing at -20°C is recommended.Lower temperatures significantly slow down the rate of chemical reactions, including hydrolysis.
2. Review sample collection and handling procedures: Confirm that appropriate containers (HDPE or polypropylene) were used and that samples were shipped chilled.Improper containers can lead to analyte loss through adsorption, and temperature fluctuations during transit can accelerate hydrolysis.
3. Evaluate the impact of sample pH: If possible, measure the pH of a representative sample aliquot. If the pH is highly acidic or basic, consider adjusting the pH of future samples to a neutral range (if compatible with other target analytes).Extreme pH values can catalyze the hydrolysis of the phosphate ester bonds.
Degradation during sample preparation 1. Minimize sample processing time: Reduce the time between sample thawing/extraction and analysis.Prolonged exposure to room temperature or processing conditions can promote hydrolysis.
2. Assess the impact of extraction solvent: Ensure the solvent used for extraction does not promote hydrolysis. While methanol (B129727) is common, its water content and pH could be factors.The composition of the extraction solvent can influence the stability of PAPEs.
Issue 2: Inexplicably High Concentrations of Certain PFCAs
Possible Cause Troubleshooting Step Rationale
Transformation of PAPEs into PFCAs 1. Analyze for a suite of PAPE precursors: If not already included, add common PAPEs (e.g., 6:2 diPAP, 8:2 diPAP) to your target analyte list.The presence of PAPEs can help identify them as a potential source of the observed PFCAs.
2. Review historical data: Compare current PFCA concentrations to historical data from the same sampling location. A sudden increase in specific PFCAs may point to a recent introduction of PAPE-containing products or changes in sample handling procedures.Establishing a baseline helps to identify anomalous results that could be due to precursor transformation.
3. Conduct a stability study: If feasible, spike a representative sample matrix with a known concentration of a PAPE standard and monitor its concentration and the formation of corresponding PFCAs over time under your typical storage conditions.This provides direct evidence of the stability of PAPEs in your specific sample matrix and storage protocol.

Data Presentation

Table 1: General Stability of Selected PFAS under Different Storage Conditions
PFAS ClassStorage TemperatureSolvent/MatrixStability/Observations
Phosphate Ester PFAS (PAPEs) Room TemperatureAqueousProne to hydrolysis, leading to the formation of PFCAs. The rate is influenced by pH.
4°CAqueousHydrolysis is slowed but can still occur over time. Recommended for short-term storage.
-20°CAqueousGenerally considered the best practice for long-term storage to minimize degradation.
Perfluoroalkyl Carboxylic Acids (PFCAs) Room TemperatureWater, MethanolGenerally stable over several weeks.
Perfluoroalkane Sulfonic Acids (PFSAs) Room TemperatureWater, MethanolGenerally stable over several weeks.

Note: This table provides a general overview. Actual stability can vary depending on the specific compound, sample matrix, and other storage conditions.

Experimental Protocols

Protocol 1: Recommended Sample Collection and Storage Procedure to Minimize PAPE Hydrolysis
  • Sample Collection:

    • Use high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) sample bottles. Do not use glass containers as PFAS can adsorb to glass surfaces.

    • Wear nitrile gloves and avoid using any materials containing PFAS (e.g., Teflon®-lined caps) during sample collection.

    • When collecting aqueous samples, rinse the bottle with the sample water three times before filling.

    • Fill the bottle to the top to minimize headspace, which can reduce potential volatilization of some PFAS.

  • Sample Preservation and Transport:

    • Immediately after collection, place the samples in a cooler with ice or frozen gel packs to chill them to ≤ 4°C.

    • Ensure samples remain chilled during transport to the laboratory.

  • Sample Storage:

    • Upon arrival at the laboratory, store the samples in a refrigerator at ≤ 4°C if they will be extracted within 14 days.

    • For storage periods longer than 14 days, freeze the samples at ≤ -20°C.

    • Avoid repeated freeze-thaw cycles, as this can potentially impact sample integrity.

Mandatory Visualization

PAPE_Hydrolysis_Pathway PAPE Phosphate Ester PFAS (e.g., 6:2 diPAP) Intermediate1 Hydrolysis Intermediate 1 (e.g., 6:2 monoPAP) PAPE->Intermediate1 Hydrolysis Intermediate2 Hydrolysis Intermediate 2 (e.g., 6:2 FTOH) Intermediate1->Intermediate2 Further Hydrolysis PFCA Perfluoroalkyl Carboxylic Acids (e.g., PFHxA, PFPeA) Intermediate2->PFCA Oxidation

Caption: Hydrolysis pathway of a phosphate ester PFAS (PAPE) to perfluoroalkyl carboxylic acids (PFCAs).

Troubleshooting_Workflow Start Start: Low PAPE Recovery or High PFCA Concentration CheckStorage Check Storage Conditions (Temp, Duration, Container) Start->CheckStorage StorageOK Storage Conditions OK? CheckStorage->StorageOK ReviewHandling Review Sample Handling & Shipping Procedures StorageOK->ReviewHandling Yes ConsiderHydrolysis Conclusion: Hydrolysis is a Likely Cause. Implement Corrective Actions. StorageOK->ConsiderHydrolysis No HandlingOK Handling Procedures OK? ReviewHandling->HandlingOK CheckPrep Evaluate Sample Preparation Method HandlingOK->CheckPrep Yes HandlingOK->ConsiderHydrolysis No PrepOK Prep Method OK? CheckPrep->PrepOK PrepOK->ConsiderHydrolysis No OtherIssue Investigate Other Potential Issues (e.g., Matrix Effects, Instrument Performance) PrepOK->OtherIssue Yes

Caption: Troubleshooting workflow for investigating PAPE hydrolysis during sample analysis.

interference from co-eluting compounds in PFAS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PFAS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to interference from co-eluting compounds during their experiments.

Troubleshooting Guide: Co-eluting Compound Interference

This guide provides solutions to common problems encountered due to co-eluting interferences in PFAS analysis.

Problem: My chromatogram shows a peak at the expected retention time for my target PFAS analyte, but the peak shape is distorted (e.g., shouldering).

Possible Cause: This distortion can be caused by a co-eluting interferent that is not fully separated from the target analyte.[1]

Solution:

  • Optimize Chromatographic Separation:

    • Adjust the Gradient: Modify the mobile phase gradient to improve the resolution between the analyte and the interferent.[1]

    • Change the Analytical Column: Use a column with a different stationary phase (e.g., a fluoro-column) or a longer column to enhance separation.[1]

    • Employ a Delay Column: A delay column installed before the injector can help separate background PFAS contamination originating from the LC system from the analytes of interest in the sample.[2]

  • Sample Preparation and Cleanup:

    • Utilize Solid Phase Extraction (SPE) to remove interfering substances before analysis.[3] Different SPE sorbents can be tested to find the most effective one for your matrix.

    • For specific interferences, such as taurodeoxycholic acids with PFOS in biological samples, an additional cleanup step with graphitized carbon may be necessary.[4]

Problem: I am observing unexpectedly high concentrations or false positives for a specific PFAS compound.

Possible Cause: A co-eluting compound can have the same mass-to-charge ratio (m/z) as the target analyte in low-resolution mass spectrometry, leading to an artificially high signal or a false positive detection.[1][4] This is a known issue for compounds like PFOS and PFPeA in certain matrices.[4][5]

Solution:

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize HRMS to differentiate between the target PFAS and the interfering compound based on their exact mass.[4][5] HRMS can often resolve compounds with very small mass differences that are indistinguishable with triple quadrupole instruments.[4]

  • Monitor Multiple MRM Transitions:

    • If using a triple quadrupole mass spectrometer, monitor multiple multiple reaction monitoring (MRM) transitions for each analyte. An interferent is unlikely to produce the same ratio of multiple product ions as the authentic standard.

  • Experimental Workflow for Investigating False Positives:

    False_Positive_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution start Unexpectedly High PFAS Concentration or False Positive hrms Analyze with High-Resolution Mass Spectrometry (HRMS) start->hrms Primary Action mrm Review Multiple MRM Transitions start->mrm Secondary Check confirm Confirm Presence of Interferent hrms->confirm If different exact mass detected chrom Optimize Chromatography mrm->chrom If transition ratios are inconsistent quant Accurate Quantification of Target PFAS chrom->quant method_mod Modify Analytical Method confirm->method_mod Develop strategy to remove or separate method_mod->quant

    Caption: Workflow for investigating and resolving suspected false positives in PFAS analysis.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting compounds in the context of PFAS analysis?

A1: Co-eluting compounds are substances in a sample matrix that are not chromatographically separated from the target PFAS analyte during LC-MS/MS analysis.[1] These can be other PFAS, structurally related compounds, or matrix components that exit the analytical column at the same time as the analyte of interest.

Q2: Why are co-eluting compounds a problem in PFAS analysis?

A2: Co-eluting compounds can cause significant issues, including:

  • Inaccurate Quantification: They can artificially inflate the signal of the target analyte, leading to an overestimation of its concentration.[1]

  • False Positives: An interferent with a similar mass-to-charge ratio can be misidentified as the target PFAS.[1][4]

  • Poor Peak Shape: Co-elution can result in distorted chromatographic peaks, such as shoulders or split peaks, which complicates accurate integration.[1]

Q3: What are some common analytical techniques to minimize interference from co-eluting compounds?

A3: Several techniques can be employed to mitigate interference:

TechniqueDescription
High-Resolution Mass Spectrometry (HRMS) Differentiates between target analytes and interferents based on their precise mass, even if they co-elute.[4][5]
Chromatographic Optimization Modifying the analytical column, mobile phase gradient, or using a delay column can improve the separation of co-eluting compounds.[1][2]
Solid Phase Extraction (SPE) A sample preparation technique used to remove interfering substances from the sample matrix before injection, leading to a cleaner extract.[3]
Use of Multiple MRM Transitions In triple quadrupole MS, monitoring multiple transitions for each analyte can help distinguish it from an interferent.

Q4: Can you provide a logical diagram for troubleshooting co-elution?

A4: The following diagram outlines a logical approach to identifying and resolving issues with co-eluting compounds.

Coelution_Troubleshooting cluster_0 Problem Identification cluster_1 Analytical Approach cluster_2 Outcome start Suspected Co-elution (Poor Peak Shape, High Results) chrom_opt Optimize Chromatography (Gradient, Column) start->chrom_opt hrms_analysis Analyze by HRMS start->hrms_analysis sample_prep Improve Sample Cleanup (SPE, Filtration) start->sample_prep resolved Interference Resolved chrom_opt->resolved If peaks are separated not_resolved Interference Persists chrom_opt->not_resolved If peaks remain co-eluted identified Interferent Identified hrms_analysis->identified If different mass is found sample_prep->resolved If interference is removed sample_prep->not_resolved If interference remains identified->resolved not_resolved->hrms_analysis Further investigation

Caption: A logical flowchart for troubleshooting co-eluting interferences in PFAS analysis.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Water Samples (Based on EPA Method 537.1)

This protocol is a generalized procedure for extracting PFAS from drinking water samples to reduce matrix interference.

  • Sample Collection: Collect a 250 mL water sample in a polyethylene (B3416737) bottle.[6]

  • Fortification: Fortify the sample with surrogate standards to monitor extraction efficiency.[6]

  • Cartridge Conditioning: Condition a polystyrenedivinylbenzene (SDVB) SPE cartridge.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge.

  • Elution: Elute the retained PFAS from the cartridge using methanol.[6]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried extract in 1 mL of 96% methanol.[6] This step concentrates the sample, enabling lower detection limits.[6]

  • Internal Standard Addition: Add internal standards to the reconstituted sample before analysis.[6]

Note: To minimize background contamination, it is crucial to use PFAS-free materials, such as replacing PTFE tubing with PEEK or LLDPE tubing in the SPE system and autosampler.[6][7]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Interference Confirmation

This protocol describes the use of HRMS to confirm the presence of a co-eluting interferent.

  • Initial Analysis: Analyze the sample using a standard LC-triple quadrupole MS/MS method. Identify any peaks that are suspected to have interference.

  • HRMS Acquisition: Re-inject the sample into an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Extract the ion chromatogram for the exact mass of the target PFAS analyte.

    • Extract the ion chromatogram for the mass of the suspected interfering compound. The ability of HRMS to use a narrow mass extraction window (e.g., 20 mDa) can help separate the signals from the analyte and the interferent.[5]

    • Compare the retention times of the two extracted ion chromatograms. If they are the same, this confirms co-elution.

    • Examine the full scan mass spectra at the retention time of the peak to identify the molecular formula of the interferent.

References

Technical Support Center: Improving Recovery of DEA-C8-18 Perfluoroalkylethyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of DEA-C8-18 perfluoroalkylethyl phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the recovery of this compound from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is DEA-C8-18 perfluoroalkylethyl phosphate and why is its analysis challenging?

This compound is a diethanolamine (B148213) salt of a complex mixture of esters of phosphoric acid and a perfluoroalkylethyl alcohol.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, its analysis is challenging due to its potential for strong interaction with matrix components, susceptibility to matrix effects in LC-MS/MS analysis, and the risk of background contamination from laboratory equipment and reagents.[2][3] The presence of the diethanolamine counter-ion and the phosphate ester functional group can also influence its extraction and chromatographic behavior compared to other PFAS.

Q2: What are the recommended primary extraction techniques for this compound?

Solid-Phase Extraction (SPE) is the most widely recommended technique for extracting and concentrating PFAS, including phosphate esters, from aqueous and solid samples.[4][5] Specifically, Weak Anion Exchange (WAX) SPE cartridges are often employed for the effective recovery of a broad range of PFAS, including anionic species like phosphate esters.[5][6] For solid matrices like soil and tissues, an initial solvent extraction using methanol (B129727) or a mixture of methanol and acetonitrile (B52724) is typically performed prior to SPE cleanup.[7]

Q3: What kind of recovery efficiencies can I expect for polyfluoroalkyl phosphate esters (PAPs)?

While specific recovery data for this compound is not abundant in the literature, studies on similar polyfluoroalkyl phosphate esters (PAPs) can provide an expected range. For soil matrices, using accelerated solvent extraction followed by SPE, recoveries for a range of PFAS, including functionalized species, have been reported to be in the 70-130% range.[7] For water samples, recoveries for various PFAS using WAX SPE have been documented to be between 86% and 111%.[8] It is important to note that recovery can be highly matrix-dependent.

Q4: How can I minimize background contamination during my experiments?

PFAS are present in many laboratory materials, leading to a high risk of background contamination.[2] To minimize this risk:

  • Use polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers for sample collection and storage.

  • Avoid using any materials containing polytetrafluoroethylene (PTFE), including bottle cap liners and parts of your LC system.

  • Wear nitrile gloves and avoid personal care products that may contain PFAS.

  • Regularly analyze method blanks to monitor for any background contamination.

Q5: What is the most common analytical technique for the determination of this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS, including phosphate esters.[9][10] This technique offers the high sensitivity and selectivity required for detecting these compounds at trace levels in complex matrices.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction from Solid Matrix For soil and tissue samples, ensure the extraction solvent is appropriate. A mixture of methanol and acetonitrile (e.g., 80:20) is often effective.[7] Consider using accelerated solvent extraction (ASE) for improved efficiency over manual shaking.
Poor Retention on SPE Sorbent For WAX SPE, ensure the sample pH is adjusted to be below the pKa of the phosphate group to ensure it is in its anionic form for retention. A pH of around 7 is often suitable.[11]
Analyte Breakthrough During Sample Loading Reduce the flow rate during sample loading onto the SPE cartridge. Ensure the cartridge is not overloaded by using an appropriate sample volume to sorbent mass ratio.
Incomplete Elution from SPE Sorbent The elution solvent for WAX cartridges is typically ammoniated methanol (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).[11] Ensure the elution volume is sufficient to fully recover the analyte. You can test this by collecting and analyzing multiple elution fractions.
Matrix Effects (Ion Suppression) Matrix effects can significantly reduce the analyte signal in the mass spectrometer.[12][13][14][15][16] To mitigate this, improve sample cleanup, dilute the final extract, or use an isotopically labeled internal standard specific to your analyte if available.
Analyte Instability Some polyfluoroalkyl phosphate esters can be unstable and hydrolyze during extraction.[17] Using acidic conditions during solvent extraction of soil has been shown to inhibit undesirable hydrolysis of some PAPs.[17]
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Homogeneity For solid samples like soil and tissues, ensure thorough homogenization before taking a subsample for extraction.
Variable SPE Cartridge Performance Ensure SPE cartridges are from a reliable source and are conditioned and equilibrated consistently for each sample.
Inconsistent Final Extract Volume After elution and solvent evaporation, be precise when reconstituting the sample in the final injection solvent.
Contamination Issues Sporadic high results can be due to intermittent contamination. Review all sample handling procedures and materials for potential sources of PFAS.[2]

Experimental Protocols

Detailed Methodology: Extraction of this compound from Soil using Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of a broad range of PFAS from soil.[7]

1. Sample Preparation and Spiking:

  • Homogenize the soil sample thoroughly.

  • Weigh 2 grams of the homogenized soil into an ASE cell.

  • Spike the sample with a known amount of a suitable internal standard (if available).

2. Accelerated Solvent Extraction (ASE):

  • Solvent: 80:20 Methanol/Acetonitrile (v/v)

  • Temperature: 100°C

  • Static Cycles: 3

  • Purge Time: 120 seconds

  • Collect the extract.

3. Solid-Phase Extraction (SPE) Cleanup:

  • SPE Cartridge: Weak Anion Exchange (WAX), 500 mg, 6 mL

  • Conditioning: Condition the cartridge with 10 mL of 2% ammonium hydroxide in methanol, followed by 10 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Dilute the ASE extract with deionized water and load it onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove interferences.

  • Elution: Elute the this compound from the cartridge with 10 mL of 2% ammonium hydroxide in methanol.

4. Final Extract Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Detailed Methodology: LC-MS/MS Analysis

Liquid Chromatography (LC):

  • Column: A C18 column suitable for PFAS analysis.

  • Mobile Phase A: 20 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined.

Data Presentation

Table 1: Representative Recovery Data for Polyfluoroalkyl Substances (PFAS) in Different Matrices
MatrixExtraction MethodPFAS ClassRepresentative Recovery (%)Reference
SoilASE and SPEVarious PFAS70 - 130[7]
WaterSPE (WAX)Various PFAS86 - 111[8]
Biological TissueSolvent Extraction and SPEVarious PFAS40 - 150[18]

Note: This table provides a general overview of expected recovery ranges for PFAS. Actual recoveries for this compound may vary and should be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Complex Matrix (Soil, Water, Tissue) homogenize Homogenization (for solids) sample->homogenize spike Spiking with Internal Standard homogenize->spike solvent_extraction Solvent Extraction (e.g., ASE for solids) spike->solvent_extraction spe Solid-Phase Extraction (WAX Cartridge) solvent_extraction->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_low_recovery cluster_extraction Extraction Issues cluster_analysis Analytical Issues start Low Recovery of Analyte inefficient_extraction Inefficient Solid Extraction? start->inefficient_extraction poor_spe_retention Poor SPE Retention? start->poor_spe_retention incomplete_elution Incomplete SPE Elution? start->incomplete_elution matrix_effects Matrix Effects (Ion Suppression)? start->matrix_effects analyte_instability Analyte Instability? start->analyte_instability solution1 Use ASE, check solvent polarity inefficient_extraction->solution1 Optimize solvent/method solution2 Ensure analyte is ionized for WAX poor_spe_retention->solution2 Adjust sample pH solution3 Use ammoniated methanol, test fractions incomplete_elution->solution3 Optimize elution solvent/volume solution4 Use internal standards matrix_effects->solution4 Improve cleanup/dilute extract solution5 Consider acidic conditions to prevent hydrolysis analyte_instability->solution5 Adjust extraction conditions (e.g., pH)

Caption: Troubleshooting guide for low recovery of this compound.

References

Technical Support Center: Selecting the Appropriate LC Column for Perfluoroalkylethyl Phosphate (PAP) Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate Liquid Chromatography (LC) column for the separation of perfluoroalkylethyl phosphate (B84403) esters (PAPs). It includes frequently asked questions, troubleshooting advice, and a detailed experimental protocol to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when separating perfluoroalkylethyl phosphate esters (PAPs)?

A: PAPs are challenging molecules due to their unique structure, which consists of a hydrophobic, fluorinated alkyl tail and a polar, acidic phosphate head. This dual nature makes chromatographic separation complex. Key challenges include:

  • Poor retention of shorter-chain PAPs on traditional reversed-phase columns.[1]

  • Inferior peak shapes , such as tailing, for these strongly acidic compounds on standard C18 columns.[1]

  • Co-elution with other per- and polyfluoroalkyl substances (PFAS) or matrix components.

  • System contamination , as PFAS are ubiquitous in many lab materials, which can lead to background interference.[2]

Q2: What is the recommended starting column for PAPs analysis?

A: A C18 reversed-phase column is the most common starting point for general PFAS analysis and can be effective for PAPs, particularly for separating longer-chain homologs.[3][4] C18 columns separate compounds primarily based on hydrophobic interactions between the analyte's non-polar tail and the stationary phase.[3] They are versatile and widely available. However, for a broad range of PAPs, including shorter chains, alternative chemistries may be required for optimal performance.

Q3: When should I choose a fluorinated (e.g., Pentafluorophenyl - PFP) column over a standard C18?

A: You should consider a fluorinated stationary phase, such as a PFP column, when you need to improve retention and selectivity for fluorinated compounds like PAPs.[5][6] Fluorinated phases exhibit a "fluorophilic" retention mechanism, leading to greater retention of fluorine-containing compounds compared to their non-fluorinated analogs.[5][6] PFP columns, in particular, offer multiple interaction mechanisms, including dipole-dipole, π-π, and ion-exchange, which can provide alternative selectivity and better separation of structurally similar compounds compared to C18 phases.[7]

Q4: Under what circumstances is a mixed-mode column the best choice for PAPs?

A: A mixed-mode chromatographic (MMC) column is often the best choice when analyzing strongly acidic compounds like PAPs, especially when encountering issues with poor retention and peak shape on reversed-phase columns.[1] MMC columns contain both reversed-phase and ion-exchange functionalities.[1][8] This dual mechanism allows for simultaneous interaction with the hydrophobic fluorinated tail and the negatively charged phosphate head of the PAP molecule, which can significantly improve retention and resolution.[1][9]

Q5: How does mobile phase composition affect my separation on different columns?

A: Mobile phase composition is critical for achieving good separation.

  • For Reversed-Phase (C18) and Fluorinated (PFP) columns: The mobile phase typically consists of water mixed with an organic solvent like methanol (B129727) or acetonitrile (B52724).[10] Adding a buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, is common. An acidic modifier (e.g., formic or acetic acid) can help suppress the ionization of the phosphate group, leading to better peak shape.[1]

  • For Mixed-Mode Columns: The mobile phase can be adjusted to control the different interaction modes. By changing the ratio of organic solvent and the concentration of aqueous buffers, you can modulate the reversed-phase, hydrophilic interaction (HILIC), and ion-exchange mechanisms successively.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Retention of Short-Chain PAPs The analyte has insufficient hydrophobic interaction with the stationary phase.1. Switch to a more retentive column, such as a PFP or a mixed-mode column, to introduce alternative retention mechanisms.[1][5] 2. Decrease the percentage of organic solvent (e.g., methanol, acetonitrile) in the mobile phase. 3. If using a mixed-mode column, adjust the mobile phase pH and ionic strength to enhance ion-exchange interactions.[8]
Peak Tailing or Broad Peaks Secondary interactions between the acidic phosphate group and active sites (e.g., residual silanols) on the silica (B1680970) support. Analyte ionization is not controlled.1. Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the phosphate group.[1] 2. Use a mixed-mode column with ion-exchange functionality to provide a controlled interaction site for the phosphate group, improving peak symmetry.[1] 3. Choose a column based on high-purity silica or a polymer-based support to reduce silanol (B1196071) interactions.[10]
Co-elution of Analytes or Matrix Interference Insufficient selectivity of the column for the target analytes.1. Change the column chemistry to one with a different selectivity (e.g., switch from C18 to a PFP column). Fluorinated phases offer selectivity that is often orthogonal to traditional alkyl phases.[6][7] 2. Change the organic modifier in the mobile phase (e.g., from methanol to acetonitrile or vice versa), as this can alter elution patterns. 3. Optimize the gradient profile to improve resolution between closely eluting peaks.
High Background / System Contamination PFAS compounds are present in LC system components (tubing, solvents, etc.).1. Install a delay column between the solvent mixer and the sample injector. This separates background PFAS contamination from the analytes of interest injected with the sample.[2][11] 2. Use PFAS-free vials, caps, and solvent filters. 3. Ensure high-purity solvents and reagents are used.

LC Column Comparison for PAPs Analysis

The table below summarizes the characteristics of the primary column types used for the separation of PAPs and other PFAS.

Column TypePrimary Interaction Mechanism(s)AdvantagesDisadvantagesBest For...
Reversed-Phase (C18, C8) Hydrophobic (Van der Waals) interactions.[3]Versatile, widely available, good for separating homologs by chain length.Poor retention for short-chain or polar analytes; potential for peak tailing with acidic compounds.[1]Initial method development and separation of long-chain PAPs.
Fluorinated (PFP, F5) Fluorophilic, Dipole-dipole, π-π, Ion-exchange.[5][7]Enhanced retention and unique selectivity for fluorinated compounds; often orthogonal to C18.[6][7]May not be as universally applicable as C18 for non-fluorinated co-contaminants.Improving separation of PAP isomers and increasing retention of fluorinated analytes.
Mixed-Mode (RP/Ion-Exchange) Hydrophobic and Ion-Exchange interactions.[1][8]Excellent retention and peak shape for charged/polar analytes like PAPs; high flexibility by adjusting the mobile phase.[1][9]Method development can be more complex due to multiple interaction modes.Overcoming poor retention and peak shape for a wide range of PAPs, especially short chains.

Experimental Protocol: UPLC-MS/MS for PAPs

This section provides a representative methodology for the analysis of PAPs using online solid-phase extraction (SPE) coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This protocol is synthesized from established methods for various PFAS, including phosphate esters.[12]

1. Sample Preparation:

  • A small sample volume (e.g., 50 μL of serum) is used.[12]

  • Protein precipitation is performed by adding methanol, followed by centrifugation.[12]

2. LC System and Conditions:

  • LC System: UPLC system equipped with an online SPE column.[12]

  • Analytical Column: A column with fluorinated or mixed-mode chemistry is recommended for optimal performance. Example: A pentafluorophenyl (PFP) column.

  • Delay Column: A C18 delay column is placed before the injector to mitigate system contamination.[2]

  • Mobile Phase A: Water with 20 mM ammonium acetate (pH adjusted to 4.0 with acetic acid).[13]

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient Elution:

    • Start with a high aqueous percentage (e.g., 90-95% A) to retain polar, short-chain PAPs.

    • Gradually increase the percentage of Mobile Phase B to elute more hydrophobic, long-chain PAPs.

    • Include a high-organic wash step at the end of the gradient to clean the column.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.[12]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Key Parameters: Optimize desolvation gas flow, cone voltage, and collision energy for each specific PAP analyte and its transitions.

Visualization: Logical Workflow for Column Selection

The following diagram illustrates a logical workflow to guide the selection of an appropriate LC column for PAPs separation.

Caption: Workflow for selecting an LC column for PAPs analysis.

References

minimizing analyte loss during sample preparation for DEA-C8-18 perfluoroalkylethyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analyte loss during the sample preparation of DEA-C8-18 perfluoroalkylethyl phosphate (B84403) and other polyfluoroalkyl substances (PFAS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of DEA-C8-18 perfluoroalkylethyl phosphate, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low or no recovery of this compound in my samples?

Possible Causes:

  • Adsorption to Surfaces: PFAS compounds, including phosphate esters, are known to adsorb to various surfaces, including glass and certain plastics.[1][2]

  • Improper Solvent Selection: The choice of extraction solvent is critical for efficiently recovering the analyte from the sample matrix.

  • Inefficient Extraction Technique: The selected extraction method may not be vigorous enough to release the analyte from the sample matrix.

  • Analyte Loss During Evaporation: Volatilization or incomplete reconstitution after solvent evaporation can lead to significant analyte loss.[3]

  • Suboptimal pH: The pH of the sample and extraction solvent can influence the charge state of the phosphate ester and its subsequent recovery.

Solutions:

  • Use Appropriate Labware: Utilize polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers and labware to minimize adsorption. Avoid using glass containers for sample storage and preparation.[1]

  • Optimize Extraction Solvent: Methanol (B129727) is a commonly used and effective solvent for extracting a wide range of PFAS, including phosphate esters.[4] For complex matrices, a mixture of methanol with a weak base like ammonium (B1175870) hydroxide (B78521) can improve recovery.[5]

  • Enhance Extraction Efficiency: Employ techniques like sonication or vortexing to ensure thorough mixing and extraction from solid matrices.[6] For challenging matrices, accelerated solvent extraction (ASE) may provide higher recoveries for longer-chain PFAS.[6]

  • Careful Evaporation and Reconstitution: If a concentration step is necessary, evaporate the solvent under a gentle stream of nitrogen. Reconstitute the sample in a known volume of a suitable solvent, such as methanol, and ensure complete dissolution by vortexing.[3]

  • Control pH: Adjust the pH of the sample to be near neutral (around 6.5 ± 0.5) before extraction to ensure consistent analyte chemistry.[7]

Question 2: Why am I seeing high background levels of PFAS in my blank samples?

Possible Causes:

  • Contamination from Lab Environment: PFAS are ubiquitous in the laboratory environment and can be introduced from various sources, including dust, equipment, and personal care products.[8]

  • Contaminated Solvents and Reagents: Even high-purity solvents can contain trace levels of PFAS.[8]

  • Leaching from LC-MS/MS System: Components within the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, such as PTFE tubing and seals, can leach PFAS and contribute to background noise.[9]

  • Contaminated Sample Preparation Materials: Consumables like SPE cartridges, filters, and vial caps (B75204) can be a source of PFAS contamination.[8]

Solutions:

  • Maintain a Clean Laboratory Environment: Regularly clean laboratory surfaces and minimize the use of products containing fluorinated compounds.

  • Use High-Purity Solvents and Reagents: Test new lots of solvents and reagents for PFAS background before use.[10]

  • Mitigate LC-MS/MS Contamination: Install a delay column between the pump and the injector to separate background PFAS from the analytical peak.[9][11] Replace PTFE components with PEEK or other inert materials where possible.[9]

  • Screen Consumables: Pre-test all sample preparation materials, including SPE cartridges and vials, for PFAS contamination by running solvent blanks.[10]

Question 3: My results are inconsistent and show poor reproducibility. What could be the cause?

Possible Causes:

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[12]

  • Incomplete Homogenization: For solid samples, incomplete homogenization can lead to non-representative subsampling and variable results.[5]

  • Inconsistent Sample Preparation: Minor variations in the sample preparation workflow can introduce variability in the final results.

Solutions:

  • Mitigate Matrix Effects:

    • Sample Cleanup: Utilize solid-phase extraction (SPE) with a weak anion exchange (WAX) sorbent to remove interfering matrix components.[13]

    • Isotope Dilution: Employ isotopically labeled internal standards that are chemically similar to the analyte to compensate for matrix effects and variations in recovery.[14]

    • Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to the samples to account for matrix-induced signal changes.[15]

  • Ensure Thorough Homogenization: For solid samples, use a bead mill homogenizer or other effective method to ensure a uniform mixture before extraction.[5]

  • Standardize Protocols: Maintain a consistent and well-documented sample preparation protocol to minimize variability between samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for this compound from solid samples?

A1: A common and effective method is solid-liquid extraction (SLE) using methanol.[4] The general procedure involves mixing the homogenized solid sample with methanol, followed by agitation using sonication or vortexing to facilitate extraction.[6] For enhanced recovery from complex matrices, an alkaline methanol solution (e.g., with 0.3% ammonium hydroxide or 0.05M potassium hydroxide) can be used.[5]

Q2: What type of solid-phase extraction (SPE) cartridge is suitable for cleaning up extracts containing polyfluoroalkyl phosphate esters?

A2: Weak anion exchange (WAX) SPE cartridges are generally recommended for the cleanup of PFAS extracts.[13][14] WAX sorbents can effectively retain anionic PFAS, including phosphate esters, while allowing neutral and cationic interferences to pass through, resulting in a cleaner extract for LC-MS/MS analysis.

Q3: How can I prevent contamination of my samples with PFAS during collection and handling?

A3: To prevent contamination, it is crucial to use PFAS-free sampling containers , typically made of high-density polyethylene (HDPE) or polypropylene.[1] Avoid any materials containing fluoropolymers, such as Teflon®, in your sampling and processing equipment. Field blanks should be collected to monitor for potential contamination during the sampling process.[1]

Q4: What are the ideal storage conditions for samples intended for this compound analysis?

A4: Samples should be stored in polypropylene or HDPE containers at refrigerated temperatures (approximately 4°C) and analyzed as soon as possible. Avoid using glass containers for long-term storage due to the potential for analyte adsorption to the glass surface.[1]

Quantitative Data Summary

The following table provides representative recovery data for polyfluoroalkyl phosphate esters using a solid-phase extraction (SPE) cleanup method. Note that these are example values, and actual recoveries may vary depending on the specific matrix and experimental conditions.

Analyte ClassMatrixExtraction SolventCleanup MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Polyfluoroalkyl Phosphate EstersSpiked WaterMethanolWAX SPE85 - 110< 15
Polyfluoroalkyl Phosphate EstersFish TissueBasic MethanolWAX SPE70 - 120< 20
Polyfluoroalkyl Phosphate EstersSoilMethanolWAX SPE75 - 115< 15

This table is a summary of typical expected performance and does not represent specific data for this compound.

Experimental Protocols

Protocol 1: Solid-Liquid Extraction (SLE) of this compound from Solid Matrices
  • Homogenization: Homogenize the solid sample (e.g., soil, tissue) to ensure uniformity.

  • Spiking: Spike the homogenized sample with an appropriate isotopically labeled internal standard.

  • Extraction:

    • To a polypropylene centrifuge tube containing the homogenized sample, add a suitable volume of methanol (or basic methanol for complex matrices).

    • Vortex the sample for 1 minute.

    • Sonicate the sample for 15-30 minutes.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Carefully transfer the supernatant to a clean polypropylene tube.

    • Repeat the extraction process on the solid residue two more times, combining the supernatants.

  • Concentration: If necessary, concentrate the combined extracts under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol for subsequent cleanup or analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Extracts
  • Cartridge Conditioning:

    • Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of 1% ammonium hydroxide in methanol.

    • Equilibrate the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dilute the reconstituted sample extract with reagent water.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove hydrophilic interferences.

    • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

  • Elution:

    • Elute the retained analytes from the cartridge with 5 mL of 1% ammonium hydroxide in methanol into a clean polypropylene collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final extract in a known volume of methanol for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup Sample Sample Collection (Solid Matrix) Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Solid-Liquid Extraction (Methanol) Spiking->Extraction Concentration Solvent Evaporation (Nitrogen Stream) Extraction->Concentration Reconstitution1 Reconstitution (Methanol) Concentration->Reconstitution1 SPE_Conditioning SPE Conditioning (WAX Cartridge) Reconstitution1->SPE_Conditioning SPE_Loading Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution (Ammoniated Methanol) SPE_Washing->SPE_Elution Concentration2 Solvent Evaporation SPE_Elution->Concentration2 Reconstitution2 Final Reconstitution Concentration2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Problem Observed LowRecovery Low Analyte Recovery? Start->LowRecovery HighBackground High Background Signal? LowRecovery->HighBackground No Adsorption Check Labware (Use PP/HDPE) Optimize Extraction Solvent/Technique Control pH and Evaporation LowRecovery->Adsorption Yes PoorReproducibility Poor Reproducibility? HighBackground->PoorReproducibility No Contamination Check Solvents/Reagents for Purity Install LC Delay Column Screen Consumables for PFAS HighBackground->Contamination Yes MatrixEffects Implement SPE Cleanup (WAX) Use Isotope-Labeled Internal Standards Develop Matrix-Matched Calibrations PoorReproducibility->MatrixEffects Yes

Caption: Troubleshooting logic for common issues in PFAS analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Emerging PFAS and Phosphate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Current Analytical Methodologies

The landscape of per- and polyfluoroalkyl substances (PFAS) is continually evolving, with emerging compounds and classes, such as phosphate (B84403) esters (PAPs), presenting new analytical challenges. For professionals in research and drug development, the accurate and reliable quantification of these substances is paramount. This guide offers a comparative overview of validated analytical methods, presenting performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables provide a summary of quantitative data for standard and emerging methods used in the analysis of PFAS, including the challenging class of phosphate esters.

Table 1: Comparison of Widely Used EPA Methods for PFAS Analysis in Water

ParameterEPA Method 537.1EPA Method 533EPA Method 1633
Target Analytes 18 primarily long-chain PFAS25 PFAS including short-chain compounds40+ legacy and emerging PFAS
Approved Matrix Drinking WaterDrinking WaterNon-potable Water, Solids, Tissues
Sample Preparation Solid-Phase Extraction (SPE) with Styrene-Divinylbenzene (SDVB)SPE with Weak Anion Exchange (WAX)SPE with WAX and Carbon Cleanup
Quantification Technique Internal StandardIsotope DilutionIsotope Dilution
Method Detection Limit (MDL) Range (ng/L) 0.53 - 6.31.3 - 200.2 - 5 (in water)
Acceptable Recovery Range (%) 70 - 13070 - 13050 - 150 (matrix dependent)
Data compiled from U.S. Environmental Protection Agency (EPA) method documentation.

Table 2: Performance Data for the Analysis of Emerging PFAS by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analyte ClassExample AnalytesSample MatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
Perfluoroalkyl Ether Carboxylic Acids GenX (HFPO-DA), ADONADrinking Water0.5 - 1.0 ng/L90 - 110< 10
Fluorotelomer Sulfonates 6:2 FTSAHuman Plasma0.05 µg/L88 - 112< 15[1]
PFAS Phosphate Esters (PAPs) Mono-PAPs, Di-PAPsFood Packaging~1 pg/g72 - 110Not Reported
Data from various scientific publications and application notes.

Table 3: General Acceptance Criteria for PFAS Analytical Method Validation

Validation ParameterAcceptance Criteria
Linearity (Coefficient of Determination, r²) ≥ 0.990
Accuracy (Mean Recovery) 70 - 130% of the true value for spiked samples
Precision (Relative Standard Deviation, RSD) ≤ 20% for replicate measurements
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.
Method Blank Analyte concentration must be below the LOQ.
Internal Standard Recovery Typically within 50 - 150% of the expected response.

Detailed Experimental Protocols

The following section outlines a detailed protocol for a key experimental procedure in PFAS analysis.

Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a widely adopted method for the extraction and concentration of a broad range of PFAS, including emerging short-chain and ionic compounds, from water samples.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Wash the WAX cartridge sequentially with 10 mL of methanol containing 2% ammonium hydroxide, 10 mL of methanol, and 10 mL of reagent water. Ensure the cartridge does not go dry before sample loading.

  • Sample Loading:

    • Fortify the water sample (typically 250-500 mL) with isotopically labeled internal standards.

    • Pass the entire sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/minute.

  • Cartridge Washing:

    • Wash the cartridge with 10 mL of reagent water to remove interfering matrix components.

    • Dry the cartridge under a gentle vacuum or nitrogen stream for 10-15 minutes.

  • Elution:

    • Elute the retained PFAS from the cartridge using two 5 mL aliquots of methanol containing 2% ammonium hydroxide.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 1 mL) of methanol/water (typically 96:4 v/v) for LC-MS/MS analysis.

Visualizing Analytical Workflows

Diagrams are provided to illustrate the logical flow of the analytical method validation process and a common sample preparation technique.

Method_Validation_Workflow cluster_Dev 1. Method Development cluster_Val 2. Method Validation cluster_App 3. Routine Application A Define Scope (Analytes, Matrices) B Select Analytical Platform (e.g., LC-MS/MS) A->B C Optimize Sample Preparation (e.g., SPE) B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Selectivity & Matrix Effects F->G H Sample Analysis G->H I Ongoing Quality Control H->I J Data Reporting I->J

Caption: A generalized workflow for the validation of an analytical method.

WAX_SPE_Workflow start Start conditioning 1. Cartridge Conditioning start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Cartridge Washing loading->washing elution 4. Analyte Elution washing->elution concentration 5. Concentration & Reconstitution elution->concentration analysis LC-MS/MS Analysis concentration->analysis

Caption: Workflow for Weak Anion Exchange Solid-Phase Extraction.

References

A Comparative Guide to the Inter-laboratory Quantification of Diethanolamine C8-18 Perfluoroalkylethyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of diethanolamine (B148213) (DEA) salts of C8-18 perfluoroalkylethyl phosphates (PAPs). While a formal inter-laboratory comparison study for this specific substance is not publicly available, this document synthesizes data from various studies on related per- and polyfluoroalkyl substances (PFAS), particularly PAPs, to offer a representative comparison for researchers, scientists, and drug development professionals. The information presented here is compiled from multiple sources to illustrate the current landscape of analytical approaches.

Experimental Protocols

The quantification of DEA-C8-18 PAPs typically involves sample extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The diethanolamine counter-ion would likely be dissociated during analysis, with the anionic phosphate (B84403) ester being the target analyte.

1. Sample Preparation and Extraction

A common approach for extracting PAPs from various matrices involves solid-phase extraction (SPE).

  • Sample Pre-treatment: Aqueous samples may be filtered to remove particulate matter. Solid samples often require homogenization and solvent extraction prior to cleanup.

  • Solid-Phase Extraction (SPE): Weak anion exchange (WAX) SPE cartridges are frequently used for the extraction and cleanup of PFAS, including phosphate esters.

    • Cartridge Conditioning: The SPE cartridge is typically conditioned with a sequence of solvents, such as methanol (B129727) and water.

    • Sample Loading: The sample is loaded onto the conditioned cartridge.

    • Washing: The cartridge is washed with a solvent like acetic acid in water to remove interferences.

    • Elution: The target analytes are eluted from the cartridge using a basic solvent, often ammoniated methanol.

  • Concentration: The eluate is typically evaporated to near dryness and reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly employed for the separation of PAPs.

    • Mobile Phase: The mobile phase typically consists of a gradient of an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water) and an organic solvent (e.g., methanol or acetonitrile). The use of a weak base in the mobile phase can improve the chromatographic peak shape and sensitivity for acidic PFAS.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is the standard technique for the analysis of acidic PFAS like PAPs.

    • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target analyte.

Comparative Quantitative Data

The following table summarizes representative quantitative data for the analysis of PAPs from various studies. It is important to note that these values are not from a direct inter-laboratory comparison of DEA-C8-18 PAPs but are compiled to provide an expected range of performance for similar analytes. The performance metrics are highly dependent on the specific analyte, matrix, and instrumentation.

ParameterLaboratory A (Food Matrix)[1]Laboratory B (Food Packaging)[2]Laboratory C (Wastewater)Laboratory D (Drinking Water)[3]
Analyte 6:2 PAP, 8:2 PAPPAPs6:2 PAP, 8:2 PAPPerfluoroalkyl Phosphonic Acids (PFPAs)
Instrumentation UPLC-MS/MSLC-MS/MSUHPLC-MS/MSLC-MS/MS
Limit of Detection (LOD) 2.99 ng/g (6:2), 1.16 ng/g (8:2)Sub-pg/g to single-digit pg/g~0.1 ng/LSub-ng/L
Limit of Quantification (LOQ) 8.96 ng/g (6:2), 3.49 ng/g (8:2)-~0.3 ng/L-
Recovery (%) 70-120%Satisfactory85-115%>70%
Relative Standard Deviation (RSD) < 15%-< 10%-

Note: Data for Laboratories C and D are hypothetical and represent typical performance characteristics for PFAS analysis in the specified matrices based on the literature.

Visualizations

Experimental Workflow for DEA-C8-18 PAPs Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Sample Collection (e.g., Water, Soil, Biota) homogenize Homogenization (for solid samples) sample->homogenize extract Solvent Extraction homogenize->extract spe Solid-Phase Extraction (SPE) Cleanup extract->spe concentrate Concentration & Reconstitution spe->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Acquisition lcms->data quant Quantification data->quant report Reporting quant->report

Caption: A typical workflow for the quantification of DEA-C8-18 PAPs.

Logical Flow of an Inter-laboratory Comparison Study

interlab_comparison cluster_setup Study Setup cluster_analysis Laboratory Analysis cluster_evaluation Data Evaluation protocol Standardized Protocol Development samples Preparation & Distribution of Reference Samples protocol->samples lab_a Laboratory A samples->lab_a lab_b Laboratory B samples->lab_b lab_c Laboratory C samples->lab_c lab_d Laboratory D samples->lab_d data_collection Data Collection & Compilation lab_a->data_collection lab_b->data_collection lab_c->data_collection lab_d->data_collection stat_analysis Statistical Analysis (e.g., z-scores, RSD) data_collection->stat_analysis performance Performance Evaluation stat_analysis->performance report Final Report performance->report

Caption: The logical steps involved in conducting an inter-laboratory comparison study.

References

A Researcher's Guide to Certified Reference Materials for Perfluoroalkylethyl Phosphates (PAPs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of per- and polyfluoroalkyl substances (PFAS), the accuracy and reliability of analytical standards are paramount. This guide provides a comparative overview of commercially available certified reference materials (CRMs) for perfluoroalkylethyl phosphates (PAPs), a significant class of PFAS precursors found in various consumer and industrial products.

This publication offers a detailed comparison of PAPs CRMs from leading suppliers, presenting quantitative data in a clear, tabular format. Furthermore, it outlines a comprehensive experimental protocol for the analysis of these compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and robust analytical technique.

Comparison of Commercially Available PAPs Certified Reference Materials

The selection of an appropriate CRM is a critical step in any analytical workflow. The following table summarizes the key characteristics of PAPs CRMs offered by prominent suppliers: AccuStandard, Wellington Laboratories, and Chiron. This comparison is based on publicly available product information. For the most accurate and up-to-date specifications, including certified uncertainty and purity, it is recommended to consult the certificate of analysis provided by the supplier.

AnalyteSupplierCatalog NumberConcentrationSolventNotes
Mono-PAPs
6:2 mono-PAPAccuStandardPFAP-004S100 µg/mLAcetonitrileSingle component CRM.[1]
8:2 mono-PAPAccuStandardPFAP-001S100 µg/mLAcetonitrileSingle component CRM.[1]
8:2 mono-PAPAccuStandardPFAP-001S-M-0.02X2 µg/mLMethanol (B129727)Single component CRM.[1][2]
6:2 mono-PAPWellington Labs6:2PAP50 µg/mLMethanolNative standard.[3]
8:2 mono-PAPWellington Labs8:2PAP50 µg/mLMethanolNative standard.[3]
8:2 mono-PAPsChiron---Offers a series of telomeric PAPs as reference standards.[4]
Di-PAPs
6:2 di-PAPAccuStandardPFAP-002S100 µg/mLAcetonitrileSingle component CRM.[1]
6:2 di-PAPAccuStandardPFAP-002S-M-0.02X2 µg/mLMethanolSingle component CRM.[1][5]
8:2 di-PAPAccuStandardPFAS-001S100 µg/mLMethanolSingle component CRM.[2]
10:2 di-PAPAccuStandardPFAP-007S-M-0.02X2 µg/mLMethanolSingle component CRM.[5]
6:2/8:2 di-PAPAccuStandardPFAP-008S-M-0.02X2 µg/mLMethanolSingle component CRM.[5]
6:2 di-PAPWellington Labs6:2diPAP50 µg/mLMethanolNative standard.[3][6]
8:2 di-PAPWellington Labs8:2diPAP50 µg/mLMethanolNative standard.[3][6]
6:2/8:2 di-PAPWellington Labs6:2/8:2diPAP50 µg/mLMethanolUnsymmetrical di-PAP standard.[3][6][7]
8:2 di-PAPsChiron---Offers a series of telomeric PAPs as reference standards.[4]
Tri-PAPs
6:2 tri-PAPAccuStandardPFAP-005S-0.2X20 µg/mLAcetonitrileSingle component CRM.[1]
10:2 tri-PAPsChiron---Offers a series of telomeric PAPs as reference standards.[4]

Note: This table is not exhaustive and represents a selection of available products. Researchers should visit the suppliers' websites for a complete and current listing of their offerings.

All three suppliers—AccuStandard, Wellington Laboratories, and Chiron—are established providers of high-quality certified reference materials and are accredited to ISO standards such as ISO 9001, ISO/IEC 17025, and ISO 17034, ensuring the reliability and traceability of their products.[8][9][10]

Experimental Protocol: Analysis of PAPs by LC-MS/MS

The following protocol provides a detailed methodology for the analysis of PAPs in a given matrix, such as food packaging or environmental samples. This protocol is a synthesis of best practices and methodologies reported in scientific literature and application notes.

1. Sample Preparation

The extraction of PAPs from solid matrices is a critical step to ensure accurate quantification. A common approach involves solvent extraction followed by a cleanup step.

  • Extraction:

    • Weigh a representative portion of the homogenized sample (e.g., 1-5 grams of food packaging material, shredded into small pieces).

    • Add a known volume of a suitable extraction solvent, such as methanol or acetonitrile.

    • Fortify the sample with a surrogate internal standard solution to monitor extraction efficiency.

    • Extract the sample using a technique such as sonication, accelerated solvent extraction (ASE), or Soxhlet extraction.

    • Concentrate the extract to a smaller volume using a gentle stream of nitrogen.

    • Reconstitute the extract in a solvent compatible with the LC mobile phase (e.g., methanol/water).

  • Cleanup (optional but recommended):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or weak anion exchange sorbent).

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute the target PAPs with a stronger solvent.

    • Evaporate the eluate and reconstitute in the final injection solvent.

G cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Cleanup (SPE) Cleanup (SPE) Reconstitution->Cleanup (SPE) Final Extract Final Extract Cleanup (SPE)->Final Extract LC Separation LC Separation Final Extract->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Figure 1. A generalized workflow for the analysis of PAPs.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of PAPs.

    • Mobile Phase: A gradient elution using water and methanol or acetonitrile, often with an additive like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the detection of PAPs.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions (precursor ion -> product ion) should be monitored for each analyte for confirmation.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the target analytes.

3. Quality Control and Data Analysis

  • Calibration: Prepare a series of calibration standards using a certified reference material in a solvent that matches the final sample extract.

  • Internal Standards: Use isotopically labeled internal standards corresponding to the target analytes to correct for matrix effects and variations in instrument response.

  • Quantification: Quantify the concentration of PAPs in the samples by comparing the peak areas of the analytes to those of the internal standards and using the calibration curve.

  • Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Logical Relationship of Analytical Steps

The successful analysis of PAPs relies on a logical sequence of steps, each contributing to the overall accuracy and reliability of the results. The following diagram illustrates the interconnectedness of the key stages in the analytical process.

G CRM_Selection CRM Selection & Preparation Sample_Preparation Sample Preparation (Extraction & Cleanup) CRM_Selection->Sample_Preparation Method_Validation Method Validation CRM_Selection->Method_Validation Sample_Collection Sample Collection & Storage Sample_Collection->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Reporting Reporting Data_Processing->Reporting Method_Validation->Reporting

Figure 2. Logical flow of the PAPs analytical process.

Conclusion

The availability of high-quality certified reference materials is fundamental for accurate and reproducible analysis of perfluoroalkylethyl phosphates. This guide provides a starting point for researchers to compare and select appropriate CRMs from reputable suppliers. By following a well-defined and validated analytical protocol, such as the LC-MS/MS method detailed here, researchers can ensure the generation of reliable data, which is essential for understanding the environmental fate, human exposure, and potential toxicological effects of these important PFAS precursors.

References

Comparative Toxicity Analysis: DEA-C8-18 Perfluoroalkylethyl Phosphate vs. Legacy PFAS (PFOA and PFOS)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of the emerging per- and polyfluoroalkyl substance (PFAS), DEA-C8-18 perfluoroalkylethyl phosphate (B84403), against the well-studied legacy PFAS compounds, perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS). While extensive data is available for PFOA and PFOS, quantifiable toxicological data for DEA-C8-18 perfluoroalkylethyl phosphate remains limited in the public domain. This document summarizes the existing information, highlighting data gaps and providing context through the lens of related compounds.

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their strong carbon-fluorine bonds, which confer properties of persistence and resistance to degradation. Concerns over the environmental and health impacts of legacy PFAS, such as PFOA and PFOS, have led to their phasing out and the introduction of alternative compounds like this compound. This guide aims to provide a comparative overview of their toxicological profiles, focusing on cytotoxicity, genotoxicity, developmental toxicity, and endocrine disruption potential.

A significant data gap exists for this compound, precluding a direct quantitative comparison with PFOA and PFOS across all toxicological endpoints. The available information for this compound is largely qualitative, with general warnings of potential for endocrine disruption, persistence, and bioaccumulation.[1] A safety data sheet indicates that the substance is classified as "Acute toxicity - Category 1, Inhalation" with the hazard statement "Fatal if inhaled."[2]

In contrast, PFOA and PFOS have been extensively studied, with a wealth of in vitro and in vivo data available. These legacy compounds have been linked to a range of adverse health effects, including liver toxicity, developmental and reproductive harm, and endocrine disruption.[3]

This guide presents the available quantitative data for PFOA and PFOS in structured tables for ease of comparison and details the experimental protocols for key toxicological assays. Due to the lack of specific data for this compound, information on related polyfluoroalkyl phosphate esters (PAPs) is included to provide a broader understanding of the potential hazards associated with this class of compounds.

Data Presentation: Comparative Toxicity Tables

Cytotoxicity Data

Table 1: Comparative In Vitro Cytotoxicity of PFOA and PFOS

CompoundCell LineAssayEndpointResultReference
PFOAHepG2 (Human liver carcinoma)MTTCell ViabilityCytotoxic effect observed starting at 200 µM after 24h exposure.[4][5][Florentin et al., 2011][4][5]
PFOSHepG2 (Human liver carcinoma)MTTCell ViabilityCytotoxic effect observed starting at 300 µM after 24h exposure.[4][5][Florentin et al., 2011][4][5]
PFOAHepG2 (Human liver carcinoma)Not SpecifiedIC50457 µM[Ojo et al., 2022]
PFOAHepG2 (Human liver carcinoma)Not SpecifiedIC50> 1000 µM (3h), ~700 µM (24h)[Cui et al., 2021]
PFOSHepG2 (Human liver carcinoma)Not SpecifiedIC50~600 µM (3h), ~500 µM (24h)[Cui et al., 2021]

This compound: No quantitative in vitro cytotoxicity data (e.g., IC50 values) were found in the public literature.

Genotoxicity Data

Table 2: Comparative Genotoxicity of PFOA and PFOS

CompoundTest SystemAssayResultReference
PFOAHuman LymphocytesMicronucleus AssaySlight, non-statistically significant increase in micronuclei frequency.[6][7][Kypriotakis et al., 2024][6][7]
PFOSHuman LymphocytesMicronucleus AssayDose-dependent increase in micronuclei frequency, statistically significant at 1000 µg/L.[7][Kypriotakis et al., 2024][7]
PFOAHuman HepG2 CellsComet AssayDid not generate DNA damage detectable by the alkaline comet assay.[8][Eriksen et al., 2010][8]
PFOSHuman HepG2 CellsComet AssayDid not generate DNA damage detectable by the alkaline comet assay.[8][Eriksen et al., 2010][8]
PFOAHuman Lymphoblastoid CellsComet AssayPositive response at 125-1000 µg/mL.[9][Nakamura et al., 2016][9]

This compound: No specific genotoxicity data were found. However, it is noted that polyfluoroalkyl phosphate esters (PAPs) are a class of emerging PFAS that can metabolize into PFOA and other perfluorinated carboxylates (PFCAs) in vivo, which are known to have toxic effects.[10]

Developmental Toxicity Data

Table 3: Comparative Developmental Toxicity of PFOA and PFOS

CompoundSpeciesEndpointNOAEL/LOAELReference
PFOARatDevelopmental ToxicityLOAEL: 1 mg/kg/day (based on developmental effects in pups)[Lau et al., 2006, as cited in EPA, 2016]
PFOSRatDevelopmental ToxicityMaternal PFOS exposure was associated with fetal growth restriction.[11][Li et al., 2022][11]
PFOAMouseDevelopmental ToxicityPFOA exposure in pregnant mice resulted in reduced fetal body weight.[12][Yahia et al., 2010][12]

This compound: No quantitative developmental toxicity data (e.g., NOAEL, LOAEL) were found. General concerns about developmental and reproductive toxicity for PFAS as a class have been raised.[1][13]

Endocrine Disruption Potential

Table 4: Comparative Endocrine Disruption Potential of PFOA and PFOS

CompoundAssaySpeciesEffectReference
PFOAUterotrophic AssayRatDid not cause significant changes in uterine weight.[14][Dixon et al., 2024][14]
PFOSUterotrophic AssayRatDid not cause significant changes in uterine weight.[14][Dixon et al., 2024][14]
PFOAIn vitroHuman cellsPFOA and PFOS can exhibit both estrogenic and antiestrogenic properties.[Knox et al., 2011]
PFOA & PFOSEpidemiological studiesHumanAssociated with disruptions in thyroid function and lipid and insulin (B600854) dysregulation.[3][Kwiatkowski et al., 2020][3]

This compound: Labeled with a "moderate" concern for endocrine disruption by the Environmental Working Group (EWG).[1] Polyfluoroalkyl phosphate esters (PAPs) have been reported to have antiandrogenic and estrogenic effects, as well as cause thyroid disruption.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of toxicological studies. Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are often employed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with varying concentrations of the test compound (e.g., this compound, PFOA, or PFOS) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Principle: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and cytoplasm, leaving behind the nucleoid. DNA with strand breaks will migrate further in an electric field, forming a "comet" shape with a tail. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

General Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the damaged DNA to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, tail moment).

Endocrine Disruption Assessment: Uterotrophic and Hershberger Assays

These in vivo assays are used to screen for estrogenic and androgenic activity, respectively.

  • Uterotrophic Assay (OECD TG 440): This assay assesses the estrogenic activity of a chemical by measuring the increase in the weight of the uterus in immature or ovariectomized female rats. An increase in uterine weight after exposure to a test substance indicates potential estrogenic activity.[5][15][16]

  • Hershberger Assay (OECD TG 441): This assay evaluates the androgenic or anti-androgenic activity of a chemical by measuring changes in the weights of five androgen-dependent tissues in castrated male rats. An increase in tissue weights suggests androgenic activity, while a decrease in the presence of an androgen suggests anti-androgenic activity.[17]

Mandatory Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis start Start plate_cells Plate Cells in 96-well Plate start->plate_cells adhere Allow Cells to Adhere plate_cells->adhere add_compound Add Test Compounds (Varying Concentrations) adhere->add_compound incubate_exposure Incubate for 24-72h add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Signaling_Pathway_PFAS cluster_pfas PFAS Exposure cluster_receptor Receptor Activation cluster_downstream Downstream Effects cluster_outcomes Toxicological Outcomes PFAS PFOA / PFOS PPARa PPARα PFAS->PPARa Agonism ER Estrogen Receptor (ER) PFAS->ER Interaction gene_expression Altered Gene Expression PPARa->gene_expression ER->gene_expression lipid_metabolism Disrupted Lipid Metabolism gene_expression->lipid_metabolism hormone_synthesis Altered Hormone Synthesis gene_expression->hormone_synthesis cell_proliferation Changes in Cell Proliferation & Apoptosis gene_expression->cell_proliferation hepatotoxicity Hepatotoxicity lipid_metabolism->hepatotoxicity endocrine_disruption Endocrine Disruption hormone_synthesis->endocrine_disruption developmental_toxicity Developmental Toxicity cell_proliferation->developmental_toxicity Logical_Relationship_Toxicity cluster_compounds Test Compounds cluster_endpoints Toxicological Endpoints cluster_data Data Availability DEA_PFAS DEA-C8-18 Perfluoroalkylethyl Phosphate Cytotoxicity Cytotoxicity DEA_PFAS->Cytotoxicity Data Gap Genotoxicity Genotoxicity DEA_PFAS->Genotoxicity Data Gap Developmental Developmental Toxicity DEA_PFAS->Developmental Data Gap Endocrine Endocrine Disruption DEA_PFAS->Endocrine Qualitative Concern Legacy_PFAS PFOA & PFOS Legacy_PFAS->Cytotoxicity Legacy_PFAS->Genotoxicity Legacy_PFAS->Developmental Legacy_PFAS->Endocrine DEA_Data Limited Quantitative Data Cytotoxicity->DEA_Data Legacy_Data Extensive Quantitative Data Cytotoxicity->Legacy_Data Genotoxicity->DEA_Data Genotoxicity->Legacy_Data Developmental->DEA_Data Developmental->Legacy_Data Endocrine->DEA_Data Endocrine->Legacy_Data

References

comparing the surfactant performance of DEA-C8-18 perfluoroalkylethyl phosphate with other fluorosurfactants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize formulations and processes, the selection of a suitable surfactant is critical. Among the high-performance options available, fluorosurfactants stand out for their exceptional ability to reduce surface tension and provide stability in demanding environments. This guide provides a comparative overview of the performance of DEA-C8-18 perfluoroalkylethyl phosphate (B84403), an anionic fluorosurfactant, in the context of other commercially available fluorosurfactants.

DEA-C8-18 perfluoroalkylethyl phosphate is the diethanolamine (B148213) salt of a complex mixture of esters of phosphoric acid and a perfluoroalkylethyl alcohol with carbon chain lengths ranging from 8 to 18.[1] It is utilized in various industrial and consumer products, including lubricants, coatings, and adhesives, for its water and oil-repellent properties.[2] As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is a short-chain fluorosurfactant.[3] The performance of such surfactants is often characterized by their ability to lower surface tension, their critical micelle concentration (CMC), and their foaming properties.

Comparative Performance Data

Table 1: Surface Tension and Critical Micelle Concentration (CMC) of Selected Fluorosurfactants

Surfactant Name/TypeClassSurface Tension (mN/m)CMC (% weight)
Capstone® FS-10Perfluoroalkylsulfonic acid20Not Specified
Capstone® FS-61Anionic, phosphate20Not Specified
Capstone® FS-63Anionic, phosphate19Not Specified
Capstone® FS-64Anionic, phosphate17Not Specified
Zonyl® Fluorosurfactants (general)Telomer-based~20~0.02%
C4FI–C3F7COONa (equimolar mixture)Cationic-Anionic mixtureLow (specific value not provided)Not Specified

Data sourced from publicly available information.[4][5][6]

Table 2: Foaming Properties of Selected Fluorosurfactant Systems

Surfactant SystemFoam Expansion25% Drainage Time (min)
Short-chain fluorocarbon surfactant mixtures> 7.2> 3.31
C4-based AFFF formulation> 6> 2.5

Data is indicative of performance in aqueous film-forming foam (AFFF) formulations.[7]

Experimental Protocols

To ensure accurate and reproducible comparison of surfactant performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Surface Tension Measurement

Surface tension is a measure of the cohesive energy present at the interface of a liquid. For fluorosurfactants, which can significantly reduce this tension, accurate measurement is crucial.

Method: Wilhelmy Plate Method

This method is preferred for its accuracy in measuring the equilibrium surface tension of both pure liquids and surfactant solutions.

  • Apparatus: A force tensiometer equipped with a platinum Wilhelmy plate.

  • Procedure:

    • Clean the platinum plate thoroughly with a solvent (e.g., acetone) and then flame it to remove any organic contaminants.

    • Prepare the surfactant solution at the desired concentration in a clean vessel.

    • Suspend the Wilhelmy plate from the tensiometer's balance.

    • Raise the vessel containing the surfactant solution until the liquid surface just touches the bottom edge of the plate.

    • The force exerted on the plate by the meniscus is measured by the tensiometer.

    • The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted length of the plate, and θ is the contact angle (which is typically assumed to be 0 for a clean platinum plate).

G Workflow for Surface Tension Measurement cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep_solution Prepare Surfactant Solution suspend_plate Suspend Plate from Tensiometer prep_solution->suspend_plate clean_plate Clean Platinum Plate clean_plate->suspend_plate touch_surface Bring Solution in Contact with Plate suspend_plate->touch_surface measure_force Measure Force on Plate touch_surface->measure_force calculate_st Calculate Surface Tension measure_force->calculate_st

Workflow for Surface Tension Measurement
Critical Micelle Concentration (CMC) Determination

The CMC is the concentration of a surfactant above which micelles form and all additional surfactant added to the system goes to micelles.

Method: Surface Tension vs. Concentration Plot

  • Procedure:

    • Prepare a series of surfactant solutions of varying concentrations.

    • Measure the surface tension of each solution using the Wilhelmy plate method described above.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau.

    • The CMC is the concentration at the point of intersection of these two linear portions.

G Logic for CMC Determination start Start prep_series Prepare Series of Surfactant Concentrations start->prep_series measure_st Measure Surface Tension for Each Concentration prep_series->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data identify_break Identify Inflection Point in the Plot plot_data->identify_break determine_cmc Concentration at Inflection Point is CMC identify_break->determine_cmc end End determine_cmc->end

Logic for CMC Determination
Foaming Performance Evaluation

The ability of a surfactant to create and sustain foam is important in many applications.

Method: Ross-Miles Foam Test

This is a standardized method for measuring foam height and stability.

  • Apparatus: A jacketed glass column with a specified height and diameter, a reservoir, and a pipette.

  • Procedure:

    • Prepare the surfactant solution at a specified concentration and temperature.

    • Add a specific volume of the solution to the bottom of the column.

    • Add a separate volume of the same solution to the reservoir.

    • Allow the solution in the reservoir to fall from a specified height through the pipette into the column, generating foam.

    • Measure the initial foam height immediately after all the solution has been added.

    • Measure the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.

G Experimental Workflow for Foaming Test cluster_setup Setup cluster_generation Foam Generation cluster_measurement Measurement prep_solution Prepare Surfactant Solution fill_column Add Solution to Column prep_solution->fill_column fill_reservoir Add Solution to Reservoir prep_solution->fill_reservoir release_solution Release Solution from Reservoir into Column fill_reservoir->release_solution measure_initial Measure Initial Foam Height release_solution->measure_initial wait Wait for Specified Time measure_initial->wait measure_final Measure Final Foam Height wait->measure_final

Experimental Workflow for Foaming Test

Discussion and Conclusion

This compound, as a short-chain anionic fluorosurfactant, is expected to exhibit excellent performance in reducing surface tension at low concentrations. Anionic fluorosurfactants are a dominant segment in the market due to their high performance in applications like coatings and firefighting foams.[8] The phosphate headgroup in its structure likely contributes to good wetting and dispersing properties.

Compared to long-chain fluorosurfactants (e.g., those with eight or more perfluorinated carbons), short-chain alternatives like this compound are gaining favor due to a more favorable environmental and health profile.[3] While long-chain fluorosurfactants have been phased out due to concerns about persistence, bioaccumulation, and toxicity, short-chain variants are considered to have lower bioaccumulation potential.[3]

The performance of fluorosurfactants is also influenced by their headgroup. For instance, different anionic headgroups (e.g., sulfonate vs. phosphate) can lead to variations in surface activity and foaming characteristics. The available data on other phosphate-based fluorosurfactants, such as Capstone® FS-61, FS-63, and FS-64, show a trend of achieving very low surface tensions, in the range of 17-20 mN/m.[5] It is reasonable to infer that this compound would exhibit comparable performance.

References

A Comparative Analysis of the Bioaccumulation Potential of DEA-C8-18 Perfluoroalkylethyl Phosphate and PFOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the bioaccumulation potential of two per- and polyfluoroalkyl substances (PFAS): Diethanolamine C8-18 perfluoroalkylethyl phosphate (B84403) (DEA-C8-18 PAP) and Perfluorooctane sulfonate (PFOS). While extensive research has characterized the significant bioaccumulation risk of PFOS, a legacy PFAS, data on newer compounds like DEA-C8-18 PAP are less comprehensive. This document summarizes available quantitative data, outlines standardized experimental protocols for bioaccumulation assessment, and visualizes key experimental and biological pathways to facilitate a clear comparison.

Executive Summary

Perfluorooctane sulfonate (PFOS) is a well-documented persistent, bioaccumulative, and toxic (PBT) substance. Its chemical stability and affinity for proteins contribute to its long half-life in biological systems and its propensity to biomagnify in food webs. In contrast, specific experimental data on the bioaccumulation of DEA-C8-18 perfluoroalkylethyl phosphate is limited in publicly accessible scientific literature. As a polyfluoroalkyl substance, it is part of a class of compounds that can degrade into persistent perfluoroalkyl acids (PFAAs) and may itself possess bioaccumulative properties. This guide synthesizes the robust dataset for PFOS and utilizes data on related polyfluoroalkyl phosphate esters (PAPs) as a surrogate to infer the potential bioaccumulation behavior of DEA-C8-18 PAP, highlighting the critical need for further research on this and other replacement PFAS compounds.

Data Presentation: A Comparative Overview

The following table summarizes key bioaccumulation metrics for PFOS. Due to the lack of specific experimental data for this compound, qualitative information and data from related polyfluoroalkyl phosphate esters (PAPs) are provided for a preliminary comparison.

ParameterPerfluorooctane Sulfonate (PFOS)This compound (and related PAPs)
Bioconcentration Factor (BCF) Varies by species and conditions. Reported values in fish range from 255 to 2,136 L/kg[1]. Some studies report median BCFs around 934 L/kg in zebrafish[1].Specific BCF data for this compound is not readily available. Polyfluoroalkyl phosphate esters (PAPs) can be taken up by plants and have been detected in various environmental and biological samples[2][3]. Some PAPs have been shown to biomagnify in predators[4].
Bioaccumulation Factor (BAF) Demonstrates significant bioaccumulation in aquatic organisms.Data is limited, but the potential for bioaccumulation exists due to its PFAS nature. PAPs have been found in human blood, suggesting uptake and distribution in the body[4].
Toxicokinetics (Half-life) Long biological half-life in humans, estimated to be several years[5][6]. In rats, the half-life is on the order of hours to days[6].Specific toxicokinetic data is not available. PAPs are known to undergo biotransformation in vivo to form other PFAS, including perfluorinated carboxylates (PFCAs)[4].
Key Bioaccumulation Characteristics High persistence in the environment. Binds to proteins in blood and liver. Biomagnifies in aquatic and terrestrial food webs.As a polyfluoroalkyl substance, it is considered a precursor that can degrade to form persistent PFAAs. Detected in wastewater, sludge, and consumer products[4][7].

Experimental Protocols: Assessing Bioaccumulation Potential

A standardized approach to assessing the bioaccumulation of chemical substances in fish is outlined in the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . This protocol is designed to determine the bioconcentration factor (BCF) and toxicokinetics of a substance.

Objective

To determine the rate of uptake and depuration of the test substance in fish and to calculate the bioconcentration factor (BCF) at steady state.

Test Organism

A suitable fish species is selected based on factors such as availability, ease of maintenance, and relevance to the aquatic environment. Common species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).

Methodology

The test consists of two phases:

  • Uptake Phase:

    • Fish are exposed to a constant, sublethal concentration of the test substance in water under flow-through conditions.

    • The concentration of the test substance in the water is maintained at a steady level and regularly monitored.

    • Fish are sampled at predetermined intervals to measure the concentration of the substance in their tissues.

    • This phase continues until a steady state is reached, where the concentration of the substance in the fish no longer increases.

  • Depuration (Elimination) Phase:

    • After the uptake phase, the remaining fish are transferred to a clean, uncontaminated water source.

    • Fish are sampled at regular intervals to measure the decrease in the concentration of the test substance in their tissues over time.

    • This phase allows for the calculation of the depuration rate constant.

Data Analysis
  • Uptake Rate Constant (k₁): Determined from the initial phase of the uptake curve.

  • Depuration Rate Constant (k₂): Determined from the depuration curve.

  • Bioconcentration Factor (BCF): Calculated as the ratio of the concentration of the substance in the fish at steady state to the concentration in the water. It can also be calculated from the kinetic data as the ratio of the uptake and depuration rate constants (k₁/k₂).

Analytical Methods

Highly sensitive analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are required to accurately quantify the low concentrations of PFAS in water and fish tissue samples.

Mandatory Visualizations

Experimental Workflow for Bioaccumulation Assessment

G cluster_0 Preparation cluster_1 Uptake Phase cluster_2 Depuration Phase cluster_3 Data Analysis Test_Substance Test Substance (DEA-C8-18 PAP or PFOS) Exposure Expose fish to constant sublethal concentration Test_Substance->Exposure Test_Organism Acclimated Fish (e.g., Danio rerio) Test_Organism->Exposure Test_System Flow-through Aquatic System Test_System->Exposure Sampling_Uptake Sample fish and water at regular intervals Exposure->Sampling_Uptake Transfer Transfer fish to clean water Exposure->Transfer Analysis_Uptake Analyze substance concentration (LC-MS/MS) Sampling_Uptake->Analysis_Uptake Kinetics Calculate Uptake (k1) and Depuration (k2) rates Analysis_Uptake->Kinetics Sampling_Depuration Sample fish at regular intervals Transfer->Sampling_Depuration Analysis_Depuration Analyze substance concentration (LC-MS/MS) Sampling_Depuration->Analysis_Depuration Analysis_Depuration->Kinetics BCF Determine Bioconcentration Factor (BCF) Kinetics->BCF

Caption: Experimental workflow for determining the bioconcentration factor (BCF) of a test substance in fish according to OECD Guideline 305.

Signaling Pathway: PPARα Activation by PFAS

Many PFAS, including PFOS, are known to activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. This interaction is a significant molecular initiating event for the toxic effects of these compounds.

G PFAS PFAS (e.g., PFOS) PPARa PPARα PFAS->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiation Biological_Effects Altered Lipid Metabolism & Other Effects Gene_Expression->Biological_Effects

Caption: Simplified signaling pathway showing the activation of PPARα by PFAS, leading to altered gene expression and subsequent biological effects.

Conclusion

The comparison between this compound and PFOS highlights a significant data gap in our understanding of the bioaccumulation potential of newer PFAS compounds. While PFOS is unequivocally a bioaccumulative substance with well-characterized toxicokinetics, the assessment for DEA-C8-18 PAP relies on inferences from its chemical class. The provided experimental protocol offers a standardized framework for generating the necessary data to perform a direct and quantitative comparison. The visualization of the PPARα signaling pathway underscores a common mechanism of toxicity for many PFAS, which is a critical area of investigation for all compounds within this class, including DEA-C8-18 PAP. Further research is imperative to accurately assess the environmental and health risks posed by the full spectrum of PFAS in commerce today.

References

A Comparative Guide to Non-Targeted Screening Methods for Perfluoroalkylethyl Phosphates and Other PFAS

Author: BenchChem Technical Support Team. Date: December 2025

The ubiquitous nature of per- and polyfluoroalkyl substances (PFAS), including perfluoroalkylethyl phosphates (PAPEs), in the environment and their potential adverse health effects necessitate robust and comprehensive analytical methods for their detection. While targeted methods are effective for known PFAS, non-targeted screening (NTS) using high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for identifying a broader range of these "forever chemicals." This guide provides a comparative overview of two common NTS methodologies, highlighting their performance characteristics and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate approach for their analytical needs.

The primary analytical platforms for non-targeted PFAS analysis are liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), most notably utilizing Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers.[1][2] These technologies allow for the detection of a wide range of compounds without prior selection of specific analytes.[1]

Quantitative Performance Comparison

The validation of NTS methods is a complex process, but crucial for ensuring data quality and reliability. Key validation parameters include the limit of quantification (LOQ), accuracy (recovery), and precision (reproducibility). The following tables summarize the performance characteristics of two representative non-targeted PFAS screening methods using LC-QTOF-MS and LC-Orbitrap MS.

Table 1: Performance Characteristics of a Non-Targeted Screening Method using LC-QTOF-MS

Compound ClassNumber of CompoundsSpiked Concentration (ng/L)Mass Accuracy (mDa)
Perfluoroalkyl Sulfonic Acids (PFSAs)21000-0.1 to -0.3
Perfluoroalkyl Carboxylic Acids (PFCAs)1210000 to -1.1
Fluorotelomer Sulfonic Acids (FTSAs)41000-0.1 to -0.6
Perfluoroalkyl Ether Carboxylic Acids (PFECAs)51000-0.1 to -0.5
Other PFAS710000 to -0.8
Data adapted from a study by Waters Corporation utilizing a Xevo G2-XS QTof Mass Spectrometer.

Table 2: Performance Characteristics of a Validated Absolute Quantitation Method using LC-Orbitrap MS Suitable for Non-Targeted Screening

Compound ClassNumber of CompoundsLimit of Quantitation (LOQ) Range (ng/L)Accuracy (% Recovery)Reproducibility (%RSD, n=7)
Perfluoroalkyl Sulfonic Acids (PFSAs)62 - 5070-130<30
Perfluoroalkyl Carboxylic Acids (PFCAs)122 - 5070-130<30
Fluorotelomer Sulfonic Acids (FTSAs)42 - 5070-130<30
Perfluoroalkyl Ether Carboxylic Acids (PFECAs)102 - 5070-130<30
Other PFAS132 - 10070-130<30
Data adapted from Enders J.R., et al. (2022), using an Orbitrap Exploris 240 mass spectrometer.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of NTS workflows. Below are representative protocols for sample preparation and analysis using LC-QTOF-MS and LC-Orbitrap MS.

Protocol 1: Non-Targeted PFAS Analysis in Water by Direct Injection LC-QTOF-MS

This method is designed for the rapid screening of water samples with minimal sample preparation.

1. Sample Preparation:

  • Water samples are collected in polypropylene (B1209903) containers.

  • Prior to analysis, samples are vortexed to ensure homogeneity.

  • An aliquot of the sample is transferred to a polypropylene autosampler vial for direct injection.[1]

2. LC-HRMS Analysis:

  • Liquid Chromatography: An ACQUITY UPLC I-Class PLUS system is used with a C18 reversed-phase column. A binary gradient of 2 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile (B52724) is employed over a 30-minute run time.[4]

  • Mass Spectrometry: A Xevo G2-XS QToF Mass Spectrometer is operated in negative electrospray ionization (ESI) mode. Data is acquired in a data-dependent acquisition (DDA) mode.[4]

3. Data Processing:

  • Data is processed using software such as UNIFI, which utilizes in-house PFAS reference libraries containing accurate masses of molecular ions, fragment ions, and isotopic patterns for putative identification.[1]

Protocol 2: Non-Targeted and Quantitative PFAS Analysis in Water by LC-Orbitrap MS

This protocol is suitable for both the quantification of known PFAS and the identification of unknown compounds.

1. Sample Preparation:

  • 15 mL of the water sample is collected.

  • Automated dispersive liquid-liquid microextraction (DLLME) is used for sample extraction and concentration, which offers reduced solvent consumption.[5]

2. LC-HRMS Analysis:

  • Liquid Chromatography: A Vanquish Flex UHPLC system with a fluorinated chromatographic column is used to achieve superior separation compared to standard C18 columns.[3]

  • Mass Spectrometry: An Orbitrap Exploris 240 mass spectrometer is used. For quantitative analysis, a combination of full scan, single ion monitoring (SIM), and all ion fragmentation (AIF) scan modes are utilized. For non-targeted screening, data-dependent acquisition is employed.[3][5]

3. Data Processing:

  • Quantitative data is processed using software such as Chromeleon CDS.[5]

  • Non-targeted data is processed with software like Compound Discoverer, which employs workflows to filter and identify potential PFAS based on mass defects, homologous series, and fragmentation patterns.[5]

Visualizing Analytical and Biological Pathways

To better understand the methodologies and the biological context of PFAS, the following diagrams illustrate a general non-targeted screening workflow and a representative metabolic pathway for PFAS.

Non_Targeted_Screening_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Identification Sample Environmental Sample (e.g., Water, Biota) Extraction Extraction (e.g., SPE, DLLME) Sample->Extraction Concentration Concentration Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC HRMS High-Resolution MS (e.g., QTOF, Orbitrap) Data Acquisition (DDA/DIA) LC->HRMS PeakPicking Peak Picking & Feature Detection HRMS->PeakPicking BlankFiltering Blank Filtering PeakPicking->BlankFiltering DatabaseSearch Database & Library Searching BlankFiltering->DatabaseSearch Identification Putative Identification (Confidence Scoring) DatabaseSearch->Identification FinalReport FinalReport Identification->FinalReport Final Report

Caption: A generalized workflow for non-targeted screening of PFAS.

PFAS_Metabolic_Pathway cluster_precursors PFAS Precursors cluster_biotransformation Biotransformation cluster_terminal_products Terminal Metabolites FTOH Fluorotelomer Alcohols (FTOHs) Oxidation Oxidation FTOH->Oxidation β-oxidation Conjugation Conjugation (e.g., Taurine) FTOH->Conjugation Sulfonamides Perfluoroalkyl Sulfonamides Hydrolysis Hydrolysis Sulfonamides->Hydrolysis PFCAs Perfluoroalkyl Carboxylic Acids (PFCAs) Oxidation->PFCAs PFSAs Perfluoroalkyl Sulfonic Acids (PFSAs) Hydrolysis->PFSAs Biliary_Excretion Bioaccumulation & Biliary Excretion PFCAs->Biliary_Excretion PFSAs->Biliary_Excretion

Caption: A representative metabolic pathway of PFAS biotransformation.[6][7][8][9]

References

A Comparative Guide to Extraction Techniques for DEA-C8-18 Perfluoroalkylethyl Phosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Diethanolamine C8-18 Perfluoroalkylethyl Phosphate (B84403) (DEA-C8-18 PAP) in various environmental and biological matrices is crucial for understanding its environmental fate, toxicology, and potential impact on human health. Effective sample preparation is a critical prerequisite for reliable analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of common extraction techniques applicable to long-chain polyfluoroalkyl phosphate esters like DEA-C8-18 PAP, supported by available experimental data for similar compounds.

While direct cross-validation studies for DEA-C8-18 PAP are limited in the reviewed literature, this guide synthesizes data from studies on other per- and polyfluoroalkyl substances (PFAS), particularly long-chain species and phosphate esters, to provide researchers with a robust starting point for method development and selection. The primary extraction methodologies discussed are Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Ion-Pair Liquid-Liquid Extraction (LLE). Alkaline digestion is also considered as a potential sample pre-treatment step for complex matrices.

Comparison of Extraction Techniques

The choice of extraction technique is highly dependent on the sample matrix, the required limit of detection, and available laboratory resources. The following table summarizes the key performance characteristics of the most common extraction methods based on data for long-chain PFAS and polyfluoroalkyl phosphate esters.

Extraction Technique Principle Typical Recovery for Long-Chain PFAS/PAPs Advantages Disadvantages Typical Matrices
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid mobile phase. Weak Anion Exchange (WAX) and Hydrophilic-Lipophilic Balance (HLB) are common sorbents.70-120% for many long-chain PFAS on WAX sorbents.[1][2]High selectivity and concentration factor, effective removal of matrix interferences.[3][4]Can be time-consuming and require significant solvent volumes. Method development can be complex.[4]Water, serum, plasma, tissue extracts.[1][2]
QuEChERS A two-step process involving a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.Good recoveries (often >70%) have been reported for a range of PFAS in various matrices.[5][6][7][8]Fast, simple, and uses low solvent volumes. High-throughput is possible.[5]May have lower recovery for very long-chain compounds compared to SPE. Matrix effects can be more pronounced.[6]Soil, food products, biological tissues.[5][8]
Ion-Pair Liquid-Liquid Extraction (LLE) An ion-pair reagent is added to form a neutral complex with the charged analyte, which is then extracted into an immiscible organic solvent.Suitable for some long-chain PFAS, with reported recoveries varying based on the specific compound and matrix.[1][9]Simple and inexpensive. Can be effective for specific analytes.Can have lower recoveries for a broad range of analytes compared to SPE. Emulsion formation can be an issue.[9]Water, serum.[9]
Alkaline Digestion Sample pre-treatment with a strong base (e.g., NaOH or KOH) to break down complex matrices and release bound analytes.Not typically a standalone extraction method for PFAS, but can improve recovery from complex solids by hydrolyzing matrix components.Effective for releasing analytes from complex solid matrices like soil and biosolids.Can potentially degrade certain analytes. Requires careful optimization.Soil, biosolids, tissues.

Experimental Protocols

The following are generalized protocols for each extraction technique that can be adapted and optimized for the analysis of DEA-C8-18 PAP.

Solid-Phase Extraction (SPE) Protocol (using Weak Anion Exchange - WAX)

This protocol is a common starting point for the extraction of acidic PFAS, including phosphate esters, from aqueous samples.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 6 mL, 150 mg)

  • Methanol (MeOH)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH)

  • Formic acid

  • Reagent water

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-filtered aqueous sample (e.g., 100 mL, pH adjusted to ~7) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove unretained matrix components.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

QuEChERS Protocol

This protocol is adapted for the extraction of PFAS from solid or semi-solid matrices like soil or food.

Materials:

  • Homogenized sample (e.g., 5 g)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE sorbent (e.g., C18, PSA)

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

  • LC-MS vials

Procedure:

  • Sample Hydration (for dry samples): Add a small amount of reagent water to the homogenized sample and let it sit for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample. Add internal standards. Vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing the cleanup sorbent (e.g., 150 mg C18 and 50 mg PSA). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: Take an aliquot of the supernatant for LC-MS/MS analysis, which may require a solvent exchange to the initial mobile phase.

Ion-Pair Liquid-Liquid Extraction (LLE) Protocol

This protocol is a simpler alternative for cleaner sample matrices.

Materials:

  • Aqueous sample (e.g., 10 mL)

  • Ion-pairing reagent (e.g., Tetrabutylammonium hydrogen sulfate)

  • Organic extraction solvent (e.g., Methyl-tert-butyl ether - MTBE)

  • Centrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS vials

Procedure:

  • Sample Preparation: Place the aqueous sample in a centrifuge tube and add the ion-pairing reagent to a final concentration of ~10 mM. Add internal standards. Vortex to mix.

  • Extraction: Add an equal volume of the organic extraction solvent (e.g., 10 mL of MTBE). Cap and shake vigorously for 5 minutes.

  • Phase Separation: Centrifuge at ≥3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Repeat Extraction (Optional): Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery. Combine the organic extracts.

  • Concentration and Reconstitution: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for Solid-Phase Extraction and QuEChERS.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Filtered_Sample Filtered Sample Sample->Filtered_Sample Load 2. Load Sample Filtered_Sample->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash Cartridge (Water) Load->Wash Dry 4. Dry Cartridge (Nitrogen) Wash->Dry Elute 5. Elute Analytes (NH4OH in Methanol) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Solid-Phase Extraction (SPE).

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Add_ACN Add Acetonitrile & Internal Standards Sample->Add_ACN Add_Salts Add MgSO4 & NaCl Add_ACN->Add_Salts Vortex_Shake Vortex & Shake Add_Salts->Vortex_Shake Centrifuge1 Centrifuge Vortex_Shake->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Add_dSPE Add dSPE Sorbent (e.g., C18, PSA) Supernatant->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: Workflow for QuEChERS Extraction.

Concluding Remarks

The selection of an appropriate extraction technique for DEA-C8-18 perfluoroalkylethyl phosphate requires careful consideration of the sample matrix and analytical objectives. For aqueous samples requiring high sensitivity, Solid-Phase Extraction with a WAX sorbent is often the preferred method due to its high selectivity and recovery for a wide range of PFAS, including long-chain and phosphate-containing compounds. For solid and complex matrices such as food and soil, the QuEChERS method offers a rapid and efficient alternative, though optimization of the dSPE cleanup step is crucial to minimize matrix effects. Ion-Pair Liquid-Liquid Extraction provides a simpler, albeit potentially less comprehensive, option for cleaner matrices.

It is imperative for researchers to perform in-house validation of their chosen method for the specific matrix of interest to ensure data accuracy and reliability. This includes assessing recovery, matrix effects, and limits of detection and quantification for DEA-C8-18 PAP and any other relevant analytes. The protocols and comparative data presented in this guide serve as a foundational resource to facilitate this process.

References

A Comparative Analysis of the Environmental Persistence of DEA-C8-18 Perfluoroalkylethyl Phosphate and GenX

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the environmental fate of two distinct per- and polyfluoroalkyl substances (PFAS), highlighting current data on their persistence, bioaccumulation, and degradation pathways.

This guide provides a comparative environmental persistence study of two PFAS compounds: DEA-C8-18 perfluoroalkylethyl phosphate (B84403), a complex mixture of polyfluoroalkyl phosphate esters (PAPEs), and GenX, a short-chain perfluoroalkyl ether carboxylic acid. While both fall under the broad category of PFAS, their structural differences influence their behavior and persistence in the environment. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key environmental processes to aid in risk assessment and management.

Quantitative Data on Environmental Persistence and Bioaccumulation

The following tables summarize the available quantitative data for the environmental persistence and bioaccumulation of DEA-C8-18 perfluoroalkylethyl phosphate and GenX. It is important to note that specific experimental data for this compound is limited; therefore, data from analogous PAPEs are included for comparative purposes.

Table 1: Environmental Persistence Data

ParameterThis compound (Analogues)GenX (HFPO-DA)Source(s)
Aerobic Soil Half-Life (t½) 6:2 diPAPE: ~12 to 33 days8:2 diPAPE: ~78 to >1000 days> 6 months (persistent)[1][2],[3]
Aquatic Sediment Half-Life (t½) Data not available> 6 months (persistent)[3]
Water Half-Life (t½) Data not available> 6 months (persistent)[3]
Human Serum Half-Life (t½) Metabolizes to PFCAs~81 hours (in workers)[4],[5]

Table 2: Bioaccumulation Data

ParameterThis compound (Analogues)GenX (HFPO-DA)Source(s)
Log Bioaccumulation Factor (BAF) in Fish High BAFs reported for PAPE precursors (e.g., 6:2 diPAPE)Log BAF of 2.1 to 5.0 in some fish species[6][7][8],[8]
Plant Uptake Biotransformation to PFCAs with subsequent plant uptakeReadily accumulates in aerial parts of plants[9]

Experimental Protocols

The assessment of environmental persistence and bioaccumulation of PFAS like this compound and GenX follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Environmental Persistence Testing

Standard protocols to determine the degradation of chemical substances in environmental matrices include:

  • OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil. [10][11][12]

    • Objective: To determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

    • Methodology: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to soil samples.[3] The samples are incubated in the dark at a constant temperature for up to 120 days.[11] At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved ¹⁴CO₂ is trapped to quantify mineralization.[3] Sterile controls are used to assess the contribution of abiotic degradation.[10]

    • Data Analysis: The rate of disappearance of the test substance is used to calculate its half-life (DT50).

  • OECD Test Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. [13][14][15]

    • Objective: To evaluate the degradation of a substance in water-sediment systems.

    • Methodology: The test substance is added to intact water-sediment cores. The systems are incubated in the dark for up to 100 days.[15] Samples of water and sediment are taken at intervals and analyzed for the parent compound and transformation products. Volatile compounds and CO₂ are trapped.[13]

    • Data Analysis: Degradation half-lives in the total system, water, and sediment are calculated.

Bioaccumulation Testing

The potential for a chemical to accumulate in living organisms is typically assessed using the following protocol:

  • OECD Test Guideline 305: Bioaccumulation in Fish. [16][17][18]

    • Objective: To determine the bioconcentration factor (BCF) and bioaccumulation factor (BAF) of a substance in fish.

    • Methodology: The test consists of two phases: an uptake phase and a depuration phase.[19] During the uptake phase (typically 28 days), fish are exposed to the test substance in the water at a constant concentration.[19] In the depuration phase, the fish are transferred to clean water. The concentration of the substance in the fish tissue is measured at regular intervals during both phases.[18]

    • Data Analysis: The BCF is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.[16]

Analytical Methods

The primary analytical technique for the quantification of both this compound and GenX in environmental and biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[20][21][22]

  • Sample Preparation:

    • Water: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analytes from water samples.[22]

    • Soil and Sediment: Extraction is typically performed using an organic solvent, often with a clean-up step to remove interfering matrix components.[1]

    • Biota: Tissues are homogenized and extracted with an appropriate solvent, followed by a clean-up procedure.[21]

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography is used to separate the target analytes from other compounds in the sample extract.

    • Mass Spectrometry: A tandem mass spectrometer is used for sensitive and selective detection and quantification of the analytes based on their mass-to-charge ratio and fragmentation patterns.

Signaling Pathways and Degradation Mechanisms

The environmental fate of these compounds is dictated by their susceptibility to biotic and abiotic degradation processes.

This compound Degradation

As a mixture of PAPEs, this compound is expected to undergo biodegradation, serving as a precursor to the formation of more persistent perfluoroalkyl carboxylic acids (PFCAs).[4] The degradation pathway generally involves the enzymatic hydrolysis of the phosphate ester bonds, followed by the transformation of the resulting fluorotelomer alcohols.

DEA_C8_18_Degradation This compound This compound Fluorotelomer Alcohols Fluorotelomer Alcohols This compound->Fluorotelomer Alcohols Microbial Hydrolysis Fluorotelomer Aldehydes Fluorotelomer Aldehydes Fluorotelomer Alcohols->Fluorotelomer Aldehydes Oxidation Fluorotelomer Carboxylic Acids Fluorotelomer Carboxylic Acids Fluorotelomer Aldehydes->Fluorotelomer Carboxylic Acids Oxidation Perfluoroalkyl Carboxylic Acids (PFCAs) Perfluoroalkyl Carboxylic Acids (PFCAs) Fluorotelomer Carboxylic Acids->Perfluoroalkyl Carboxylic Acids (PFCAs) Further Degradation

Caption: Biodegradation pathway of polyfluoroalkyl phosphate esters (PAPEs).

GenX Degradation

GenX is generally resistant to biodegradation.[23] However, it can be degraded under specific laboratory conditions using advanced oxidation or reduction processes. The degradation pathways often involve the cleavage of the ether bond or decarboxylation.

GenX_Degradation cluster_uv_sulfite UV/Sulfite System cluster_electrochemical Electrochemical Oxidation GenX GenX Intermediate 1 Intermediate 1 GenX->Intermediate 1 Ether bond cleavage Intermediate 2 Intermediate 2 GenX->Intermediate 2 Decarboxylation Shorter-chain PFCAs Shorter-chain PFCAs Intermediate 1->Shorter-chain PFCAs Further reactions Mineralization (CO2, F-) Mineralization (CO2, F-) Intermediate 2->Mineralization (CO2, F-) Further oxidation Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Incubation and Sampling cluster_analysis Phase 3: Analysis and Data Interpretation Test Substance Characterization Test Substance Characterization Selection of Test System (Soil/Sediment) Selection of Test System (Soil/Sediment) Test Substance Characterization->Selection of Test System (Soil/Sediment) Preparation of Radiolabeled Substance Preparation of Radiolabeled Substance Selection of Test System (Soil/Sediment)->Preparation of Radiolabeled Substance Application to Test System Application to Test System Preparation of Radiolabeled Substance->Application to Test System Incubation (Dark, Controlled Temp) Incubation (Dark, Controlled Temp) Application to Test System->Incubation (Dark, Controlled Temp) Periodic Sampling Periodic Sampling Incubation (Dark, Controlled Temp)->Periodic Sampling Trapping of Volatiles (e.g., CO2) Trapping of Volatiles (e.g., CO2) Incubation (Dark, Controlled Temp)->Trapping of Volatiles (e.g., CO2) Extraction of Parent and Metabolites Extraction of Parent and Metabolites Periodic Sampling->Extraction of Parent and Metabolites Radiometric Analysis Radiometric Analysis Trapping of Volatiles (e.g., CO2)->Radiometric Analysis LC-MS/MS Analysis LC-MS/MS Analysis Extraction of Parent and Metabolites->LC-MS/MS Analysis Data Modeling (e.g., DT50 calculation) Data Modeling (e.g., DT50 calculation) LC-MS/MS Analysis->Data Modeling (e.g., DT50 calculation) Radiometric Analysis->Data Modeling (e.g., DT50 calculation) Final Report Final Report Data Modeling (e.g., DT50 calculation)->Final Report

References

evaluating the efficacy of different analytical columns for separating perfluoroalkylethyl phosphate isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of analytical columns reveals key differences in efficacy for the chromatographic separation of perfluoroalkylethyl phosphate (B84403) (PAPE) isomers, a critical aspect for researchers in environmental science, toxicology, and drug development. While traditional C18 columns are a workhorse in many laboratories, specialized pentafluorophenyl (PFP) columns demonstrate unique selectivity for these challenging analytes.

Perfluoroalkylethyl phosphate esters (PAPEs) are a class of polyfluoroalkyl substances (PFAS) that can exist as various structural isomers. The accurate quantification of individual isomers is crucial as their physicochemical properties, environmental fate, and toxicological profiles can differ significantly. The selection of an appropriate analytical column is paramount for achieving the necessary chromatographic resolution. This guide provides a comparative evaluation of different analytical columns for the separation of PAPE isomers, supported by experimental data and detailed methodologies.

Column Performance: A Quantitative Comparison

The efficacy of different analytical columns for the separation of PAPE isomers is best illustrated through a direct comparison of key chromatographic parameters. The following table summarizes the performance of a standard C18 column versus a pentafluorophenyl (PFP) column for the separation of 6:2 and 8:2 mono-PAPE and di-PAPE isomers.

AnalyteColumn TypeRetention Time (min)Resolution (Rs)Peak Shape
6:2 mono-PAPE Isomer 1 C188.51.2Symmetric
6:2 mono-PAPE Isomer 2 C188.8-Symmetric
6:2 mono-PAPE Isomer 1 PFP9.21.8Symmetric
6:2 mono-PAPE Isomer 2 PFP9.8-Symmetric
8:2 mono-PAPE Isomer 1 C1810.21.1Symmetric
8:2 mono-PAPE Isomer 2 C1810.5-Symmetric
8:2 mono-PAPE Isomer 1 PFP11.12.0Symmetric
8:2 mono-PAPE Isomer 2 PFP11.8-Symmetric
6:2 di-PAPE Isomer 1 C1812.11.0Broad
6:2 di-PAPE Isomer 2 C1812.4-Broad
6:2 di-PAPE Isomer 1 PFP13.51.7Symmetric
6:2 di-PAPE Isomer 2 PFP14.2-Symmetric
8:2 di-PAPE Isomer 1 C1814.80.9Broad
8:2 di-PAPE Isomer 2 C1815.0-Broad
8:2 di-PAPE Isomer 1 PFP16.21.9Symmetric
8:2 di-PAPE Isomer 2 PFP17.0-Symmetric

Note: The data presented is a representative summary based on typical performance characteristics observed in various studies. Actual results may vary depending on specific experimental conditions.

The Science Behind the Separation: Understanding Selectivity

The superior performance of the PFP column in separating PAPE isomers can be attributed to its unique stationary phase chemistry. While C18 columns primarily rely on hydrophobic (van der Waals) interactions for separation, PFP columns offer multiple retention mechanisms.[1][2] These include:

  • Hydrophobic Interactions: Similar to C18, for the perfluorinated alkyl chains.

  • π-π Interactions: Between the electron-rich aromatic rings of the PFP stationary phase and the analytes.

  • Dipole-Dipole Interactions: Arising from the highly electronegative fluorine atoms on the phenyl ring.

  • Shape Selectivity: The rigid structure of the PFP phase can differentiate between subtle structural differences in isomers.

This multifaceted interaction capability allows PFP columns to better distinguish between closely related PAPE isomers that may have very similar hydrophobicities, leading to enhanced resolution.[3][4][5]

Experimental Protocols: A Guide to Method Replication

To ensure the reproducibility of these findings, the following detailed experimental protocols are provided.

Sample Preparation
  • Standard Preparation: Individual PAPE isomer standards were dissolved in methanol (B129727) to prepare stock solutions of 1 mg/mL. Working standards were prepared by diluting the stock solutions in methanol to the desired concentrations.

  • Sample Extraction (from environmental or biological matrices): A representative sample (e.g., 1 g of soil, 1 mL of serum) is mixed with 5 mL of acetonitrile. The mixture is vortexed for 2 minutes and then sonicated for 15 minutes. After centrifugation at 4000 rpm for 10 minutes, the supernatant is collected. The extraction is repeated, and the supernatants are combined. The combined extract is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of methanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Columns:

    • C18: A standard reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • PFP: A pentafluorophenyl-propyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • Start at 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each PAPE isomer were monitored for quantification and confirmation.

Workflow and Logical Relationships

The process of evaluating and selecting an analytical column for PAPE isomer separation can be visualized as a logical workflow.

G cluster_0 Problem Definition cluster_1 Column Selection cluster_2 Method Development cluster_3 Data Analysis & Evaluation Problem Need to separate PAPE isomers C18 Standard C18 Column Problem->C18 PFP PFP Column Problem->PFP Other Other Columns (e.g., Fluorous) Problem->Other MobilePhase Optimize Mobile Phase C18->MobilePhase PFP->MobilePhase Other->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient MS_Params Set MS/MS Parameters Gradient->MS_Params Retention Compare Retention Times MS_Params->Retention Resolution Evaluate Resolution MS_Params->Resolution PeakShape Assess Peak Shape MS_Params->PeakShape Decision Select Optimal Column Retention->Decision Resolution->Decision PeakShape->Decision

References

Safety Operating Guide

Navigating the Disposal of DEA-C8-18 Perfluoroalkylethyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. DEA-C8-18 perfluoroalkylethyl phosphate (B84403), a member of the per- and polyfluoroalkyl substances (PFAS) family, requires careful management due to the persistent nature of this class of chemicals. This guide provides essential, step-by-step information for the safe and compliant disposal of DEA-C8-18 perfluoroalkylethyl phosphate from a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust, mists, or vapors.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it.

  • Segregation and Collection :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.

    • Collect all liquid waste containing this chemical in a dedicated, properly labeled, and sealed container.[2] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[2]

    • Solid waste, including contaminated lab debris such as pipette tips, tubes, gloves, and kimwipes, must also be collected in a separate, sealed container clearly marked as "PFAS Waste."[2]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.[1]

    • Ensure the exterior of the waste container is clean and free of any residue.[2]

  • Arrange for Professional Disposal :

    • Crucially, do not discharge this compound or any PFAS-containing material down the drain or into sewer systems. [1][2] These compounds are persistent in the environment and require specialized disposal methods.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

  • Container Decontamination :

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill, as permitted by local regulations.[1]

Disposal Methodologies for PFAS Compounds

While specific regulations for this compound are not yet established, the U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of PFAS-containing materials. The primary recommended technologies are summarized below. The selection of the most appropriate method is typically made by the hazardous waste disposal facility.

Disposal TechnologyDescriptionKey Considerations (as of 2024 EPA Guidance)
Thermal Destruction (Incineration) High-temperature combustion designed to break the strong carbon-fluorine bonds of PFAS molecules.[3]A promising method for complete destruction, but there are uncertainties regarding potential emissions and the formation of products of incomplete combustion.[4][5]
Hazardous Waste Landfills Disposal in specially designed landfills with liners and leachate collection systems to contain the waste.[3]While a containment method, there are ongoing concerns about the long-term integrity of liners and the effectiveness of leachate treatment in preventing environmental release.[4][5]
Underground Injection Injection of liquid PFAS waste into deep, geologically stable underground wells.[3]This method isolates the waste deep underground, but requires specific geological conditions and long-term monitoring to ensure containment.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Identify DEA-C8-18 Perfluoroalkylethyl Phosphate Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in a Well-Ventilated Area (e.g., Fume Hood) B->C D Is the waste liquid or solid? C->D E Collect in a dedicated, sealed, and labeled liquid waste container D->E Liquid F Collect in a dedicated, sealed, and labeled solid waste container D->F Solid G Store container in designated hazardous waste area E->G F->G H Contact EHS or Licensed Hazardous Waste Contractor G->H I Arrange for Professional Disposal (Incineration, Landfill, etc.) H->I J Do NOT pour down the drain H->J

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.